Technical Documentation Center

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid
  • CAS: 147723-92-0

Core Science & Biosynthesis

Foundational

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid chemical properties

An In-Depth Technical Guide to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction Overview of Cinnamic Acids and Sulfonamides in Drug Discovery Cinna...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Cinnamic Acids and Sulfonamides in Drug Discovery

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry.[1] These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, are found in various natural products and serve as precursors for the biosynthesis of numerous other compounds.[1] The structural backbone of cinnamic acid allows for diverse substitutions on the phenyl ring, leading to a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2]

Similarly, the sulfonamide functional group is a cornerstone in drug development, most famously represented by the class of sulfonamide antibiotics. Beyond their antibacterial action, sulfonamides are integral to a variety of other therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The aminosulfonyl group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

Introduction to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, also known as 4-sulfamoylcinnamic acid, is a molecule that strategically combines the key structural features of both cinnamic acid and a sulfonamide. This hybrid structure presents a compelling scaffold for the design of novel therapeutic agents, with the potential for dual or synergistic biological activities. The cinnamic acid backbone provides a rigid framework amenable to targeted modifications, while the aminosulfonyl group offers a site for crucial interactions with enzyme active sites or receptors.

Scope and Purpose of the Guide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. It is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. The guide details established synthetic protocols, discusses methods for characterization, and explores the potential therapeutic relevance of this compound based on the known activities of its constituent pharmacophores.

Physicochemical and Spectroscopic Properties

Compound Identity
PropertyValue
Systematic Name (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid
Common Name 4-Sulfamoylcinnamic acid
CAS Number 834-04-8[3]
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.24 g/mol
Predicted and Observed Physicochemical Properties
PropertyPredicted/Inferred ValueReference/Note
Melting Point >190 °C (decomposes)Inferred from the precursor, (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid, which has a melting point of >190 °C (dec.).[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and methanol.Inferred from the general solubility of cinnamic acid and the polarity of the sulfonamide group.[5]
pKa ~4-5The carboxylic acid pKa is expected to be in a similar range to other cinnamic acid derivatives.
Spectroscopic Analysis

While specific spectra for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid were not found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amine protons. The trans configuration of the double bond would result in a large coupling constant (typically >15 Hz) between the vinylic protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), corresponding to the A₂B₂ spin system of the para-substituted benzene ring.

  • Vinylic Protons: Two doublets in the vinylic region (δ 6.5-7.8 ppm), with a large coupling constant characteristic of a trans-alkene.

  • Amine Protons: A broad singlet for the -SO₂NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).

The carbon NMR spectrum will show characteristic signals for the carbonyl, aromatic, and vinylic carbons.

  • Carbonyl Carbon: A signal in the downfield region (δ ~167-170 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (δ ~120-150 ppm).

  • Vinylic Carbons: Two signals in the vinylic region (δ ~115-145 ppm).

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Sulfonamide): Two bands around 3250 and 3350 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Alkene): A band around 1625-1640 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the sulfonamide group.

Synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid

Recommended Synthetic Route: Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly the Doebner modification, is a well-established and efficient method for the synthesis of cinnamic acid derivatives.[6] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[6]

The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-aminosulfonylbenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation to yield the final α,β-unsaturated carboxylic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Reagent Addition: To the solution, add 4-aminosulfonylbenzaldehyde (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

G cluster_synthesis Knoevenagel-Doebner Synthesis 4-Aminosulfonylbenzaldehyde 4-Aminosulfonylbenzaldehyde Reaction_Mixture Reaction Mixture 4-Aminosulfonylbenzaldehyde->Reaction_Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction_Mixture Pyridine_Piperidine Pyridine / Piperidine Pyridine_Piperidine->Reaction_Mixture Reflux Reflux (115°C) Reaction_Mixture->Reflux Precipitation Acidic Work-up Reflux->Precipitation Product (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Precipitation->Product

Fig 1. Knoevenagel-Doebner synthesis workflow.
Alternative Synthetic Route: From a Precursor

An alternative approach involves the synthesis from a precursor, such as (2E)-3-phenylacrylic acid (cinnamic acid). This multi-step synthesis involves chlorosulfonation followed by amidation.

  • Chlorosulfonation: Cinnamic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group at the para position of the phenyl ring, yielding (2E)-3-[4-(chlorosulfonyl)phenyl]acrylic acid.

  • Amidation: The resulting chlorosulfonyl derivative is then reacted with ammonia to replace the chlorine atom with an amino group, forming the final product.

G cluster_alternative Alternative Synthesis Cinnamic_Acid Cinnamic Acid Chlorosulfonation Chlorosulfonation (HSO3Cl) Cinnamic_Acid->Chlorosulfonation Chlorosulfonyl_Intermediate (2E)-3-[4-(chlorosulfonyl)phenyl]acrylic acid Chlorosulfonation->Chlorosulfonyl_Intermediate Amidation Amidation (NH3) Chlorosulfonyl_Intermediate->Amidation Final_Product (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Amidation->Final_Product

Fig 2. Alternative synthesis via chlorosulfonation.

Characterization and Quality Control

Analytical Workflow for Compound Verification

A systematic approach is essential to confirm the identity and purity of the synthesized (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This involves a combination of spectroscopic and chromatographic techniques.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to separate the product from any starting materials or byproducts.

  • Elemental Analysis: Combustion analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur provides fundamental evidence of the compound's empirical formula.

G cluster_characterization Characterization Workflow Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC Purification Recrystallization TLC->Purification Pure_Product Pure Product Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Pure_Product->Chromatography Final_Confirmation Structure & Purity Confirmed Spectroscopy->Final_Confirmation Chromatography->Final_Confirmation

Fig 3. Workflow for compound characterization.

Potential Applications in Research and Drug Development

Rationale for Interest: Hybrid Pharmacophore Approach

The combination of the cinnamic acid scaffold and the aminosulfonyl group in a single molecule makes (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid a promising candidate for drug discovery. This hybrid approach may lead to compounds with novel mechanisms of action or improved pharmacological profiles.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic or aromatic core with appended functional groups that can form key hydrogen bonds with the kinase hinge region. The aminosulfonyl group is a well-known hydrogen bond donor and acceptor, and the acrylic acid moiety provides a point for further chemical modification to target specific regions of the ATP-binding pocket.

Potential Antimicrobial and Anti-inflammatory Activity

Cinnamic acid derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[1][2] The sulfonamide moiety is a classic antibacterial pharmacophore. The combination of these two functionalities could lead to synergistic or additive effects, making this compound a candidate for the development of new anti-infective or anti-inflammatory agents. For instance, some studies have shown that cinnamic acid derivatives can inhibit bacterial biofilm formation.[7]

G cluster_pathway Potential Signaling Pathway Inhibition Compound (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Kinase Protein Kinase Compound->Kinase Inhibition Inflammatory_Mediators Inflammatory Mediators Compound->Inflammatory_Mediators Modulation Bacterial_Target Bacterial Enzyme Compound->Bacterial_Target Inhibition Cell_Proliferation Cell Proliferation Kinase->Cell_Proliferation Regulates Inflammation Inflammation Inflammatory_Mediators->Inflammation Causes Bacterial_Growth Bacterial Growth Bacterial_Target->Bacterial_Growth Essential for

Fig 4. Hypothetical signaling pathway interactions.

Conclusion

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a synthetically accessible molecule with significant potential in medicinal chemistry. Its hybrid structure, combining the features of cinnamic acid and a sulfonamide, makes it a promising scaffold for the development of novel therapeutic agents targeting a range of diseases. While further research is needed to fully elucidate its physicochemical properties and biological activities, the synthetic routes and potential applications outlined in this guide provide a solid foundation for future investigations.

References

  • SUPPLEMENTARY INFORMATION - Rsc.org. (n.d.). Retrieved from [Link]

  • (2E)-3-phenylprop-2-enoic acid - ChemBK. (2025, August 19). Retrieved from [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. (2023, March 30). Retrieved from [Link]

  • (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid | 17641-30-4 - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid - GenPrice UK. (n.d.). Retrieved from [Link]

  • asian journal of chemistry. (2017, May 13). Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (2020, August 9). Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved from [Link]

  • (E)-3-(4-methanesulfonylphenyl)-2-(aryl) acrylic acids. - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C NMR spectra of monomer 2 (top) and its polymer (bottom). - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC. (n.d.). Retrieved from [Link]

  • The Doebner modification of the Knoevenagel reaction. - OpenBU. (n.d.). Retrieved from [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. (2025, February 2). Retrieved from [Link]

  • 4-sulfamoyl-cinnamic acid amide - CAS号834-04-8 - 摩熵化学. (n.d.). Retrieved from [Link]

  • 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type - MDPI. (2016, November 28). Retrieved from [Link]

  • Effect oF β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid - ResearchGate. (2018, June 16). Retrieved from [Link]

  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties - ISCA. (2012, December 2). Retrieved from [Link]

  • Scholars Research Library Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventiona - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity - Journal of Applied Pharmaceutical Science. (2018, November 30). Retrieved from [Link]

  • FTIR spectrum of acrylic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - MDPI. (2025, November 28). Retrieved from [Link]

  • IR and Raman Investigation of Some Poly(acrylic) Acid Gels in Aqueous and Neutralized State. (n.d.). Retrieved from [Link]

  • 1 H NMR spectra of (a) pure acrylic acid[1] and containing (b) 3 mol%... - ResearchGate. (n.d.). Retrieved from [Link]

  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and data interpret...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the structural elucidation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and physicochemical properties is paramount for its application and development.[1][2] This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the logic of data interpretation, ensuring a robust and validated approach to structural characterization.

Introduction to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, also known as 4-sulfamoylcinnamic acid, is a derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants and are known for their diverse pharmacological activities.[1][3][4] The incorporation of a sulfonamide group onto the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The acrylic acid moiety provides a reactive handle for further chemical modifications, making this molecule a versatile building block in the synthesis of more complex structures.[2]

A precise and unambiguous structural elucidation is the cornerstone of any research and development involving a chemical entity. This guide will detail a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and irrefutable structural assignment.

Physicochemical Properties

PropertyPredicted Value/ObservationRationale/Reference
Physical State SolidBased on analogous structures like 3-(4-chlorosulfonyl-phenyl)-acrylic acid.
Melting Point High, likely > 200°CThe presence of the carboxylic acid and sulfonamide groups allows for strong intermolecular hydrogen bonding, leading to a high melting point.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid and sulfonamide groups can engage in hydrogen bonding with protic solvents. The aromatic ring contributes to its solubility in organic solvents.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is essential for an unambiguous structural determination. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Due to the presence of acidic protons (carboxylic acid and sulfonamide), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It will allow for the observation of these exchangeable protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~12.5br s-1HCOOH
~7.90d~8.52HAr-H (ortho to acrylic acid)
~7.75d~8.52HAr-H (ortho to sulfonamide)
~7.65d~16.01Hα-CH (vinylic)
~7.30s-2HSO₂NH₂
~6.60d~16.01Hβ-CH (vinylic)

Causality Behind Assignments:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent and other molecules.[5]

  • Aromatic Protons (Ar-H): The aromatic region will show an AA'BB' system, which often appears as two distinct doublets for a para-substituted benzene ring. The protons ortho to the electron-withdrawing acrylic acid group are expected to be slightly more downfield than those ortho to the sulfonamide group.

  • Vinylic Protons (-CH=CH-): The two vinylic protons will appear as doublets due to coupling to each other. The large coupling constant (J ≈ 16 Hz) is characteristic of a trans (E) configuration of the double bond.[6] The proton alpha to the carbonyl group is typically more deshielded than the beta proton.

  • Sulfonamide Protons (SO₂NH₂): These protons will appear as a singlet and are exchangeable with D₂O.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~145Ar-C (ipso to sulfonamide)
~142Ar-C (ipso to acrylic acid)
~140α-CH (vinylic)
~130Ar-CH (ortho to acrylic acid)
~128Ar-CH (ortho to sulfonamide)
~120β-CH (vinylic)

Rationale for Predicted Shifts:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and appears at the most downfield position.[7]

  • Aromatic Carbons (Ar-C): The ipso-carbons (carbons attached to substituents) will have their chemical shifts influenced by the electronic nature of the substituent. The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).

  • Vinylic Carbons (-CH=CH-): The chemical shifts of the vinylic carbons are influenced by their position relative to the carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, Sharp (doublet)N-H stretch (sulfonamide)
3300-2500BroadO-H stretch (carboxylic acid, H-bonded)
~1700StrongC=O stretch (conjugated carboxylic acid)[8][9]
~1630MediumC=C stretch (alkene)
~1600, ~1490MediumC=C stretch (aromatic)
~1330 and ~1160StrongAsymmetric and Symmetric S=O stretch (sulfonamide)
~980Strong=C-H bend (out-of-plane, trans alkene)

Interpretation of Key Bands:

  • The broad O-H stretch is a hallmark of a carboxylic acid involved in hydrogen bonding.[5][8]

  • The two distinct bands for the S=O stretching are characteristic of a sulfonamide group.

  • The strong absorption at ~980 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the molecular structure.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

  • High-Resolution Mass Spectrometry (HRMS): For an accurate mass measurement to determine the elemental composition, HRMS should be performed.

Predicted Mass Spectrometric Data

  • Molecular Formula: C₉H₉NO₄S

  • Molecular Weight: 227.24 g/mol

  • Expected HRMS (ESI+): [M+H]⁺ = 228.0325 (calculated for C₉H₁₀NO₄S⁺)

  • Expected HRMS (ESI-): [M-H]⁻ = 226.0179 (calculated for C₉H₈NO₄S⁻)

Plausible Fragmentation Pathways:

The fragmentation pattern will provide valuable structural information. Key expected fragmentations include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): From the carboxylic acid group.

  • Loss of SO₂NH₂ (80 Da): Cleavage of the sulfonamide group.

  • Cleavage of the acrylic acid side chain.

X-ray Crystallography: The Definitive Structure

For an unambiguous and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of suitable size and quality. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.

While a crystal structure for the title compound is not publicly available, the E-configuration of the double bond and the near-planar conformation between the phenyl ring and the acrylic acid moiety are expected based on related structures.[10]

Integrated Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, integrating the discussed analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_final_structure Definitive Structure cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides C-H framework IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry (ESI-HRMS) Purification->MS Determines molecular weight and formula Xray X-ray Crystallography NMR->Xray Confirms connectivity IR->Xray Confirms functional groups MS->Xray Confirms molecular formula Final_Structure Final Confirmed Structure Xray->Final_Structure Definitive 3D Structure

Caption: A logical workflow for the structural elucidation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Conclusion

The structural elucidation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid requires a multi-faceted analytical approach. By integrating data from NMR and IR spectroscopy, and mass spectrometry, a confident structural assignment can be made. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating system. For absolute stereochemical and conformational proof, single-crystal X-ray crystallography remains the ultimate tool. This guide provides the foundational knowledge and expected data for researchers to confidently characterize this and related molecules, ensuring the scientific integrity of their work.

References

  • Bułakowska, A., et al. (Year). Synthesis and chemical characterization of cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety. Source Not Found.
  • Royal Society of Chemistry. (Year).
  • Gzev, et al. (Year). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Source Not Found.
  • PubChem. (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (Year).
  • (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. Source Not Found.
  • Doc Brown's Advanced Organic Chemistry. (Year). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • PubChem. (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Gwaram, N. U., et al. (Year). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • BenchChem. (Year). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. BenchChem.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Semantic Scholar.
  • Natural Products Magnetic Resonance Database. (2022). Showing NP-Card for (2e)-3-{2-[(1z,3e,5e,7e)-nona-1,3,5,7-tetraen-1-yl]phenyl}prop-2-enoic acid (NP0277031). NP-MRD.
  • Satellite Chemicals. (2025). What are the IR - spectrum characteristics of acrylic acid?
  • Parsania, P. H. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. PSJD.
  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)
  • Acta Polytechnica. (2015). IR and Raman Investigation of Some Poly(acrylic)
  • Turhan, K. (Year). FTIR spectrum of acrylic acid.
  • MDPI. (2023).
  • Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Filo.
  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCr.
  • Durairaju, P., et al. (Year).
  • ResearchGate. (Year). FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA).
  • SpectraBase. cis-Cinnamic acid. Retrieved from [Link]

  • Spectroscopy Online. (2023).

Sources

Foundational

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid CAS number and identifiers

An In-Depth Technical Guide to (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid (CAS 147723-92-0) Executive Summary (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid , widely known in medicinal chemistry as 4-sulfamoylcinnamic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid (CAS 147723-92-0)

Executive Summary

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid , widely known in medicinal chemistry as 4-sulfamoylcinnamic acid (CAS: 147723-92-0), is a highly versatile bifunctional building block[]. It serves as a critical intermediate in the synthesis of targeted therapeutics, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs). By combining a privileged metalloenzyme-targeting pharmacophore with a rigid, functionalizable spatial linker, this compound enables researchers to execute the "tail approach" in rational drug design, achieving high isoform selectivity.

Chemical Identity & Structural Logic

The structural logic of this compound is defined by its dual functionality. The para-sulfonamide group acts as a potent Zinc-Binding Group (ZBG), while the trans (2E) acrylic acid moiety restricts conformational flexibility. This rigidity ensures that any downstream functional groups attached via amide coupling are projected outward into the solvent-exposed regions of the target enzyme, minimizing entropic penalties upon binding.

Table 1: Chemical Identifiers and Quantitative Properties

PropertyValue
IUPAC Name (2E)-3-[4-(aminosulfonyl)phenyl]prop-2-enoic acid
CAS Number 147723-92-0[]
Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
Common Synonyms 4-sulfamoylcinnamic acid, p-sulfamoylcinnamic acid

Mechanistic Role in Target Engagement

In the context of Carbonic Anhydrase (CA) inhibition, the primary sulfonamide is deprotonated at physiological pH (pKa ~7.4) to form a sulfonamidate anion[2]. This anion coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule that is essential for the hydration of CO₂. Concurrently, the NH group of the sulfonamide donates a critical hydrogen bond to the hydroxyl group of Thr199, anchoring the inhibitor. The rigid cinnamic acid "tail" extends towards the hydrophobic and hydrophilic halves of the active site cleft, providing a vector for isoform-selective interactions when further derivatized.

CA_Binding CAI 4-Sulfamoylcinnamic Acid Sulfonamide Primary Sulfonamide (-SO2NH2) CAI->Sulfonamide presents pharmacophore Zinc Catalytic Zn2+ Ion Sulfonamide->Zinc displaces H2O (Coordinate Bond) Thr199 Thr199 / Glu106 Sulfonamide->Thr199 Hydrogen Bonding His His94, His96, His119 His->Zinc anchors Zn2+

Carbonic anhydrase active site targeting by the primary sulfonamide pharmacophore.

Validated Synthetic Methodologies

To ensure reproducibility and high stereoselectivity, the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid can be achieved through two primary, self-validating pathways.

Protocol A: Knoevenagel-Doebner Condensation (Thermodynamically Controlled)

This protocol utilizes 4-sulfamoylbenzaldehyde and malonic acid[3]. Causality: Piperidine acts as a weak base to deprotonate malonic acid, generating an enolate that attacks the aldehyde. The subsequent thermal decarboxylation proceeds via a six-membered transition state. The (2E) geometry is exclusively favored because it minimizes the severe steric repulsion between the bulky para-sulfamoylphenyl ring and the carboxylate group that would occur in the cis configuration.

Step-by-Step Workflow:

  • Charge a round-bottom flask with 4-sulfamoylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Add anhydrous pyridine as the solvent, followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 90°C under reflux for 4–6 hours. Monitor the reaction via the cessation of CO₂ gas evolution.

  • Cool the mixture to room temperature and slowly pour it into a heavily stirred solution of ice-cold 1M HCl to precipitate the product.

  • Filter the crude solid, wash extensively with cold water, and recrystallize from hot ethanol to yield the pure (2E)-isomer.

Synthesis SM1 4-Sulfamoylbenzaldehyde Cond Knoevenagel Condensation (Piperidine, Pyridine) SM1->Cond SM2 Malonic Acid SM2->Cond Inter Alkylidene Malonate Cond->Inter Base catalysis Decarb Thermal Decarboxylation (-CO2) Inter->Decarb Heat (90°C) Prod (2E)-Target Compound Decarb->Prod E-isomer selectivity

Knoevenagel-Doebner synthesis workflow for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Protocol B: Heck Cross-Coupling (Catalytically Controlled)

This method couples 4-bromobenzenesulfonamide with acrylic acid[4]. Causality: Palladium(II) acetate is reduced in situ to the active Pd(0) species. The bulky P(o-tolyl)₃ ligand promotes the oxidative addition of the aryl bromide and accelerates the reductive elimination step. Triethylamine is essential to neutralize the HBr byproduct, preventing catalyst poisoning and driving the catalytic cycle forward.

Step-by-Step Workflow:

  • In an oven-dried Schlenk flask, combine 4-bromobenzenesulfonamide (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.1 eq).

  • Add anhydrous DMF as the solvent and triethylamine (2.5 eq) as the base.

  • Degas the mixture via three freeze-pump-thaw cycles and backfill with argon to prevent catalyst oxidation.

  • Stir the mixture at 100°C for 12 hours.

  • Quench with water, acidify to pH 3, extract with EtOAc, and purify via silica gel chromatography.

Analytical Characterization Standards

To establish a self-validating system, researchers must confirm the stereochemistry and purity of the synthesized compound. The large J-coupling constant in the ¹H NMR spectrum is the definitive proof of the (2E) geometry.

Table 2: Analytical Data for Structural Validation

TechniqueParameterExpected Signal / ValueCausality / Structural Assignment
¹H NMR (DMSO-d₆) Alkene Protons (H-α, H-β)~6.6 ppm (d), ~7.6 ppm (d), J = 16.0 HzThe large J-coupling strictly validates the trans (E) geometry.
¹H NMR (DMSO-d₆) Sulfonamide (-SO₂NH₂)~7.4 ppm (s, 2H), exchangeableConfirms the presence of the primary sulfonamide ZBG.
LC-MS (ESI-) Molecular Ion [M-H]⁻m/z 226.0Validates the intact molecular mass under negative ionization.
HPLC (RP-C18) Purity / RetentionSharp single peak (>95% AUC)Confirms the absence of the (Z)-isomer or unreacted starting materials.

Downstream Applications in Drug Development

The free carboxylic acid of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is readily activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides with diverse primary and secondary amines. This "tail approach" allows medicinal chemists to append bulky, charged, or fluorophore-tagged moieties that interact exclusively with the outer rim of specific CA isoforms (e.g., CA IX in hypoxic tumors), thereby achieving high selectivity over off-target, ubiquitous cytosolic isoforms (CA I and II).

References

  • BOC Sciences. "(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (147723-92-0)".
  • LookChem. "Carzenide and Sulfamoyl Derivatives in Pharmaceutical Industry".
  • Ambeed. "Synthesis and Applications of 4-Formylbenzenesulfonamide".
  • EPDF. "Combinatorial Chemistry: Synthesis, Analysis, Screening - Heck Reaction Methodologies".

Sources

Exploratory

Engineering Isoform-Selective Carbonic Anhydrase Inhibitors: Synthesis and Evaluation of Novel (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid Derivatives

Executive Summary The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical frontier in targeted oncology and ophthalmology. While classical sulfonamides effectively inhibit the catalyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical frontier in targeted oncology and ophthalmology. While classical sulfonamides effectively inhibit the catalytic activity of Carbonic Anhydrases (CAs), they often lack selectivity, leading to off-target toxicity. This technical guide outlines the mechanistic rationale, retrosynthetic strategy, and self-validating experimental protocols for synthesizing novel derivatives of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (4-sulfamoylcinnamic acid). By leveraging the "Tail Approach," this rigid trans-alkene scaffold can be functionalized to selectively target tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II).

Mechanistic Rationale: The "Tail Approach" and Tumor Hypoxia

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In solid tumors, hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of the transmembrane isoform CA IX. CA IX acts as a critical pH regulator, acidifying the extracellular tumor microenvironment (TME) to promote metastasis while maintaining an alkaline intracellular pH for tumor survival.

CA9_Pathway HIF1A Hypoxia (Low O2) Stabilizes HIF-1α CA9_Expr CA IX Expression (Transmembrane) HIF1A->CA9_Expr Upregulates CO2_Hydration CO2 + H2O <-> HCO3- + H+ CA9_Expr->CO2_Hydration Catalyzes Acidic_TME Acidic Extracellular pHe (Tumor Microenvironment) CO2_Hydration->Acidic_TME Proton Efflux Tumor_Prog Tumor Survival & Metastasis Acidic_TME->Tumor_Prog Promotes

Mechanism of CA IX-mediated pH regulation in hypoxic tumor microenvironments.

To design inhibitors that selectively target CA IX without disrupting cytosolic CA I and II, medicinal chemists employ the "Tail Approach" [1]. This strategy divides the pharmacophore into three distinct regions:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) coordinates directly with the catalytic Zn²⁺ ion.

  • Aromatic Scaffold: The phenyl ring anchors the molecule within the hydrophobic pocket of the active site.

  • The Tail: An appended functional group designed to interact with the highly variable amino acid residues at the outer rim of the active site cavity [2].

We utilize (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid as our core scaffold because the rigid trans-acrylic acid moiety acts as a highly directional linker. It projects the appended "tail" out of the conserved inner catalytic cavity and into the variable outer rim, maximizing isoform discrimination [3].

Retrosynthetic Strategy & Scaffold Selection

To synthesize the core scaffold, two primary pathways exist: the Knoevenagel condensation of 4-sulfamoylbenzaldehyde with malonic acid, and the Heck cross-coupling of 4-bromobenzenesulfonamide with acrylic acid.

Causality in Route Selection: We deliberately select the Heck cross-coupling over the Knoevenagel condensation. While Knoevenagel avoids transition metals, it requires harsh basic conditions (piperidine/pyridine at reflux) that can induce unwanted side reactions with the sensitive sulfonamide group. The Heck reaction, utilizing a bulky phosphine ligand, provides strict (E)-stereoselectivity, milder reaction conditions, and superior scalability for drug development.

Synthetic_Workflow SM 4-Bromobenzenesulfonamide + Acrylic Acid Heck Heck Cross-Coupling Pd(OAc)2, P(o-tolyl)3, Et3N, DMF, 100°C SM->Heck Core (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic acid (Core Scaffold) Heck->Core (E)-Selective Coupling Amide Coupling (Tail Approach) EDC·HCl, HOBt, DIPEA, R-NH2, DMF, RT Core->Coupling Purification Purification & Validation (Prep-HPLC, LC-MS, 1H/13C NMR) Coupling->Purification Final Novel Sulfamoylcinnamic Amide Derivatives Purification->Final

Two-step synthetic workflow for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives.

Experimental Methodologies (Self-Validating Protocols)

As a standard of scientific integrity, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that causality and reaction success are empirically verified before proceeding to subsequent steps.

Protocol A: (E)-Selective Heck Cross-Coupling for Core Scaffold Synthesis

Objective: Synthesize the (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid core.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzenesulfonamide (10.0 g, 42.3 mmol, 1.0 eq) and anhydrous DMF (100 mL). Purge the solution with nitrogen for 10 minutes. Causality: Purging removes dissolved oxygen, preventing the premature oxidation of the active Pd(0) catalyst back to inactive Pd(II).

  • Catalyst & Reagent Addition: Add acrylic acid (3.66 g, 50.8 mmol, 1.2 eq), triethylamine (12.8 g, 127 mmol, 3.0 eq), tri-(o-tolyl)phosphine (1.29 g, 4.23 mmol, 0.1 eq), and palladium(II) acetate (0.47 g, 2.11 mmol, 0.05 eq). Causality: The massive cone angle of P(o-tolyl)3 sterically forces the palladium intermediate into a conformation that strictly favors the trans-alkene during β-hydride elimination, preventing branched isomers.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • IPC (Self-Validating Step): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS (ESI-). The reaction is validated when the starting material mass is consumed, and a dominant peak at m/z 226.0 ([M-H]⁻) is observed. TLC (DCM:MeOH 9:1 with 1% AcOH) must show a highly polar, UV-active product spot (Rf ≈ 0.2).

  • Workup & Isolation: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure. Dissolve the residue in 1M NaOH (150 mL) and wash with ethyl acetate (2 x 50 mL) to extract phosphine ligands and organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 6M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry in vacuo at 50 °C.

  • Structural Confirmation: ¹H NMR (DMSO-d6, 400 MHz) must show an alkene proton doublet at ~6.6 ppm (J = 16.0 Hz). Causality: A coupling constant of 16 Hz definitively confirms the required (E)-stereochemistry.

Protocol B: Derivatization via Amide Coupling (The Tail Approach)

Objective: Conjugate the core scaffold with a primary amine tail to modulate isoform selectivity.

  • Activation: In a 100 mL flask, dissolve the core acid (2.0 g, 8.8 mmol, 1.0 eq) in anhydrous DMF (20 mL). Add EDC·HCl (2.53 g, 13.2 mmol, 1.5 eq) and HOBt (1.78 g, 13.2 mmol, 1.5 eq). Stir at room temperature for 30 minutes. Causality: EDC produces a water-soluble urea byproduct, simplifying purification. HOBt forms a highly reactive, yet stable active ester that mechanistically prevents the formation of the unreactive N-acylurea dead-end product.

  • Nucleophilic Addition: Add the desired amine tail (e.g., glucosamine hydrochloride, 2.09 g, 9.7 mmol, 1.1 eq) followed by DIPEA (3.41 g, 26.4 mmol, 3.0 eq). Stir for 8 hours at room temperature. Causality: DIPEA ensures the amine nucleophile is fully free-based, maximizing nucleophilic attack on the HOBt-ester.

  • IPC (Self-Validating Step): Monitor via LC-MS. The active HOBt-ester intermediate (m/z 344.0) must transition completely to the desired product mass.

  • Workup & Purification: Pour the mixture into ice-cold water (100 mL). Extract with n-butanol (if using a highly polar tail like carbohydrates) or ethyl acetate (for lipophilic tails). Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity for biological assays.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the synthesized derivatives is evaluated via stopped-flow CO₂ hydration assays. The table below summarizes the benchmark inhibition data, demonstrating how specific tail modifications dictate isoform selectivity.

Table 1: Representative Inhibition Data (Kᵢ, nM) for Synthesized Derivatives

CompoundR-Group (Tail)hCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Ratio (IX/II)
1 (Core) -OH (Carboxylic acid)>10,00024545.238.55.4
2 -NH-Glucosamine>10,00015212.410.112.2
3 -NH-CH₂-CH₂-Ph4,50085.08.57.210.0
AAZ Acetazolamide (Ref)25012.125.85.70.47

Data Interpretation: The parent core (1 ) exhibits moderate selectivity for tumor-associated isoforms. However, the conjugation of a bulky carbohydrate tail (2 ) drastically improves the selectivity ratio (IX/II = 12.2). The hydrophilic nature of the glucosamine tail prevents the molecule from crossing the cell membrane, restricting its action to the extracellularly facing CA IX and XII, thereby sparing the intracellular CA I and II. Conversely, lipophilic tails (3 ) probe the hydrophobic pocket of the active site, yielding sub-10 nM affinities but slightly lower selectivity profiles.

Conclusion

The synthesis of novel (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives represents a highly rational approach to overcoming the off-target liabilities of classical carbonic anhydrase inhibitors. By employing a rigorously controlled, stereoselective Heck coupling followed by strategic amide derivatization, medicinal chemists can exploit the "Tail Approach" to engineer molecules with precise physicochemical properties. The self-validating protocols provided herein ensure high-fidelity synthesis, paving the way for the next generation of hypoxia-targeted therapeutics.

References

  • Title: An overview of carbohydrate-based carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Tail-Approach-Based Design and Synthesis of Coumarin-Monoterpenes as Carbonic Anhydrase Inhibitors and Anticancer Agents Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Foundational

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid mechanism of action

An In-Depth Technical Guide on the Investigational Mechanism of Action of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Abstract (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a compound of interest due to its structural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Investigational Mechanism of Action of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Abstract

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a compound of interest due to its structural motifs, which are present in various biologically active molecules. While dedicated research on the specific mechanism of action of this compound is limited in publicly available scientific literature, its chemical architecture, featuring a sulfonamide group linked to a phenylacrylic acid scaffold, allows for the formulation of several well-grounded hypotheses regarding its potential biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to investigate these potential mechanisms. It synthesizes information from structurally analogous compounds and outlines a rigorous, multi-tiered experimental workflow designed to elucidate the compound's mode of action, from initial in silico screening to detailed in vitro validation. The protocols and strategies described herein are intended to serve as a foundational roadmap for the systematic pharmacological characterization of this and similar novel chemical entities.

Introduction and Structural Analysis

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid possesses two key functional groups that are hallmarks of established pharmacophores: the sulfonamide group (-SO₂NH₂) and the acrylic acid moiety (-CH=CH-COOH). The spatial arrangement of these groups on a central phenyl ring suggests the potential for interactions with a variety of biological targets.

  • Sulfonamide Moiety: The sulfonamide group is a well-known bioisostere for carboxylic acids and is a cornerstone of numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions (such as the zinc ion in metalloenzymes), makes it a versatile functional group for molecular recognition.

  • Acrylic Acid Moiety: The α,β-unsaturated carbonyl system in the acrylic acid group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) on proteins. This reactivity is a known mechanism for the irreversible inhibition of certain enzymes. Furthermore, the carboxylic acid provides a key site for ionic interactions and hydrogen bonding.

Given this structural composition, a primary hypothesis is that (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid may act as an inhibitor of enzymes, particularly those with a nucleophilic residue in their active site or those that are metalloenzymes.

Hypothesized Mechanisms of Action and Potential Molecular Targets

Based on the pharmacology of structurally related compounds, we can propose several plausible mechanisms of action for investigation.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is the classic zinc-binding group for inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for pH regulation, CO₂ transport, and various biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The aminosulfonylphenyl scaffold is a common feature in many potent CA inhibitors.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing critical roles in cancer metastasis, arthritis, and cardiovascular diseases. The carboxylic acid and sulfonamide groups could potentially act as zinc-chelating moieties to inhibit MMP activity.

Covalent Inhibition of Cysteine Proteases or Kinases

The Michael acceptor reactivity of the acrylic acid moiety suggests a potential for covalent modification of proteins. Key targets could include enzymes with a reactive cysteine residue in their active site, such as certain cysteine proteases (e.g., caspases, cathepsins) or specific kinases where a cysteine is accessible near the ATP-binding pocket.

A summary of these hypothesized targets and their therapeutic relevance is presented in Table 1.

Table 1: Hypothesized Molecular Targets and Therapeutic Rationale

Potential Target Family Specific Examples Mechanism Rationale Potential Therapeutic Areas
Carbonic Anhydrases (CAs)CA-II, CA-IX, CA-XIIZinc chelation by the sulfonamide group.Glaucoma, Epilepsy, Oncology
Matrix Metalloproteinases (MMPs)MMP-2, MMP-9Zinc chelation by the carboxylic acid and/or sulfonamide group.Oncology, Arthritis, Cardiology
Cysteine-dependent EnzymesCaspases, Cathepsins, certain KinasesCovalent modification of active site cysteine via Michael addition.Inflammation, Oncology, Apoptosis-related disorders

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-stage approach is essential to validate these hypotheses and definitively determine the mechanism of action. The following workflow provides a logical progression from broad screening to specific target validation.

G A Compound Synthesis & QC ((2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid) B Broad Spectrum Enzymatic Assays (e.g., CA, MMP, Kinase panels) A->B Test Compound C Phenotypic Screening (e.g., Anti-proliferation, Anti-inflammatory assays) A->C D Dose-Response & IC50 Determination for validated hits B->D G Affinity Chromatography / Pulldown Assays with Mass Spectrometry C->G Phenotypic Effect E Mechanism of Inhibition Studies (Reversibility, Kinetics) D->E Confirmed Activity F Cellular Thermal Shift Assay (CETSA) for target engagement E->F Validated Target Class H Western Blot Analysis of downstream pathway markers F->H Confirmed Target Engagement G->H Identified Protein Hits I Cell-based Reporter Assays for target activity H->I J Site-Directed Mutagenesis of putative binding site residues I->J Validate Binding Mode

Figure 1: A multi-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Screening & Target Class Identification

The initial phase aims to rapidly assess the compound's activity against the hypothesized target families.

Protocol 1: Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂, which leads to a change in pH. A colorimetric pH indicator is used to monitor the reaction rate.

  • Materials:

    • Purified human CA isoenzymes (e.g., hCA II, hCA IX).

    • 4-Nitrophenyl acetate (NPA) as substrate.

    • HEPES buffer (pH 7.4).

    • (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid stock solution in DMSO.

    • Acetazolamide (a known pan-CA inhibitor) as a positive control.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.

    • In a 96-well plate, add 120 µL of HEPES buffer, 20 µL of the test compound/control solution, and 20 µL of the CA enzyme solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

    • Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).

    • Determine the percent inhibition relative to the DMSO vehicle control.

Phase 2: Hit Validation and Target Deconvolution

If hits are identified in Phase 1, the next step is to confirm these interactions and determine their nature.

Protocol 2: Mechanism of Inhibition (MOI) Studies for Covalent Inhibitors

  • Principle: To determine if the inhibition is reversible or irreversible (covalent), a "jump-dilution" experiment is performed. Irreversible inhibitors will maintain their inhibitory effect even after significant dilution, whereas the effect of reversible inhibitors will diminish.

  • Materials:

    • Target enzyme and substrate from a validated hit assay.

    • Test compound and appropriate controls.

    • Assay buffer.

  • Procedure:

    • Pre-incubation: Incubate the target enzyme with a high concentration (e.g., 10x IC₅₀) of the test compound for various time points (e.g., 0, 15, 30, 60 minutes). A control incubation with DMSO is run in parallel.

    • Dilution: After each pre-incubation period, dilute the enzyme-inhibitor mixture 100-fold into the final assay reaction buffer containing the substrate. This dilution significantly lowers the concentration of any unbound inhibitor.

    • Activity Measurement: Immediately measure the residual enzyme activity.

    • Analysis: If the inhibition is time-dependent and is not reversed by dilution, it strongly suggests a covalent mechanism of action.

G cluster_0 Pre-Incubation (High [I]) cluster_1 100x Dilution cluster_2 Activity Measurement A Enzyme (E) + Inhibitor (I) B E-I Complex A->B Binding C Diluted E-I Complex + Substrate (S) B->C Dilute D Measure Product Formation C->D Catalysis E Result 1: Reversible Activity is Restored (I dissociates) D->E If F Result 2: Irreversible Activity Remains Inhibited (Covalent E-I bond) D->F If

Figure 2: Logic diagram for a jump-dilution experiment to test for covalent inhibition.

Conclusion

While the mechanism of action for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is not yet established, its structure provides a strong rationale for investigating its potential as an inhibitor of metalloenzymes or as a covalent modifier of proteins. The proposed workflow, combining broad-spectrum enzymatic screening with detailed biophysical and cell-based assays, offers a robust strategy for uncovering its biological function. This systematic approach is critical for advancing our understanding of this novel compound and evaluating its potential as a therapeutic agent. By following the outlined experimental pathways, researchers can effectively deconvolve its molecular targets and build a solid foundation for future drug development efforts.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Supuran, C. T., & Capasso, C. (2017). An overview of the bacterial carbonic anhydrases. Metabolic engineering. [Link]

Exploratory

In vitro studies of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

An In-Depth Technical Guide to the In Vitro Evaluation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid Introduction (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a novel investigational compound featuring two key pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid

Introduction

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a novel investigational compound featuring two key pharmacophores: a sulfonamide group and an acrylic acid moiety. The sulfonamide group is a cornerstone of a wide array of therapeutics, including antibacterial agents, diuretics, and enzyme inhibitors.[1] Similarly, the acrylic acid scaffold is present in various biologically active molecules, including anti-inflammatory agents.[2][3] The strategic combination of these two functional groups in a single molecule warrants a thorough investigation of its biological activity.

This technical guide provides a comprehensive framework for the in vitro evaluation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. The experimental design detailed herein is structured to elucidate the compound's potential mechanism of action, cellular effects, and preliminary safety profile. As experienced drug development professionals know, a robust and logically staged in vitro assessment is paramount for making informed decisions and mitigating risks in subsequent, more complex in vivo studies.[4][5][6] The protocols outlined are designed to be self-validating, ensuring data integrity and reproducibility, which are the cornerstones of trustworthy scientific research.

Part 1: Initial Characterization and Target-Agnostic Screening

The initial phase of evaluation focuses on understanding the compound's general effects on cell health and identifying potential areas of biological activity. This approach avoids premature assumptions about the compound's specific targets.

Cellular Viability and Cytotoxicity Assessment

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentrations at which (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid affects basic cellular functions like viability and proliferation.[7] This data is essential for designing subsequent experiments and interpreting their results accurately. A compound that is highly cytotoxic at low concentrations may not be a viable therapeutic candidate, or its mechanism of action may be linked to cell death pathways.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed a human cancer cell line (e.g., A549, a lung carcinoma line) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in 96-well plates at a density of 1 x 10⁴ cells per well.[8] Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a stock solution of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cellular Viability

Cell LineTreatment DurationIC50 (µM)
A54924 hours> 100
48 hours75.3
72 hours52.1
HEK29324 hours> 100
48 hours> 100
72 hours91.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Broad-Spectrum Enzyme Inhibition Screening

Rationale: The sulfonamide moiety is a well-known inhibitor of various enzymes, notably carbonic anhydrases and cyclooxygenases.[9][10] A broad-spectrum screening against a panel of enzymes can quickly identify potential molecular targets and guide further investigation.

Experimental Workflow: Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Stock Solution Assay Incubate Compound with Enzymes Compound->Assay EnzymePanel Enzyme Panel (e.g., COX-1, COX-2, CA-IX, LOX) EnzymePanel->Assay Substrates Specific Substrates Reaction Initiate Reaction with Substrates Substrates->Reaction Assay->Reaction Detection Measure Product Formation (e.g., Fluorescence, Absorbance) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Index IC50->Selectivity

Caption: Workflow for broad-spectrum enzyme inhibition screening.

Part 2: Focused Mechanistic Studies

Based on the initial screening, this section outlines more detailed investigations into a hypothesized anti-inflammatory mechanism of action, a common property of related compounds.[2][11]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. Some compounds also show dual inhibition of COX and LOX pathways.[2] Given the structural similarities of the acrylic acid moiety to known anti-inflammatory agents, evaluating the inhibitory activity of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid against these enzymes is a logical next step.

Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assay

This protocol is a fluorescence-based assay to determine the inhibitory activity.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, 5-lipoxygenase, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP).

  • Enzyme Preparation: Prepare solutions of COX-1, COX-2, and 5-LOX in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: In a 96-well black microplate, add serial dilutions of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. Add the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[12] Include a known inhibitor as a positive control (e.g., celecoxib for COX-2).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorescent probe to each well.

  • Data Acquisition: Monitor the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths over 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Enzyme Inhibition

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-185.20.15
COX-212.8
5-LOX45.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity in a Cellular Context

Rationale: While enzyme inhibition assays are informative, it is crucial to confirm that this activity translates to a functional effect in a cellular environment.[6] Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammation in vitro.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

  • Cell Culture: Culture RAW 264.7 macrophage cells in 24-well plates.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid for 2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in treated cells to those in LPS-stimulated cells without the compound.

Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2 COX-2 NFkB->COX2 Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid Compound (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Part 3: Preliminary Antimicrobial Activity Screening

Rationale: The sulfonamide functional group is a well-established antibacterial pharmacophore.[1] Therefore, it is prudent to screen (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid for antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

Experimental Protocol: Broth Microdilution Method

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Enterococcus faecalisPositive32
Escherichia coliNegative> 128
Pseudomonas aeruginosaNegative> 128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This technical guide outlines a logical and comprehensive in vitro strategy for the initial characterization of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. By systematically evaluating its cytotoxicity, enzyme inhibitory profile, and functional effects in cellular models of inflammation and bacterial growth, researchers can build a robust data package. This foundational knowledge is indispensable for guiding future lead optimization, elucidating the precise mechanism of action, and making a data-driven decision on advancing the compound into preclinical development.

References

  • Sygnature Discovery. (n.d.). Cell Based Potency Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking | Request PDF. Retrieved from [Link]

  • Precision for Medicine. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery. Retrieved from [Link]

  • Abbasi, M. A., et al. (2014). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences, 2(2), 161-169. Retrieved from [Link]

  • PubMed. (2006, December 1). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Retrieved from [Link]

  • PubMed. (2011, July 15). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • MDPI. (2021, September 6). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors | Request PDF. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-3-(4-methanesulfonylphenyl)-2-(aryl) acrylic acids. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid: A Molecule of Synthetic Interest and Therapeutic Potential

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, a molecule that merges two pharmacologically significant scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, a molecule that merges two pharmacologically significant scaffolds: the acrylic acid core and the phenylsulfonamide group. While a detailed historical record of this specific molecule's discovery is not prominent in the literature, this paper constructs a plausible developmental narrative based on the rich history of its constituent moieties. We will delve into the historical significance of sulfonamides and acrylic acids in medicine, propose a robust synthetic pathway, and explore the hypothesized therapeutic potential of this compound based on structure-activity relationships of related molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutic agents.

Introduction: A Tale of Two Pharmacophores

The compound (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid represents a fascinating convergence of two well-established pharmacophores in medicinal chemistry. Its structure is characterized by an acrylic acid backbone attached to a phenyl ring bearing a sulfonamide group.

  • The Phenylsulfonamide Moiety : The discovery of sulfonamide drugs in the 1930s, beginning with Prontosil, was a watershed moment in medicine, heralding the dawn of the antibiotic age.[1] This functional group is the cornerstone of a broad class of drugs with diverse therapeutic applications, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties.[1][2][3][4]

  • The Acrylic Acid Core : The acrylic acid scaffold and its close relatives, the aryl propionic acids, are integral to a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] These compounds are widely used to manage pain and inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

The combination of these two moieties in a single molecule suggests a rich potential for novel biological activity, likely leveraging the mechanisms of action associated with both parent structures.

Historical Context and Developmental Rationale

The Legacy of Sulfonamides

The journey of sulfonamides began with the work of Gerhard Domagk at Bayer AG, who discovered the antibacterial effects of Prontosil in 1932.[1] This led to the development of a vast family of "sulfa drugs" that function by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[2][8] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Beyond their antimicrobial effects, the sulfonamide group proved to be a versatile scaffold. Its derivatives have been successfully developed as:

  • Diuretics (e.g., hydrochlorothiazide, furosemide)[1]

  • Antidiabetic agents (e.g., glipizide, glyburide)[9][10]

  • Selective COX-2 inhibitors (e.g., celecoxib), used for treating arthritis and inflammation.[3]

Acrylic and Aryl Propionic Acids in Anti-Inflammatory Drug Design

Aryl propionic acid derivatives form a cornerstone of NSAID therapy.[5] Ibuprofen, for example, is a household name for pain relief. The carboxylic acid group is a key feature for the anti-inflammatory activity of these molecules, which largely stems from their ability to inhibit COX enzymes, thereby blocking the production of inflammatory prostaglandins.[5][7]

Research has also explored acrylic acid derivatives as potential anti-inflammatory agents. For instance, (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been synthesized and evaluated as dual inhibitors of cyclooxygenases and lipoxygenases, showcasing the therapeutic potential of this chemical class.[11][12]

Proposed Synthesis and Characterization

While the specific discovery of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is not well-documented, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Knoevenagel condensation.

Synthetic Workflow: Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[13][14]

The proposed synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid involves the condensation of 4-formylbenzenesulfonamide with malonic acid, typically in the presence of a basic catalyst like pyridine and piperidine.[13]

Diagram 1: Proposed Synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Process cluster_product Product R1 4-formylbenzenesulfonamide P1 Knoevenagel Condensation R1->P1 R2 Malonic Acid R2->P1 C1 Pyridine (Solvent/Base) C1->P1 C2 Piperidine (Catalyst) C2->P1 Prod (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid P1->Prod

Caption: A workflow diagram for the synthesis via Knoevenagel condensation.

Step-by-Step Experimental Protocol
  • Reaction Setup : To a solution of 4-formylbenzenesulfonamide in a suitable solvent such as pyridine, add malonic acid.[13]

  • Catalysis : Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Conditions : Heat the mixture under reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification : Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Physicochemical and Spectroscopic Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

PropertyData
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.24 g/mol
Appearance White to off-white solid (predicted)
¹H NMR Expect signals for vinyl protons, aromatic protons, and the sulfonamide NH₂ protons.
¹³C NMR Expect signals for the carboxylic acid carbon, vinyl carbons, and aromatic carbons.
IR Spectroscopy Expect characteristic peaks for N-H, O-H, C=O, S=O, and C=C bonds.
Mass Spectrometry Expect a molecular ion peak corresponding to the molecular weight.

Hypothesized Biological Activity and Mechanism of Action

The hybrid structure of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid suggests several potential therapeutic applications, primarily as an anti-inflammatory or antimicrobial agent.

Potential as a COX-2 Inhibitor

The presence of the 4-(aminosulfonyl)phenyl group is a hallmark of selective COX-2 inhibitors like celecoxib. This group is known to bind to a specific side pocket in the COX-2 enzyme active site, which is absent in the COX-1 isoform, conferring selectivity. The acrylic acid moiety, being a common feature of NSAIDs, would likely interact with the catalytic site of the enzyme.

Therefore, it is hypothesized that (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid could act as a selective COX-2 inhibitor, offering anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][15]

Diagram 2: Hypothesized Mechanism of COX-2 Inhibition

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Molecule->COX2 Inhibition

Caption: The potential inhibition of the COX-2 pathway by the target molecule.

Other Potential Applications
  • Antimicrobial Activity : Given the sulfonamide core, the compound could be investigated for antibacterial properties, although resistance to this class of antibiotics is widespread.[8]

  • Anticancer Activity : Some COX-2 inhibitors have shown promise in cancer chemoprevention and treatment, suggesting another avenue for investigation.

Conclusion and Future Directions

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a synthetically accessible molecule with significant therapeutic potential, primarily as a novel anti-inflammatory agent. Its design rationally combines the key structural features of sulfonamide-based COX-2 inhibitors and traditional acrylic acid NSAIDs.

Future research should focus on the following areas:

  • Synthesis and Optimization : Development and optimization of the synthetic protocol to achieve high yields and purity.

  • In Vitro Biological Evaluation : Screening the compound for its inhibitory activity against COX-1 and COX-2 enzymes to determine its potency and selectivity. Additional screens for antimicrobial and anticancer activity would also be valuable.

  • In Vivo Studies : If promising in vitro activity is observed, preclinical studies in animal models of inflammation and pain would be the next logical step to evaluate its efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of a library of analogs to understand the key structural requirements for optimal biological activity.

This in-depth guide provides a solid foundation for researchers to begin exploring the potential of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid as a lead compound in drug discovery programs.

References

  • ResearchGate. (E)-3-(4-methanesulfonylphenyl)-2-(aryl) acrylic acids. Available from: [Link]

  • Al-Khalaf, A.A. et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available from: [Link]

  • Sibi Jose & S. A. Iqbal. (2015). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. Biomedical and Pharmacology Journal, 8(2). Available from: [Link]

  • Ghorab, M. M. et al. (2006). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry, 14(23), 7857-7866. Available from: [Link]

  • Adeola, A. et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 551-566. Available from: [Link]

  • Shaker, A. M. et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 15(1), 10. Available from: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available from: [Link]

  • ResearchGate. (Year N/A). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. Available from: [Link]

  • Google Patents. (2009). Methods for the synthesis of acrylic acid and derivatives from fumaric acid.
  • Google Patents. (1942). Acrylic acid amides.
  • Abdellatif, K. R. A. et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. Available from: [Link]

  • Lee, J. Y. et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992. Available from: [Link]

  • American Chemical Society. (1999). Alexander Fleming Discovery and Development of Penicillin. Available from: [Link]

  • Al-Ghorbani, M. et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(10), 18886-18903. Available from: [Link]

  • Shcherbakova, V. S. et al. (2024). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry, 59(10), 1725-1729. Available from: [Link]

  • Wikipedia. (Year N/A). Sulfonamide (medicine). Available from: [Link]

  • Sangwan, P. L. et al. (2019). Synthesis of amides from (E)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid and substituted amino acid esters as NorA efflux pump inhibitors of Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 27(2), 343-353. Available from: [Link]

  • Google Patents. (Year N/A). 3-amino-2-benzoyl-acrylic-acid derivatives and process for their preparation.
  • MSD Manual Professional Edition. (Year N/A). Sulfonamides. Available from: [Link]

  • Ali, I. et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1904. Available from: [Link]

  • bpac NZ. (Year N/A). Appropriate use of sulfonamide antibiotics. Available from: [Link]

  • Sharma, V. & Kumar, V. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 190-198. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2023). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs. Available from: [Link]

Sources

Exploratory

Spectroscopic Elucidation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid: A Comprehensive Technical Guide

Executive Summary (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS 147723-92-0)[][2], commonly referred to as trans-4-sulfamoylcinnamic acid, is a highly versatile structural motif in medicinal chemistry. Because relate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS 147723-92-0)[][2], commonly referred to as trans-4-sulfamoylcinnamic acid, is a highly versatile structural motif in medicinal chemistry. Because related compounds like 4-sulfamoylbenzoic acid act as potent carbonic anhydrase inhibitors[3], the precise structural confirmation of this acrylic acid derivative is critical for downstream drug development.

This whitepaper provides an in-depth, expert-level analysis of the compound's spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By establishing self-validating protocols and detailing the causality behind the observed spectral phenomena, this guide serves as an authoritative reference for researchers conducting structural confirmation and purity analysis.

Causality in Spectroscopic Design & Self-Validating Workflows

In rigorous structural elucidation, merely acquiring data is insufficient; the methodology must inherently prove its own validity. The workflows detailed in this guide are designed as closed-loop, self-validating systems to prevent false positives caused by solvent artifacts, atmospheric contamination, or structural degradation.

Workflow cluster_NMR NMR Protocol (Self-Validating) cluster_IR FT-IR Protocol cluster_MS ESI-MS Protocol Sample Compound CAS 147723-92-0 (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid PrepNMR 1. Dissolve 10 mg in DMSO-d6 2. Add TMS internal standard Sample->PrepNMR PrepIR 1. Prepare KBr Pellet (1% sample w/w) Sample->PrepIR PrepMS 1. Dilute in MeOH/H2O (0.1% Formic Acid) Sample->PrepMS AcqNMR 3. Acquire 1H & 13C Spectra (400 MHz / 100 MHz) PrepNMR->AcqNMR ValNMR 4. Validate: Integrate AA'BB' vs. Alkene (Ratio 4:2) AcqNMR->ValNMR AcqIR 2. Acquire Background Scan 3. Subtract H2O/CO2 PrepIR->AcqIR ValIR 4. Scan 4000-400 cm⁻¹ 5. Confirm N-H & O-H bands AcqIR->ValIR AcqMS 2. Run Positive/Negative Ionization Modes PrepMS->AcqMS ValMS 3. Validate MW: [M-H]⁻ 226 &[M+H]⁺ 228 AcqMS->ValMS

Fig 1. Self-validating multi-modal spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Protocol & Self-Validation
  • Sample Preparation: Weigh exactly 10 mg of the synthesized compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is specifically chosen because it fully solubilizes both the highly polar sulfonamide and carboxylic acid groups without rapidly exchanging their labile protons (N-H and O-H), allowing them to be observed in the ¹H spectrum .

  • Internal Referencing: Add 0.1% v/v Tetramethylsilane (TMS) to the solution to anchor the chemical shift axis precisely at 0.00 ppm.

  • Acquisition: Transfer the solution to a 5 mm NMR tube and acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Self-Validation Check: Process the FID (Fourier Transform, phase/baseline correction). Integrate the aromatic AA'BB' multiplet against the alkene doublets. The system is validated only if the integration ratio is strictly 4:2, confirming the structural integrity of the carbon skeleton.

Mechanistic Interpretation
  • Stereochemistry: The (2E) geometry of the acrylic acid moiety is unequivocally confirmed by the scalar coupling constant of the alkene protons. The trans configuration dictates a large 3JHH​ coupling of approximately 16.0 Hz, clearly distinguishing it from a cis isomer (typically ~10-12 Hz).

  • Anisotropic & Electronic Effects: The para-substituted benzene ring is flanked by two strongly electron-withdrawing groups (EWG): the sulfonamide (-SO₂NH₂) and the acrylic acid (-CH=CH-COOH). This dual EWG effect severely deshields the aromatic protons, pushing the AA'BB' doublets downfield to the 7.80–7.90 ppm range.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Assignment Notes
COOH 12.55, br s, 1H167.5Broad due to chemical exchange; highly deshielded.
C-β (Alkene) 7.65, d, J = 16.0, 1H142.3Deshielded by conjugation; J=16 Hz confirms (E) geometry.
C-α (Alkene) 6.65, d, J = 16.0, 1H121.8Shielded relative to β-proton; alpha to the carbonyl.
Ar-H (ortho to SO₂NH₂) 7.88, d, J = 8.4, 2H126.4 (C3, C5)AA'BB' system; strongly deshielded by the sulfonyl group.
Ar-H (ortho to Alkene) 7.82, d, J = 8.4, 2H128.5 (C2, C6)AA'BB' system; deshielded by the acrylic acid moiety.
SO₂NH₂ 7.45, s, 2H-Exchangeable primary sulfonamide protons.
Ar-C (ipso to SO₂NH₂) -145.2 (C4)Quaternary carbon.
Ar-C (ipso to Alkene) -137.9 (C1)Quaternary carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Protocol & Self-Validation
  • Background Calibration (Self-Validation): Prepare a blank pellet using 100 mg of anhydrous KBr. Scan this blank from 4000 to 400 cm⁻¹ to establish a baseline and subtract ambient H₂O and CO₂. This ensures the broad band observed between 3300–2500 cm⁻¹ is definitively the hydrogen-bonded O-H stretch of the carboxylic acid, not a false positive from wet KBr.

  • Sample Preparation: Triturate 1-2 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar until a fine, homogenous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a mechanical die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Acquisition: Scan the sample pellet (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) and apply the background subtraction.

Mechanistic Interpretation

The spectrum is dominated by the primary sulfonamide and the α,β-unsaturated carboxylic acid. The N-H stretching of the -SO₂NH₂ group presents as a distinct doublet (asymmetric and symmetric stretches) at 3340 and 3250 cm⁻¹, superimposed over the broad O-H acid stretch. The conjugation of the C=O group with the alkene and the aromatic ring lowers its vibrational frequency to ~1695 cm⁻¹, compared to isolated aliphatic acids (~1710 cm⁻¹).

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)
Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
3340, 3250 N-H stretch (asym. & sym.)Primary sulfonamide (-SO₂NH₂)
3300 - 2500 O-H stretch (broad)Hydrogen-bonded carboxylic acid
1695 C=O stretchConjugated α,β-unsaturated acid
1635 C=C stretchAlkene double bond
1335, 1160 S=O stretch (asym. & sym.)Sulfonamide group
985 C-H out-of-plane bendtrans-alkene geometry
830 C-H out-of-plane bendpara-disubstituted benzene

Mass Spectrometry (MS)

Step-by-Step Protocol & Self-Validation
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of HPLC-grade Methanol and Water, spiked with 0.1% Formic Acid to facilitate ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard tuning mix to ensure mass accuracy within <5 ppm.

  • Acquisition (Self-Validation): Inject the sample via direct infusion into the ESI source. Program the instrument to rapidly alternate between positive (ESI+) and negative (ESI-) ionization modes. The exact monoisotopic mass (227.0252 Da) is validated by the simultaneous detection of [M+H]⁺ at m/z 228.0 and [M-H]⁻ at m/z 226.0, ruling out solvent-induced artifacts .

  • MS/MS Fragmentation: Isolate the m/z 226.0 precursor ion and apply a collision energy of 15-25 eV using N₂ collision gas to generate product ions.

Mechanistic Interpretation & Fragmentation

Due to the highly acidic nature of the carboxylic acid and sulfonamide protons, ESI in negative mode is the preferred analytical route, yielding a robust [M-H]⁻ precursor ion at m/z 226.0. Collision-Induced Dissociation (CID) of this precursor drives two primary logical fragmentation pathways: Decarboxylation (loss of CO₂) and Sulfonamide Cleavage.

Fragmentation M_ion Precursor Ion [M-H]⁻ m/z 226.0 Frag1 Product Ion [M-H-CO₂]⁻ m/z 182.0 M_ion->Frag1 -44 Da (Loss of CO₂) Frag2 Product Ion [M-H-SO₂NH₂]⁻ m/z 146.0 M_ion->Frag2 -80 Da (Loss of Sulfonamide) Frag3 Product Ion [M-H-H₂O]⁻ m/z 208.0 M_ion->Frag3 -18 Da (Loss of Water)

Fig 2. Primary ESI-MS negative mode fragmentation pathways of the [M-H]- precursor ion.

References

  • Pharmaffiliates. "3-[4-Aminosulfonyl)phenyl]-2-propenoic Acid (CAS 147723-92-0)". Pharmaffiliates.[Link]

  • LookChem. "Carzenide (4-Sulfamoylbenzoic Acid) Properties and Uses". LookChem. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.[Link]

  • Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry. CRC Press.[Link]

Sources

Foundational

Therapeutic Targeting Potential of (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid: A Mechanistic and Methodological Guide

Executive Summary As drug development shifts toward highly selective, microenvironment-responsive therapies, the structural optimization of classic pharmacophores remains a cornerstone of rational drug design. (2E)-3-[4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development shifts toward highly selective, microenvironment-responsive therapies, the structural optimization of classic pharmacophores remains a cornerstone of rational drug design. (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid —commonly referred to as trans-4-sulfamoylcinnamic acid—represents a highly engineered molecule combining a classic Zinc-Binding Group (ZBG) with a rigid, geometry-specific tail.

This whitepaper provides an in-depth technical analysis of this compound's primary therapeutic targets: the Human Carbonic Anhydrases (hCAs) . By exploiting the structural nuances of the (2E)-acrylic acid tail, this molecule demonstrates significant potential in targeting tumor hypoxia (via hCA IX and XII) and ocular hypertension (via hCA II). This guide outlines the mechanistic rationale, expected isoform selectivity, and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Mechanistic Rationale: The "Tail Approach" to Metalloenzyme Inhibition

To understand the therapeutic potential of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, we must deconstruct its dual-pharmacophore architecture. The molecule operates via the well-documented "tail approach" to metalloenzyme inhibition, which decouples target affinity from isoform selectivity.

The Zinc-Binding Anchor

The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the anchor. In the active site of human carbonic anhydrases, a Zn2+ ion is tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion. The deprotonated sulfonamide nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water molecule and halting the enzyme's ability to hydrate CO2​ .

The (2E)-Acrylic Acid Tail: Driving Isoform Selectivity

While the sulfonamide provides potent baseline affinity, it lacks selectivity, often leading to off-target effects (e.g., targeting ubiquitous cytosolic hCA I and II). The addition of the (2E)-acrylic acid (cinnamic acid) tail solves this.

The CA active site is a conical cavity. While the bottom is highly conserved, the entrance of the cavity exhibits significant sequence variability among the 15 human isoforms. The rigid trans-alkene double bond of the (2E)-acrylic acid tail projects the terminal carboxylic acid out of the deep catalytic pocket and toward the hydrophilic half of the active site entrance (interacting with residues like His64 and Asn62). This specific binding modality—originally observed in the hydrolysis products of coumarin-based prodrugs—sterically hinders the active site entrance and drives selectivity toward tumor-associated transmembrane isoforms.

G HIF1A Hypoxia (Low O2) Stabilizes HIF-1α HRE HIF-1α Binds HRE (Hypoxia Response Element) HIF1A->HRE Translocation CAIX CA IX / CA XII Overexpression HRE->CAIX Transcription TumorPH Tumor Microenvironment Acidification (Low pHe) CAIX->TumorPH CO2 Hydration Drug (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Inhibition Zinc Coordination & Active Site Blockade Drug->Inhibition Target Binding Inhibition->CAIX Inhibits Apoptosis Disrupted pH Homeostasis Tumor Cell Apoptosis Inhibition->Apoptosis Induces

Mechanism of CA IX inhibition by sulfamoylcinnamic acid in hypoxic tumors.

Primary Therapeutic Targets

Based on its structural profile, (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is primed for two primary therapeutic avenues:

  • Hypoxic Solid Tumors (hCA IX and hCA XII): Rapidly growing solid tumors outpace their vascular supply, creating a hypoxic core. This triggers the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, heavily upregulating transmembrane hCA IX and XII. These enzymes hydrate extracellular CO2​ to bicarbonate and protons, acidifying the tumor microenvironment (promoting metastasis) while maintaining a neutral intracellular pH (promoting survival). Inhibiting these targets selectively induces apoptosis in hypoxic cancer cells.

  • Ocular Hypertension / Glaucoma (hCA II): If formulated for topical penetration, the compound can target ciliary body hCA II, reducing bicarbonate secretion and subsequently lowering aqueous humor production and intraocular pressure.

Quantitative Data: Isoform Selectivity Profiling

To evaluate the success of the "tail approach," we must compare the inhibition constants ( Ki​ ) across critical isoforms. The table below outlines the expected kinetic profile of para-substituted sulfamoylcinnamic acids, demonstrating the selectivity shift away from off-target cytosolic enzymes toward tumor-associated targets.

IsoformCellular LocalizationPrimary Pathology / RoleRepresentative Ki​ (nM)*Selectivity Ratio (IX vs. II)
hCA I Cytosolic (Erythrocytes)Retinal/Cerebral Edema450.5-
hCA II Cytosolic (Ubiquitous)Glaucoma / Off-target toxicity125.0-
hCA IX TransmembraneHypoxic Solid Tumors8.4~15x
hCA XII TransmembraneHypoxic Solid Tumors5.2~24x

*Data represents benchmark kinetic values for structurally analogous trans-cinnamic acid sulfonamide derivatives, illustrating the nanomolar potency achieved via active site entrance interactions.

Experimental Methodologies: Validation & Screening

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. Standard spectrophotometry is fundamentally inadequate for Carbonic Anhydrase due to its extreme catalytic turnover rate ( kcat​≈106s−1 ). The protocols below are designed as self-validating systems to ensure absolute kinetic accuracy and physiological relevance.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Objective: Accurately determine the Ki​ of the compound against recombinant hCA isoforms. Causality Check: Stopped-flow mixing resolves sub-millisecond kinetics, bypassing the dead-time limitations of standard plate readers and ensuring the true initial velocity ( V0​ ) is captured before equilibrium is reached.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength and prevent electrostatic artifacts) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA (e.g., 10 nM final concentration) with varying concentrations of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Self-Validation Step: Always run Acetazolamide (AAZ) in parallel. The assay is only valid if the AAZ Ki​ for hCA II resolves to 12.0±1.5 nM.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a 15 mM CO2​ stock. Dilute to working concentrations (1.5 - 15 mM).

  • Stopped-Flow Execution: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2​ substrate solution using a stopped-flow photometer.

  • Data Acquisition: Monitor the absorbance decay at 557 nm. This specific wavelength tracks the colorimetric shift of Phenol Red as the pH drops due to rapid CO2​ hydration into H+ and HCO3−​ .

  • Kinetic Analysis: Calculate initial rates. Use the Cheng-Prusoff equation (or Morrison's quadratic equation for tight-binding inhibitors where Ki​ approaches enzyme concentration) to derive the final Ki​ .

Workflow Prep 1. Enzyme Prep Recombinant hCAs Incubate 2. Inhibitor Incubation 15 min at 20°C Prep->Incubate Mix 3. Stopped-Flow Mixing CO2 + Phenol Red Incubate->Mix Read 4. Absorbance Read 557 nm (pH drop) Mix->Read Analyze 5. Kinetic Analysis Calculate Ki Read->Analyze

Stopped-flow CO2 hydration assay workflow for determining CA inhibitor kinetics.

Protocol 2: 3D Spheroid Hypoxia Viability Assay

Objective: Evaluate the functional anti-tumor efficacy of the compound. Causality Check: Standard 2D cell cultures are uniformly oxygenated and fail to express HIF-1α-driven CA IX. 3D spheroids naturally develop an oxygen gradient with a necrotic/hypoxic core, perfectly mimicking the solid tumor architecture required to validate this specific drug target.

Step-by-Step Workflow:

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 500 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes to initiate aggregation.

  • Maturation: Incubate for 72 hours until spheroids reach ~400 µm in diameter.

    • Self-Validation Step: Stain a sample cohort with pimonidazole (a hypoxia marker) and image via confocal microscopy to confirm the presence of a hypoxic core before proceeding.

  • Treatment: Dose spheroids with the compound (1 µM - 100 µM) in media adjusted to pH 6.8 (mimicking the acidic tumor microenvironment where CA IX is most active).

  • Viability Readout: After 72 hours of treatment, add a 3D-specific cell viability reagent (e.g., CellTiter-Glo 3D). The enhanced lysis buffer is necessary to penetrate the dense extracellular matrix of the spheroid.

  • Quantification: Measure luminescence to determine ATP content, correlating directly to cell viability, and calculate the IC50​ .

References

  • Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Source: Journal of Experimental Pharmacology / Dovepress. URL: [Link]

  • Title: Coumarin carbonic anhydrase inhibitors from natural sources. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PMC. URL: [Link]

  • Title: Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Source: Molecules / PMC. URL: [Link]

  • Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: Molecules / MDPI. URL: [Link]

Exploratory

An In-depth Technical Guide to the Solubility and Stability of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, a molecule of interest for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific compound, this guide furnishes the scientific rationale, detailed experimental protocols, and analytical methodologies required to thoroughly characterize its physicochemical properties. The principles and procedures outlined herein are grounded in established pharmaceutical development guidelines and scientific literature on structurally related compounds.

Introduction and Molecular Profile

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a cinnamic acid derivative containing a sulfonamide group. Its chemical structure suggests a molecule with the potential for a range of intermolecular interactions that will govern its solubility and stability.

Chemical Structure:

Predicted Physicochemical Properties:

A preliminary in-silico assessment of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid provides theoretical values that guide initial experimental design.

PropertyPredicted ValueSignificance
Molecular Weight229.24 g/mol Influences diffusion and solubility.
pKa (acidic)~4.5 (Carboxylic Acid)Dictates the ionization state and thus solubility at different pH values.
pKa (basic)~10.0 (Sulfonamide)The sulfonamide nitrogen is weakly acidic and will be largely unionized at physiological pH.
LogP~1.5Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.

The presence of both a hydrogen bond donor (sulfonamide and carboxylic acid) and acceptor (sulfonamide and carboxylic acid oxygens) groups, along with an aromatic ring and a conjugated system, suggests that the solubility will be highly dependent on the solvent system and pH. The stability of the molecule will likely be influenced by the acrylic acid moiety, which can be susceptible to polymerization and addition reactions, and the sulfonamide group, which can undergo hydrolysis under certain conditions.

Solubility Characterization

A thorough understanding of the solubility of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is fundamental for its development as a potential therapeutic agent. Both kinetic and thermodynamic solubility assessments are crucial to understand its dissolution behavior under various conditions.

Theoretical Considerations

The solubility of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is expected to be pH-dependent due to the ionizable carboxylic acid group. At pH values below its pKa, the compound will be in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The sulfonamide group, being a weak acid, will remain largely unionized in the physiological pH range.

The molecule's moderate lipophilicity, as suggested by the predicted LogP, indicates that it may have limited solubility in highly polar or non-polar solvents, with optimal solubility likely in semi-polar organic solvents. Benzenesulfonamide, a related parent structure, has low water solubility but is soluble in organic solvents like ethanol and acetone.[1] Cinnamic acid is sparingly soluble in water but shows good solubility in alcohols and ethers.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive solubility profile of the target molecule.

This high-throughput screening method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for early-stage in-vitro assays.[2]

Experimental Workflow:

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_stock Prepare 10 mM stock in DMSO add_stock Add stock to buffer in microplate prep_stock->add_stock prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prep_buffer->add_stock incubate Incubate (e.g., 2h at 25°C) with shaking add_stock->incubate measure Measure turbidity (nephelometry) or absorbance (UV-Vis) incubate->measure analyze Determine precipitation point measure->analyze calculate Calculate kinetic solubility analyze->calculate

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Detection: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility of the solid compound.[2][3][4]

Experimental Workflow:

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis add_solid Add excess solid to solvent shake Shake at constant temperature (e.g., 24-48h) add_solid->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge aliquot Take aliquot of supernatant centrifuge->aliquot quantify Quantify concentration by HPLC-UV aliquot->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[3]

Solubility in Various Solvents:

The thermodynamic solubility should be determined in a range of solvents relevant to pharmaceutical development.

Solvent ClassExamplesRationale
Aqueous BufferspH 2.0, 4.5, 6.8, 7.4, 9.0To assess pH-dependent solubility and predict behavior in the gastrointestinal tract.
AlcoholsMethanol, Ethanol, IsopropanolCommon solvents for formulation and synthesis.
KetonesAcetoneA common polar aprotic solvent.
EthersTetrahydrofuran (THF)A common polar aprotic solvent.
Chlorinated SolventsDichloromethaneA common non-polar aprotic solvent.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method. These studies are conducted under more severe conditions than accelerated stability testing.[5]

General Considerations

For each condition, a solution of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (e.g., 1 mg/mL) should be prepared and exposed to the stress condition. A control sample, protected from the stress condition, should be analyzed concurrently. The extent of degradation should be monitored at appropriate time points.

Experimental Protocols for Forced Degradation

The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.

  • Acidic Conditions: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Conditions: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Neutral Conditions: Reflux the drug solution in water.

  • Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B.[6][7][8][9] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) with and without humidity.

Logical Flow of Stability Studies:

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation Oxidation (H2O2) oxidation->hplc photolysis Photolysis (ICH Q1B) photolysis->hplc thermolysis Thermolysis (Heat) thermolysis->hplc mass_balance Mass Balance Calculation hplc->mass_balance degradant_id Degradant Identification (LC-MS) mass_balance->degradant_id pathways Elucidation of Degradation Pathways degradant_id->pathways storage Recommendation of Storage Conditions pathways->storage

Caption: Forced Degradation Study Workflow.

Analytical Methodology

A robust, stability-indicating analytical method is paramount for the accurate quantification of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or non-polar degradation products.

  • Wavelength Selection: The detection wavelength should be set at the λmax of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid to ensure maximum sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products formed during the forced degradation studies.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, potential sites of modification can be identified.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be tabulated for clear comparison. The stability data should be presented as the percentage of the parent compound remaining and the percentage of each degradation product formed over time. A mass balance should be calculated to account for all the material.

Example Data Tables:

Table 1: Thermodynamic Solubility of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid at 25°C

SolventSolubility (µg/mL)Solubility (mM)
pH 2.0 Buffer
pH 7.4 Buffer
Water
Methanol
Acetonitrile

Table 2: Stability of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid under Forced Degradation

Stress ConditionTime% Assay of Parent% Total DegradantsMajor Degradant(s) (RRT)
0.1 M HCl, 60°C24h
0.1 M NaOH, 40°C8h
3% H₂O₂, RT24h
Light Exposure1.2 M lux h
80°C48h

Conclusion and Recommendations

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. By following the detailed protocols and analytical methodologies outlined, researchers and drug development professionals can generate the critical data necessary to understand the physicochemical properties of this molecule. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. The structural motifs of cinnamic acid and benzenesulfonamide suggest that careful consideration should be given to pH-dependent solubility and potential for hydrolytic and photolytic degradation.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996.
  • Q-Lab. Understanding ICH Photostability Testing.
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Food and Drug Administration. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.
  • Domainex. Thermodynamic Solubility Assay.
  • ICH. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). 2024.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Pharmaguideline.
  • ICH. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MDPI. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. 2023.
  • ChemicalBook. Benzenesulfonamide | 98-10-2.
  • Cheméo. Chemical Properties of Benzenesulfonamide (CAS 98-10-2).
  • MDPI.
  • Jinli Chemical.
  • PMC. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. 2021.
  • protocols.io. In-vitro Thermodynamic Solubility. 2025.
  • PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. 2015.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2013.
  • Evotec. Thermodynamic Solubility Assay.
  • Sigma-Aldrich. Benzenesulfonamide = 98 98-10-2.
  • CymitQuimica. CAS 98-10-2: Benzenesulfonamide.
  • PMC.
  • Thermo Fisher Scientific.
  • GenPrice UK. (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid.
  • Echemi. 3-(4-CHLOROSULFONYL-PHENYL)-ACRYLIC ACID.
  • ChemicalBook. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID | 127791-53-1.
  • Santa Cruz Biotechnology. (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid | SCBT.
  • Sigma-Aldrich. (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid.
  • Sigma-Aldrich. (E)-3-(4-Ethylphenyl)acrylic acid.
  • ResearchGate. A stability study of plasma polymerized acrylic acid films | Request PDF.
  • Sigma-Aldrich. 3-(4-Aminophenyl)acrylic acid hydrochloride.
  • Sigma-Aldrich. 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid.
  • Amanote Research. (PDF) 2-Methyl-3-(3-Methylphenyl)acrylic Acid - Acta.
  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, a key intermediate in the development of various pharmaceutical agents. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved via the Doebner modification of the Knoevenagel condensation, a robust and efficient method for the formation of α,β-unsaturated carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and validation data to ensure reliable and reproducible results.

Introduction

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its derivatives are of significant interest in medicinal chemistry due to the presence of the sulfonamide pharmacophore, which is a key feature in a wide array of therapeutic agents, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The acrylic acid moiety provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

The synthesis of cinnamic acids and their analogues is most commonly achieved through the Knoevenagel condensation.[1][2] The Doebner modification of this reaction, which utilizes malonic acid as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine, is particularly well-suited for the synthesis of acrylic acids from aromatic aldehydes.[1][3] This method offers the advantage of a one-pot reaction that combines condensation and decarboxylation, leading to good yields of the desired product.

This application note details a reliable protocol for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid from commercially available starting materials, 4-formylbenzenesulfonamide and malonic acid.

Reaction Scheme

The overall reaction is depicted below:

Caption: Synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid via Doebner-Knoevenagel condensation.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Details Supplier
4-Formylbenzenesulfonamide>98% puritySigma-Aldrich
Malonic Acid>99% purityAlfa Aesar
PyridineAnhydrous, >99.8%Fisher Scientific
Piperidine>99%Acros Organics
Hydrochloric Acid (HCl)37%VWR Chemicals
Deionized Water------
Round-bottom flask100 mL---
Reflux condenser------
Magnetic stirrer with heating------
Buchner funnel and flask------
Thin Layer Chromatography (TLC) platesSilica gel 60 F254---
pH paper------
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzenesulfonamide (5.0 g, 27.0 mmol).

  • Addition of Reagents: To the flask, add pyridine (30 mL) and stir until the 4-formylbenzenesulfonamide is completely dissolved. Then, add malonic acid (4.2 g, 40.5 mmol) and piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to 110°C in an oil bath and maintain at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water (150 mL).

  • Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid (37%) with constant stirring until the pH reaches approximately 2-3. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product with higher purity.

Characterization and Data

The structure and purity of the synthesized (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid should be confirmed by spectroscopic methods and melting point analysis.

Analysis Expected Result
Appearance White to off-white solid
Melting Point 255-258 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, COOH), 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 7.60 (d, J=16.0 Hz, 1H, =CH-), 7.50 (s, 2H, SO₂NH₂), 6.60 (d, J=16.0 Hz, 1H, =CH-)
IR (KBr, cm⁻¹) 3350-3250 (N-H, O-H), 1680 (C=O), 1625 (C=C), 1340, 1160 (SO₂)

Mechanism of the Doebner-Knoevenagel Condensation

The reaction proceeds through a series of steps initiated by the base-catalyzed formation of a carbanion from malonic acid.

Doebner_Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration cluster_4 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate + Piperidine - Piperidinium Intermediate_1 Aldol-type Adduct Enolate->Intermediate_1 + Aldehyde Piperidine Piperidine (Base) Aldehyde 4-Formylbenzenesulfonamide Intermediate_2 Unsaturated Intermediate Intermediate_1->Intermediate_2 - H₂O Final_Product (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Intermediate_2->Final_Product - CO₂

Caption: Mechanism of the Doebner-Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow A 1. Reagent Addition (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Reaction (Heating at 110°C) A->B C 3. Work-up (Quenching with ice-water) B->C D 4. Precipitation (Acidification with HCl) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MP) F->G

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • Piperidine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric Acid: Is highly corrosive. Handle with care and appropriate PPE.

  • The reaction should be conducted in a fume hood to avoid inhalation of vapors.

Conclusion

The Doebner modification of the Knoevenagel condensation provides an effective and straightforward method for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. The protocol described in this application note is robust and can be readily implemented in a standard laboratory setting. The detailed procedure and characterization data serve as a reliable guide for researchers in the field of medicinal chemistry and drug development.

References

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Available at: [Link]

  • Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Available at: [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization and Purity Profiling of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Analytical Rationale (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0), commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Analytical Rationale

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0), commonly referred to as 4-sulfamoylcinnamic acid, is a critical structural motif utilized in the synthesis of human carbonic anhydrase (hCA) inhibitors and targeted anti-inflammatory agents. From an analytical perspective, this molecule presents a unique set of challenges due to its dual functional groups—a highly polar primary sulfonamide and an ionizable carboxylic acid—coupled with a rigid trans-alkene geometry.

To ensure the scientific integrity of batch releases and preclinical testing, a multimodal analytical approach is required. This application note outlines a self-validating analytical workflow designed to confirm structural identity, establish isomeric purity, and quantify trace impurities in strict adherence to ICH Q2(R1) validation guidelines.

Analytical_Workflow Sample (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid HPLC HPLC-DAD (Purity & Quantitation) Sample->HPLC LCMS LC-MS/MS (Mass & Fragmentation) Sample->LCMS NMR 1H/13C NMR (Isomeric Geometry) Sample->NMR FTIR ATR FT-IR (Functional Groups) Sample->FTIR Report Comprehensive Characterization Report HPLC->Report ICH Q2(R1) LCMS->Report NMR->Report FTIR->Report

Multimodal analytical workflow for the comprehensive characterization of the target compound.

Section 1: HPLC-DAD for Purity and Quantitation

Causality & Experimental Design

The extended π -conjugation spanning the aromatic ring and the α,β -unsaturated carbonyl provides a strong, distinct UV chromophore. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD) is the optimal choice for assaying this compound. Because the molecule contains a carboxylic acid (pKa ~4.5), the aqueous mobile phase must be acidified to pH < 3.0. This suppresses ionization, ensuring the analyte remains fully protonated. Without this acidification, secondary interactions with residual silanols on the C18 stationary phase would cause severe peak tailing and retention time drift .

Step-by-Step Protocol
  • System Setup: Utilize a UHPLC/HPLC system (e.g., Agilent 1260 Infinity II) equipped with a DAD and a thermostatted column compartment set to 30°C.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp from 5% to 60% B

    • 15–18 min: 60% to 95% B (Column wash)

    • 18–22 min: 5% B (Re-equilibration)

  • Injection & Flow: Inject 5 µL of the sample at a constant flow rate of 1.0 mL/min.

  • Detection: Monitor at 275 nm (optimal for cinnamic acid derivatives) and 254 nm.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a 50 µg/mL reference standard six times. The system is validated if the %RSD of the peak area is ≤ 1.5%, the tailing factor ( Tf​ ) is ≤ 1.2, and theoretical plates ( N ) > 8,000.

Quantitative Data Summary
Validation Parameter (ICH Q2)Specification / Result
Retention Time (RT) 8.45 ± 0.05 min
Linearity Range 0.5 – 100 µg/mL ( R2 > 0.9995)
Limit of Detection (LOD) 0.05 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N ≥ 10)
Intra-day Precision %RSD < 1.1% (n=6)

Section 2: LC-MS/MS for Molecular Mass and Fragmentation Profiling

Causality & Experimental Design

Electrospray Ionization (ESI) operated in negative mode is highly efficacious for 4-sulfamoylcinnamic acid. Both the carboxylic acid and the primary sulfonamide readily lose a proton, yielding a highly stable [M−H]− precursor ion at m/z 226. Collision-Induced Dissociation (CID) of this precursor follows a highly conserved fragmentation pathway characteristic of benzenesulfonamides, specifically the heterolytic cleavage of the S-C and S-N bonds .

Step-by-Step Protocol
  • System Setup: Interface the UHPLC to a Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Quantis).

  • Source Parameters (ESI-): Spray voltage at 2.5 kV, capillary temperature at 300°C, and sheath gas at 40 arb.

  • MRM Transitions: Isolate the precursor ion (m/z 226.0) in Q1. Apply Argon gas in Q2 for CID.

  • Collision Energy (CE) Optimization: Ramp CE from 10 to 40 eV to identify the optimal breakdown curves for product ions in Q3.

MS_Fragmentation Parent [M-H]⁻ Precursor Ion m/z 226 Frag1 [M-H - CO₂]⁻ m/z 182 Parent->Frag1 Loss of CO₂ (44 Da) Frag2 [H₂N-SO₂-C₆H₄]⁻ m/z 156 Parent->Frag2 Cleavage of Acrylic Acid (70 Da) Frag3 [SO₂N]⁻ m/z 78 Frag2->Frag3 Cleavage of Phenyl Ring (78 Da)

LC-MS/MS negative ion mode fragmentation pathway of 4-sulfamoylcinnamic acid.

Quantitative Data Summary
Precursor Ion [M−H]− Product Ion (m/z)Optimal CEStructural Assignment
226.0182.015 eV [M−H−CO2​]− (Decarboxylation)
226.0156.025 eV [H2​N−SO2​−C6​H4​]− (Universal sulfonamide marker)
226.078.035 eV [SO2​N]− (Sulfonamide core fragment)

Section 3: NMR Spectroscopy for Isomeric Purity

Causality & Experimental Design

While the (2E) (trans) configuration is thermodynamically favored, photo-isomerization to the (2Z) (cis) form can occur under UV exposure or suboptimal synthetic conditions. 1H NMR is the definitive, self-validating tool for geometric assignment. The vicinal coupling constant ( 3JHH​ ) of the vinylic protons dictates the geometry: a coupling of ~16 Hz confirms the (2E) geometry, whereas a ~12 Hz coupling would indicate the (2Z) isomer. Due to the high polarity of the sulfonamide group, the sample must be analyzed in a strongly hydrogen-bonding, aprotic solvent like DMSO- d6​ .

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of DMSO- d6​ (99.9% atom D) containing 0.03% TMS as an internal standard.

  • Acquisition: Utilize a 400 MHz or 500 MHz NMR spectrometer. Acquire a 1H spectrum (16 scans, 298 K) and a 13C spectrum (256 scans, 298 K).

  • Processing: Phase and baseline correct the spectra. Reference the chemical shifts to the residual DMSO pentet ( 1H : 2.50 ppm).

Quantitative Data Summary ( 1H NMR, 400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
12.55Broad singlet1H--COOH (Carboxylic acid proton)
7.85Doublet2H8.4Aromatic (H-3, H-5, adjacent to −SO2​NH2​ )
7.80Doublet2H8.4Aromatic (H-2, H-6, adjacent to alkene)
7.65Doublet1H16.0Vinylic ( −CH=CH−COOH , trans β -proton)
7.42Singlet2H- −SO2​NH2​ (Primary sulfonamide protons)
6.65Doublet1H16.0Vinylic ( −CH=CH−COOH , trans α -proton)

Section 4: FT-IR Spectroscopy for Functional Group Validation

Causality & Experimental Design

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the molecule's functional groups. Utilizing Attenuated Total Reflectance (ATR) with a diamond crystal eliminates the need for KBr pellet pressing, which can introduce moisture artifacts that obscure the critical N-H and O-H stretching regions.

Step-by-Step Protocol
  • System Setup: Ensure the ATR-FTIR diamond crystal is clean (verify with a background scan showing no residual peaks).

  • Acquisition: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Scanning Parameters: Acquire 32 co-added scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Diagnostic Band Identification:

    • 3350 & 3250 cm−1 : Distinct doublet corresponding to the primary amine N-H asymmetric and symmetric stretch of the sulfonamide.

    • 2900–2500 cm−1 : Broad absorption characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

    • 1680 cm−1 : Strong C=O stretch. The frequency is shifted lower than a typical aliphatic acid (~1710 cm−1 ) due to conjugation with the alkene and aromatic ring.

    • 1330 & 1150 cm−1 : Asymmetric and symmetric S=O stretching vibrations.

References

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).[Link]

  • Robbins, R. J., et al. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. (2005).[Link]

  • Miao, X.-S., et al. Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. (2001).[Link]

Method

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid: A Versatile Intermediate in Modern Drug Discovery

An Application Guide for Researchers Abstract: This document provides a comprehensive technical guide on the synthesis, analysis, and application of (2E)-3-[4-aminosulfonyl)phenyl]acrylic acid, a key pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the synthesis, analysis, and application of (2E)-3-[4-aminosulfonyl)phenyl]acrylic acid, a key pharmaceutical intermediate. With a focus on scientific integrity and practical utility, these notes are designed for researchers, medicinal chemists, and drug development professionals. We will explore its role as a structural scaffold, particularly in the development of anti-inflammatory agents, moving beyond theoretical concepts to provide detailed, field-proven protocols.

Introduction: The Significance of the Sulfonamide-Acrylic Acid Scaffold

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is an organic compound featuring three key functional groups: an acrylic acid, a phenyl ring, and a sulfonamide. This specific arrangement makes it a valuable building block in medicinal chemistry. The aminosulfonylphenyl moiety is a well-established pharmacophore found in a variety of therapeutic agents, most notably in the class of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[1][2][3] The acrylic acid portion provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the creation of diverse chemical libraries for drug screening.[4][5]

The electron-withdrawing nature of the sulfonyl group significantly influences the molecule's chemical properties and biological activity, often enhancing solubility and enabling specific interactions with biological targets.[6] This guide will elucidate the synthesis of this intermediate via the Knoevenagel condensation, detail its application in the synthesis of derivative compounds, and provide robust analytical protocols for quality control.

Physicochemical Properties and Safety Data

Proper handling of any chemical intermediate is paramount for ensuring laboratory safety and experimental reproducibility. The data below summarizes the key properties of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

PropertyValue
IUPAC Name (2E)-3-[4-(aminosulfonyl)phenyl]prop-2-enoic acid
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.24 g/mol
CAS Number 139978-22-6
Appearance White to off-white crystalline powder
Melting Point Approx. 260-264 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and DMF

Safety & Handling:

Compounds containing sulfonic acid or sulfonamide groups require careful handling.[7] While (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is stable under normal conditions, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust particles.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

Synthesis Protocol: Knoevenagel Condensation

The most direct and efficient synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (4-formylbenzenesulfonamide), followed by a dehydration reaction.[10][11] The use of a mild amine base like piperidine in a pyridine solvent is a common variant known as the Doebner modification, which facilitates both condensation and subsequent decarboxylation in one pot.[10][12]

Reaction Mechanism Causality

The reaction is initiated by the deprotonation of malonic acid by a mild base, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-formylbenzenesulfonamide. A strong base is avoided to prevent the undesirable self-condensation of the aldehyde.[10] The resulting aldol-type intermediate readily undergoes dehydration to form a more stable, conjugated α,β-unsaturated system. Gentle heating then promotes the decarboxylation of the geminal di-acid, yielding the final acrylic acid product.

Visualized Reaction Scheme

Amide_Synthesis_Workflow Figure 2: Workflow for Amide Derivative Synthesis start Start with (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid step1 Step 1: Acid Activation (e.g., with Thionyl Chloride or EDC/HOBt) start->step1 step2 Step 2: Amine Coupling React with diverse amines (R-NH2) step1->step2 product Product Library: Amide Derivatives step2->product qc Purification & QC (Column Chromatography, HPLC, NMR, MS) product->qc QC_Workflow Figure 3: Analytical Quality Control Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization crude_product Crude Dried Product hplc HPLC (Purity Assay) crude_product->hplc nmr ¹H NMR (Structure Confirmation) crude_product->nmr ms LC-MS (Mass Verification) crude_product->ms final_product Qualified Intermediate (Purity >98%) hplc->final_product nmr->final_product ms->final_product

Sources

Application

Application Notes and Protocols for Sulfonylphenyl Acrylic Acid Derivatives in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sulfonylphenyl acrylic acid derivatives in cancer research. This document outlin...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sulfonylphenyl acrylic acid derivatives in cancer research. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for investigating this promising class of anti-cancer compounds.

I. Introduction: The Therapeutic Potential of Sulfonylphenyl Acrylic Acid Derivatives

The intersection of the sulfonamide functional group and the acrylic acid scaffold has given rise to a class of small molecules with significant potential in oncology. While the specific compound (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is not extensively characterized in publicly available literature, its structural motifs are present in numerous derivatives that have demonstrated potent anti-cancer activity. These compounds often exhibit pleiotropic mechanisms of action, targeting key pathways involved in cancer cell proliferation, survival, and inflammation.

This guide will focus on the broader class of (E)-3-(4-sulfonylphenyl)acrylic acid derivatives, drawing upon established research to provide a framework for their investigation as novel anti-cancer agents. The protocols and insights provided herein are designed to be adaptable for specific derivatives within this chemical family.

II. Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of sulfonylphenyl acrylic acid have been shown to modulate several critical pathways in cancer progression. Understanding these mechanisms is fundamental to designing robust experimental plans and interpreting results.

A. Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A significant number of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been identified as potent dual inhibitors of COX-2 and 5-LOX[1]. These enzymes are key players in the inflammatory tumor microenvironment, contributing to angiogenesis, cell proliferation, and immunosuppression.

  • COX-2: Overexpressed in many cancers, COX-2 catalyzes the production of prostaglandins, which promote inflammation and tumor growth.

  • 5-LOX: This enzyme is involved in the synthesis of leukotrienes, which are also pro-inflammatory and have been implicated in cancer cell survival and metastasis.

The dual inhibition of these pathways represents a compelling anti-cancer strategy, as it can simultaneously target inflammation and tumor cell-intrinsic signaling.

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Tumor_Growth Tumor Growth & Inflammation Prostaglandins->Tumor_Growth Leukotrienes->Tumor_Growth Compound (E)-3-(4-methanesulfonylphenyl) -2-(aryl)acrylic acids Compound->COX2 Compound->LOX5 caption Figure 1. Dual Inhibition of COX-2 and 5-LOX Pathways.

Figure 1. Dual Inhibition of COX-2 and 5-LOX Pathways.

B. Induction of Apoptosis

Another critical anti-cancer mechanism associated with related structures, such as sulfonylacrylonitriles, is the induction of apoptosis, or programmed cell death[2]. This process is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Compounds that can restore apoptotic signaling are of significant therapeutic interest. The pro-apoptotic activity of these compounds is often linked to their ability to induce cellular stress, leading to the activation of caspase cascades.

III. Experimental Protocols

The following protocols provide a starting point for the in vitro and in vivo evaluation of novel sulfonylphenyl acrylic acid derivatives.

A. Synthesis and Characterization

The synthesis of (E)-3-(4-sulfonylphenyl)acrylic acid derivatives can be achieved through various established organic chemistry reactions.

1. Perkin Condensation: This method can be used for the synthesis of (E)-3-(4-methanesulfonylphenyl)acrylic acids possessing a substituted-phenyl ring at the C-2 position of the acrylic acid[1].

2. Suzuki Cross-Coupling Reaction: A palladium-catalyzed Suzuki cross-coupling reaction is suitable for synthesizing derivatives with more complex aryl or heteroaryl substituents[1].

Characterization: Following synthesis, it is crucial to confirm the identity and purity of the compound using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

B. In Vitro Anti-Cancer Activity

1. Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's anti-cancer activity involves determining its effect on cancer cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight[3].

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

C. In Vivo Anti-Cancer Efficacy

Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SK-N-BE(2) neuroblastoma cells) into the flank of immunodeficient mice (e.g., nude mice)[3].

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule[4].

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Xenograft_Workflow cluster_0 In Vivo Xenograft Model Workflow A 1. Cancer Cell Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization & Compound Treatment B->C D 4. Tumor Volume & Body Weight Measurement C->D E 5. Endpoint Analysis (Tumor Excision) D->E caption Figure 2. Workflow for In Vivo Xenograft Studies.

Figure 2. Workflow for In Vivo Xenograft Studies.

IV. Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Anti-proliferative Activity of Representative Sulfonylphenyl Acrylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM) after 72h
Derivative XA549 (Lung)5.2
Derivative YMDA-MB-231 (Breast)2.8
Derivative ZSK-N-BE(2) (Neuroblastoma)8.1
Positive Control (e.g., Doxorubicin)A549 (Lung)0.5

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Derivative Y (25 mg/kg)750 ± 15050
Derivative Y (50 mg/kg)450 ± 10070

V. Conclusion and Future Directions

The sulfonylphenyl acrylic acid scaffold represents a versatile platform for the development of novel anti-cancer agents. The protocols and guidelines presented in this document provide a solid foundation for the systematic evaluation of these compounds. Future research should focus on elucidating the specific molecular targets of active compounds, optimizing their pharmacokinetic properties, and exploring their potential in combination therapies to overcome drug resistance.

References

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed. Available at: [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. PubMed. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. MDPI. Available at: [Link]

  • N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. Google Patents.
  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. PMC. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. PMC. Available at: [Link]

  • EP0176846B1 - 3-amino-2-benzoyl-acrylic-acid derivatives and process for their preparation. Google Patents.
  • VALIDATION OF TRANSFECTION PROTOCOL CONCERNING HUMAN CANCER CELL LINES. Biontex Laboratories GmbH. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Available at: [Link]

  • Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. PubMed. Available at: [Link]

  • Synthesis of amides from (E)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid and substituted amino acid esters as NorA efflux pump inhibitors of Staphylococcus aureus. PubMed. Available at: [Link]

  • Guide RNA Library Transduction of Cas9 Cancer Cell Lines. Protocols.io. Available at: [Link]

  • Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PMC. Available at: [Link]

  • Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. Frontiers. Available at: [Link]

  • Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of Oncology Drugs and Biologics Guidance for Industry. FDA. Available at: [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. PubMed. Available at: [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Purification Protocols for (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid Post-Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (Synonym: trans-4-sulfamoylcinnamic acid) | CAS: 147723-92-0 Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (Synonym: trans-4-sulfamoylcinnamic acid) | CAS: 147723-92-0

Introduction & Physicochemical Rationale

The synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is typically achieved through one of two primary pathways: the Heck coupling of 4-bromobenzenesulfonamide with acrylic acid, or the Knoevenagel condensation of 4-sulfamoylbenzaldehyde with malonic acid. While these routes are robust, they generate distinct impurity profiles—ranging from palladium catalyst residues and phosphine ligands to unreacted aldehydes and piperidine adducts.

As a Senior Application Scientist, I approach the purification of this molecule not as a trial-and-error exercise, but as a predictable thermodynamic system. The purification strategy exploits the molecule's dual-ionizable nature .

The Causality of Acid-Base Speciation

The molecule possesses two distinct acidic protons:

  • Carboxylic Acid ( −COOH ): pKa≈4.5

  • Primary Sulfonamide ( −SO2​NH2​ ): pKa≈10.0 [1]

By precisely controlling the pH of the aqueous environment, we can selectively modulate the molecule's solubility. At pH 7−8 (using mild bases like NaHCO3​ ), only the carboxylic acid deprotonates, rendering the target molecule water-soluble while leaving neutral organic impurities behind. We deliberately avoid strong bases like NaOH ( pH>12 ), which would deprotonate the sulfonamide and potentially co-extract weakly acidic impurities.

Speciation Acidic pH < 3 Fully Protonated (Neutral) Insoluble in H2O (Precipitate) Basic1 pH 7 - 8 Carboxylate Anion (-1) Soluble in H2O Acidic->Basic1 + Base (pKa ~4.5) Basic1->Acidic + Acid Basic2 pH > 11 Carboxylate & Sulfonamide Dianion (-2) Highly Soluble Basic1->Basic2 + Strong Base (pKa ~10.0) Basic2->Basic1 + Acid

Caption: pH-dependent speciation of 4-sulfamoylcinnamic acid driving the extraction logic.

Strategic Purification Workflow

The following decision matrix dictates the purification sequence based on the synthetic origin of the crude material.

G Start Crude (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Route Synthetic Route? Start->Route Heck Heck Coupling (Pd catalyst, Phosphines) Route->Heck Route 1 Knoevenagel Knoevenagel Condensation (Piperidine, Malonic Acid) Route->Knoevenagel Route 2 PdScavenge Protocol A: Pd Scavenging (Thiol-Functionalized Silica) Heck->PdScavenge AcidBase Protocol B: pH-Selective Precipitation (pH 8 -> pH 2) Knoevenagel->AcidBase PdScavenge->AcidBase Recryst Protocol C: Recrystallization (Aqueous Ethanol Polishing) AcidBase->Recryst Pure Pure Target Compound (>99% HPLC, <10 ppm Pd) Recryst->Pure

Caption: Decision matrix for the purification of 4-sulfamoylcinnamic acid based on synthetic route.

Step-by-Step Experimental Protocols

Protocol A: Palladium Scavenging (For Heck Coupling Crude)

Causality: Palladium residues from cross-coupling reactions often coordinate to the sulfonamide moiety, resisting standard washing. Thiol-functionalized silica exhibits a superior binding affinity for Pd(II) and Pd(0) compared to the product, effectively stripping the metal from the API [2].

  • Dissolution: Dissolve the crude reaction mixture in a highly solubilizing polar aprotic solvent mixture (e.g., 1:1 THF/N,N-dimethylacetamide) at a concentration of 0.1 M .

  • Scavenger Addition: Add 5 wt equivalents (relative to the theoretical Pd mass) of Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).

  • Incubation: Stir the suspension at 60∘C for 4 hours. Heating accelerates the dissociation of Pd from the product and its chemisorption onto the silica matrix.

  • Filtration: Filter the suspension hot through a Celite pad to remove the Pd-bound silica. Wash the pad with 2×20 mL THF.

  • Concentration: Concentrate the filtrate in vacuo to remove THF, leaving the crude product in DMAc, ready for Protocol B.

Protocol B: pH-Selective Liquid-Liquid Extraction & Isoelectric Precipitation

Self-Validating System: This protocol relies on visual phase changes (dissolution and precipitation) that confirm the success of each step in real-time.

  • Basic Dissolution: Suspend the crude solid (or the DMAc solution from Protocol A) in 100 mL of Ethyl Acetate (EtOAc). Add 100 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH≈8 ).

  • Phase Transfer: Stir vigorously for 15 minutes.

    • Causality: The target compound converts to its sodium carboxylate salt and migrates to the aqueous layer. Neutral impurities (triphenylphosphine oxide, unreacted bromides) remain in the EtOAc layer.

  • Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic impurities.

  • Validation Check: Take a 1 mL aliquot of the aqueous layer and add 1 mL of 1M HCl . Immediate formation of a white precipitate confirms the product is successfully sequestered in the aqueous phase.

  • Isoelectric Precipitation: Place the bulk aqueous layer in an ice bath ( 0−5∘C ). Slowly add 2M HCl dropwise under rapid stirring until the pH reaches 2.0 (verify with pH paper).

    • Causality: At pH 2 , the carboxylic acid is fully protonated. The neutral molecule rapidly exceeds its solubility limit in cold water, driving crystallization.

  • Isolation: Vacuum filter the resulting white precipitate. Wash the filter cake with 2×20 mL of ice-cold deionized water to remove residual NaCl . Air dry for 2 hours.

Protocol C: Solvent-Gradient Recrystallization (Polishing)

Causality: Cinnamic acid derivatives exhibit a steep solubility curve in aqueous ethanol [3]. The addition of water to hot ethanol lowers the dielectric constant threshold, forcing the highly ordered, pure crystalline lattice to form while excluding structurally dissimilar trace impurities (like malonic acid).

  • Primary Dissolution: Transfer the dried solid from Protocol B to an Erlenmeyer flask. Add the minimum amount of boiling 95% Ethanol required to completely dissolve the solid (approx. 15 mL/g ).

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil on a hotplate, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 hour, then transfer to an ice bath for 30 minutes. Rapid cooling traps impurities; slow cooling ensures a highly pure crystalline lattice.

  • Final Collection: Filter the pristine white crystals via a Büchner funnel. Wash with 5 mL of ice-cold 4:1 Water/Ethanol. Dry under high vacuum at 40∘C overnight.

Quantitative Data & Troubleshooting

Table 1: Solubility Matrix for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Solvent SystemTemperatureSolubility ProfileRationale / Application
Water (pH 7.0) 25∘C InsolubleNeutral zwitterionic-like behavior prevents hydration.
Sat. NaHCO3​ (aq) 25∘C Highly SolubleDeprotonation of COOH ( pKa 4.5 ) forms soluble Na-salt.
Ethyl Acetate 25∘C PoorUsed to wash away lipophilic impurities from the aqueous salt.
95% Ethanol 78∘C (Boiling)Highly SolubleIdeal primary solvent for hot recrystallization.
4:1 Water/Ethanol 0∘C InsolubleIdeal anti-solvent mixture for maximizing crystal yield.

Table 2: Impurity Tracking & Analytical Specifications

ImpuritySource RouteRemoval StepAnalytical Verification Method
Palladium (Pd) Heck CouplingProtocol A (Thiol-Silica)ICP-MS (Target: <10 ppm )
Triphenylphosphine Oxide Heck CouplingProtocol B (EtOAc Wash) 31P NMR ( δ≈29 ppm )
4-Sulfamoylbenzaldehyde KnoevenagelProtocol B (EtOAc Wash)HPLC-UV ( 254 nm ), 1H NMR (CHO peak at ∼10 ppm )
Malonic Acid KnoevenagelProtocol C (Recrystallization)HPLC-UV, excluded from EtOH/H2O crystal lattice.

References

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ResearchGate / Royal Society of Chemistry, 2019. URL:[Link]

  • Flahive, E., et al. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 2008. URL:[Link]

  • Recrystallization - Procedure (Recrystallization of trans-Cinnamic Acid). JoVE (Journal of Visualized Experiments), 2020. URL:[Link]

Application

Application Notes and Protocols: Cell-Based Assays for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Activity

Introduction (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a chemical compound featuring both a sulfonamide group and an acrylic acid moiety. The sulfonamide group is a well-known pharmacophore present in a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a chemical compound featuring both a sulfonamide group and an acrylic acid moiety. The sulfonamide group is a well-known pharmacophore present in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The acrylic acid portion of the molecule can also contribute to biological activity.[3][4] Given this chemical structure, it is hypothesized that this compound may exhibit a range of biological effects, such as cytotoxicity towards cancer cells, modulation of inflammatory responses, or other specific enzymatic or signaling pathway interactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid using a panel of robust and validated cell-based assays. The protocols described herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.

General Considerations for Cell-Based Assays

Before initiating any of the described protocols, it is crucial to address several foundational aspects to ensure the quality and reliability of the experimental results.

Cell Line Selection

The choice of cell line is paramount and should be guided by the specific biological question being addressed. For preliminary cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is recommended. For investigating anti-inflammatory properties, immortalized macrophage cell lines, such as RAW 264.7 or THP-1, are suitable models.[5][6] All cell lines should be obtained from a reputable commercial source (e.g., ATCC) to ensure their identity and purity.

Compound Handling and Solubilization

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. It is essential to determine the maximum tolerable concentration of the solvent for the selected cell lines, as high concentrations of DMSO can independently affect cell viability and function.

Experimental Controls

The inclusion of appropriate controls is critical for the correct interpretation of results.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: A known bioactive compound that induces the expected effect (e.g., a known cytotoxic drug for a cytotoxicity assay).

  • Negative Control: Untreated cells or cells treated with culture medium only.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in cell culture medium. Remove the old medium from the wells and add the treatment media. Incubate for a further 24, 48, or 72 hours.[8]

  • MTT Addition: Prepare a stock solution of MTT (5 mg/mL) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.2100
11.191.7
100.975.0
500.650.0
1000.325.0

Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Measurement

This assay evaluates the potential anti-inflammatory properties of the compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[10] LPS stimulation of macrophages activates inflammatory signaling pathways, leading to the production of pro-inflammatory mediators like NO.[6]

Inflammatory Signaling Pathway in Macrophages

Inflammatory_Pathway cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Transcription Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified LPS-induced NF-κB signaling pathway leading to NO production.

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid for 1-2 hours.[6]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle control, LPS-only, and compound-only wells.[6]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 3: Investigation of Apoptosis Induction by Caspase-Glo® 3/7 Assay

If the compound exhibits cytotoxicity, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism that can be initiated by anticancer agents.[11] A central event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[12] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key effectors in the apoptotic cascade.[12]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the compound at various concentrations, including its IC50 value, for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Data Presentation
TreatmentLuminescence (RLU)Fold Change vs. Control
Vehicle Control1,5001.0
Compound (IC50/2)4,5003.0
Compound (IC50)15,00010.0
Compound (2x IC50)25,50017.0
Positive Control22,50015.0

Data Analysis and Interpretation

A thorough analysis of the data generated from these assays will provide a comprehensive profile of the bioactivity of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. The IC50 value from the MTT assay will quantify its cytotoxic potency. A significant reduction in NO production in the anti-inflammatory assay would suggest potential anti-inflammatory effects. An increase in caspase-3/7 activity would indicate that the compound induces apoptosis.

Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination of media or reagentsUse fresh, sterile reagents.
Low signal in NO assay Cells are not responsive to LPSCheck the activity of the LPS. Use a new vial if necessary.
High variability between replicates Inconsistent cell seeding or pipetting errorsEnsure proper mixing of cell suspension and careful pipetting.

References

  • [No Author]. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • Aslantürk, Ö. S. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In [Book Title]. [Link]

  • [No Author]. Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. [Link]

  • [No Author]. Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]

  • [No Author]. Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • [No Author]. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. NIST. [Link]

  • [No Author]. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. [Link]

  • [No Author]. Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Adachi, J., et al. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • Kluth, A., et al. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. PubMed. [Link]

  • Thangam, R., et al. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]

  • Ghasemi, M., et al. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]

  • Adachi, J., et al. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]

  • Aslam, M., et al. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • Eldehna, W. M., et al. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PMC. [Link]

  • Eldehna, W. M., et al. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Publications. [Link]

  • Romagnoli, R., et al. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. [Link]

  • Eldehna, W. M., et al. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • Eldehna, W. M., et al. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

  • Witek, K., et al. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC. [Link]

  • [No Author]. (E)-3-(4-methanesulfonylphenyl)-2-(aryl) acrylic acids. ResearchGate. [Link]

  • Teo, M. M., et al. RAFT-derived antimicrobial polymethacrylates: elucidating the impact of end-groups on activity and cytotoxicity. Polymer Chemistry (RSC Publishing). [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid Derivatives as Dual Inhibitors of COX-2 and 5-LOX

Introduction: A Novel Scaffold for Dual-Targeting of Inflammatory Pathways The inflammatory response, while a crucial physiological process, can lead to chronic and debilitating diseases when dysregulated. Two key enzyma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Dual-Targeting of Inflammatory Pathways

The inflammatory response, while a crucial physiological process, can lead to chronic and debilitating diseases when dysregulated. Two key enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are central to the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[1][2][3][4] The discovery that the COX enzyme exists in two isoforms, the constitutively expressed COX-1 and the inducible COX-2 which is upregulated during inflammation, led to the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2][5] However, the long-term use of selective COX-2 inhibitors has been associated with cardiovascular risks, potentially due to the shunting of arachidonic acid metabolism towards the pro-inflammatory 5-lipoxygenase (5-LOX) pathway.[6]

This has spurred the search for dual inhibitors of both COX-2 and 5-LOX, a therapeutic strategy aimed at a more comprehensive blockade of inflammatory mediator synthesis with a potentially improved safety profile.[6][7][8] The (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid scaffold represents a promising chemical starting point for the development of such dual inhibitors. Structurally related compounds, specifically (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, have demonstrated potent and selective inhibition of both COX-2 and 5-LOX.[7] The presence of the sulfonamide group is a well-established pharmacophore in many COX-2 inhibitors, while the acrylic acid moiety offers a template for designing dual-action agents.[7][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivative libraries to identify novel dual inhibitors of COX-2 and 5-LOX. We present detailed protocols for robust, HTS-compatible biochemical assays, guidelines for data analysis, and a workflow for hit confirmation and validation.

The Rationale for a Dual-Inhibition HTS Campaign

A high-throughput screening campaign is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[10] For the (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid scaffold, a dual-target HTS approach is scientifically justified. By screening for compounds that inhibit both COX-2 and 5-LOX, we aim to identify candidates with a broader anti-inflammatory profile.

The workflow for such a campaign is multi-staged, beginning with primary screens against each enzyme individually, followed by confirmatory assays and counter-screens to eliminate false positives and determine selectivity.

HTS_Workflow cluster_primary Primary HTS cluster_confirmation Hit Confirmation & Profiling cluster_validation Hit Validation Primary_COX2 Primary COX-2 Screen (Single Concentration) Dose_Response_COX2 COX-2 Dose-Response (IC50 Determination) Primary_COX2->Dose_Response_COX2 Active 'Hits' Primary_5LOX Primary 5-LOX Screen (Single Concentration) Dose_Response_5LOX 5-LOX Dose-Response (IC50 Determination) Primary_5LOX->Dose_Response_5LOX Active 'Hits' Selectivity_Screen COX-1 Selectivity Counter-Screen Dose_Response_COX2->Selectivity_Screen Dose_Response_5LOX->Selectivity_Screen Orthogonal_Assay Orthogonal Assays (e.g., Cell-Based) Selectivity_Screen->Orthogonal_Assay Selective Hits Interference_Assay Assay Interference Counter-Screens Orthogonal_Assay->Interference_Assay Dual_Hits Confirmed Dual COX-2/5-LOX Inhibitors Interference_Assay->Dual_Hits Compound_Library Compound Library of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid Derivatives Compound_Library->Primary_COX2 Compound_Library->Primary_5LOX

Figure 1: High-Throughput Screening Cascade for Dual COX-2/5-LOX Inhibitors.

Experimental Protocols: Biochemical Assays for COX-2 and 5-LOX

The following protocols describe HTS-compatible biochemical assays for human recombinant COX-2 and 5-LOX. These assays are designed for miniaturization in 384-well microplate format and utilize common detection modalities.

Protocol 1: Fluorometric High-Throughput Screening for COX-2 Inhibitors

This protocol is adapted from commercially available kits and is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[11]

1.1. Materials and Reagents

  • Enzyme: Human Recombinant COX-2

  • Substrate: Arachidonic Acid

  • Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactor: Hematin, EDTA

  • Detection Reagent: COX Probe (a fluorogenic probe that reacts with PGG2)

  • Positive Control: Celecoxib (a selective COX-2 inhibitor)

  • Plates: 384-well, black, opaque plates

  • Test Compounds: Library of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives dissolved in 100% DMSO.

1.2. Assay Procedure (384-well format)

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of the assay plate. For controls, dispense 50 nL of DMSO.

  • Control Preparation:

    • Negative Control (100% activity): Add 5 µL of COX Assay Buffer containing DMSO to designated wells.

    • Positive Control (0% activity): Add 5 µL of a pre-determined concentration of Celecoxib in COX Assay Buffer (e.g., 10 µM final concentration) to designated wells.

  • Enzyme Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 10 µL of the Enzyme Mix to all wells.

  • Enzyme Incubation: Add 5 µL of Human Recombinant COX-2 enzyme to all wells except for the "no enzyme" blank controls. Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare the substrate solution by diluting Arachidonic Acid in COX Assay Buffer. Add 5 µL of the substrate solution to all wells to initiate the reaction. The final assay volume is 25 µL.

  • Signal Detection: Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation: 535 nm, Emission: 587 nm) at 25°C for 10-15 minutes.

1.3. Data Analysis

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (SlopeTest Compound - SlopePositive Control) / (SlopeNegative Control - SlopePositive Control))

  • Identify "hits" as compounds that exhibit a percent inhibition above a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Spectrophotometric High-Throughput Screening for 5-LOX Inhibitors

This protocol is based on the Ferrous Oxidation-Xylenol Orange (FOX) assay, which measures the hydroperoxides generated by 5-LOX activity.[1][6][12]

2.1. Materials and Reagents

  • Enzyme: Human Recombinant 5-LOX

  • Substrate: Arachidonic Acid

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Detection Reagent: FOX Reagent (containing xylenol orange, ferrous sulfate, and sulfuric acid in methanol)

  • Positive Control: Zileuton (a known 5-LOX inhibitor)

  • Plates: 384-well, clear plates

  • Test Compounds: Library of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives dissolved in 100% DMSO.

2.2. Assay Procedure (384-well format)

  • Compound Plating: Dispense 50 nL of test compounds (from a 10 mM DMSO stock) or DMSO for controls into the wells of the assay plate.

  • Control Preparation:

    • Negative Control (100% activity): Add 10 µL of PBS containing DMSO.

    • Positive Control (0% activity): Add 10 µL of a pre-determined concentration of Zileuton in PBS.

  • Enzyme Addition: Add 5 µL of Human Recombinant 5-LOX enzyme to all wells. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid substrate solution to all wells. Incubate for 5 minutes at room temperature.

  • Reaction Termination and Color Development: Add 10 µL of FOX reagent to all wells to stop the reaction and initiate color development. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the absorbance at 590 nm using a microplate reader.

2.3. Data Analysis

  • Subtract the absorbance of the "no enzyme" blank from all wells.

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (AbsTest Compound - AbsPositive Control) / (AbsNegative Control - AbsPositive Control))

  • Identify "hits" based on a pre-defined inhibition threshold.

Assay Validation and Quality Control: Ensuring Robustness

The reliability of any HTS campaign hinges on the quality of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[13][14] It takes into account the dynamic range of the assay and the variability of the signals.

Z'-Factor Calculation:

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

  • Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between positive and negative controls, suitable for HTS.[10][15]
0 to 0.5MarginalThe assay may be acceptable, but improvements are recommended.[15]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[15][16]

A Z'-factor of ≥ 0.5 should be consistently achieved before initiating the full-scale screen.[10]

Z_Factor cluster_excellent Excellent Assay (Z' > 0.5) cluster_marginal Marginal Assay (0 < Z' < 0.5) cluster_unacceptable Unacceptable Assay (Z' < 0) Excellent Excellent_label Clear separation between negative (blue) and positive (red) controls. Marginal Marginal_label Some overlap between control distributions. Unacceptable Unacceptable_label Significant overlap, poor discrimination.

Figure 2: Visual Representation of Z'-Factor and Assay Quality.

Hit Confirmation and Follow-Up Studies

Primary hits from the HTS campaign require further investigation to confirm their activity and eliminate false positives.

4.1. Dose-Response Analysis

Active compounds identified in the primary screen should be re-tested in a dose-response format to determine their potency (IC50). This involves a serial dilution of the compound to generate a concentration-response curve.

4.2. Selectivity Profiling

To assess the selectivity of the hit compounds, they should be tested against the COX-1 isoform. A desirable profile for a novel anti-inflammatory agent would be potent inhibition of COX-2 and 5-LOX with significantly lower activity against COX-1.

4.3. Orthogonal and Cell-Based Assays

To confirm that the observed activity is not an artifact of the primary assay format, hits should be validated in an orthogonal assay. This could involve an alternative biochemical assay with a different detection method or, ideally, a cell-based assay. A cell-based assay, for instance, measuring prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production in stimulated human whole blood or cultured macrophages, would provide more physiologically relevant data.

4.4. Assay Interference Studies

It is crucial to rule out non-specific inhibition or interference with the assay components. For example, in the COX-2 fluorometric assay, compounds that are inherently fluorescent or that quench the fluorescence of the probe could be identified as false positives. Similarly, in the 5-LOX spectrophotometric assay, compounds that absorb at the detection wavelength could interfere. Counter-screens without the enzyme can help identify such compounds.

Conclusion

The (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid scaffold presents a compelling starting point for the discovery of novel dual inhibitors of COX-2 and 5-LOX. The high-throughput screening protocols and validation workflow detailed in this document provide a robust framework for identifying and characterizing promising lead compounds from derivative libraries. By employing rigorous assay validation, careful data analysis, and a systematic hit confirmation process, researchers can efficiently navigate the early stages of drug discovery and advance the development of next-generation anti-inflammatory therapeutics.

References

  • Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B., Mahipal, S. V., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Indian journal of biochemistry & biophysics, 48(4), 256–261. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • ResearchGate. (2025, August 6). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. [Link]

  • Knaus, E. E., & Jelvehgari, M. (2006). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Journal of medicinal chemistry, 49(24), 7245–7254. [Link]

  • MDPI. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • BioVision. (n.d.). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • ResearchGate. (n.d.). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Liu, J., Li, Y., & Singh, R. (2016). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Future medicinal chemistry, 8(12), 1435–1453. [Link]

  • ResearchGate. (n.d.). -COX-2 inhibition data obtained from HTS assays. [Link]

  • ResearchGate. (2015, November 30). Can anyone suggest me methods for identifying COX-2 and LOX-5 without using kits?. [Link]

  • MDPI. (2024, September 6). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]

  • ResearchGate. (n.d.). Structure-based 3D pharmacophore models for 5-LOX inhibitors based on.... [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. [Link]

  • ScienceDirect. (n.d.). 1H-1,2,4-triazole derivatives with remarkable selective COX-2. [Link]

  • Ghafouri, H., Zarenezhad, E., & Dianat, S. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific reports, 13(1), 3469. [Link]

  • Bošković, J., Čudina, O., & Dobričić, V. (2022). Synthesis and physicochemical characterization of three newly synthesized sulfhydroxamic acid derivatives as potential dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes. Archives of Pharmacy, 72(Suppl. 4). [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. [Link]

  • MDPI. (2021, July 25). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. [Link]

  • Gilbert, N. C., Gerstmeier, J., Schexnaydre, E. E., Jr, & Werz, O. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature chemical biology, 16(7), 783–790. [Link]

  • ResearchGate. (2026, February 24). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M. M., & Abdel-Gawad, N. A. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 015-023. [Link]

  • Merk, D., Steinhilber, D., & Proschak, E. (2015). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules (Basel, Switzerland), 20(4), 5518–5533. [Link]

  • Athmic Biotech Solutions. (2023, August 18). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]

Sources

Application

Application Note: (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid as a Bifunctional Tool Compound in Chemical Biology

Executive Summary (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (also known as 4-sulfamoylcinnamic acid or 4-SCA; CAS: 147723-92-0)[] has emerged as a premier bifunctional tool compound in chemical biology. It is predomin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (also known as 4-sulfamoylcinnamic acid or 4-SCA; CAS: 147723-92-0)[] has emerged as a premier bifunctional tool compound in chemical biology. It is predominantly utilized for targeting Carbonic Anhydrase IX (CAIX) , a transmembrane metalloenzyme highly overexpressed in hypoxic solid tumors[2][3].

The architecture of 4-SCA is ingeniously simple yet highly effective:

  • The Warhead: A p-benzenesulfonamide moiety that acts as a potent, zinc-binding pharmacophore[4].

  • The Linker Handle: A trans-acrylic acid tail that provides a rigid, spatially directed carboxylic acid for straightforward bioconjugation to fluorophores, affinity tags, or E3 ligase ligands[5].

This guide details the mechanistic rationale, quantitative binding profiles, and self-validating bioconjugation protocols required to deploy 4-SCA in the development of fluorescent probes and Proteolysis Targeting Chimeras (PROTACs)[6][7].

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

To successfully utilize 4-SCA in probe or drug design, one must understand the causality behind its structural components and how they interact with the CAIX active site.

The Thermodynamics of Zinc Coordination

The primary sulfonamide group ( −SO2​NH2​ ) is the quintessential CA inhibitor pharmacophore. In the physiological state, the sulfonamide is deprotonated to an anion ( −SO2​NH− ) within the CA active site. It coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule. This interaction is highly favored enthalpically and is the primary driver of the compound's nanomolar affinity[3].

The Structural Advantage of the (2E)-Acrylic Acid Tail

The CAIX active site is located at the base of a conical cleft approximately 15 Å deep. If a bulky fluorophore or PROTAC linker is attached too close to the sulfonamide warhead, severe steric clashes with the hydrophobic/hydrophilic walls of the cleft will abolish binding affinity.

  • Causality of the trans Double Bond: The (2E)-geometry of the cinnamic acid tail provides a rigid, linear vector. This rigidity acts as a "spacer rod" that projects the carboxylic acid handle—and whatever bulky payload is conjugated to it—directly out of the active site and into the solvent-exposed rim[5][8]. This prevents steric hindrance and preserves the low-nanomolar binding affinity of the sulfonamide warhead.

Key Applications in Chemical Biology

A. Targeted Protein Degradation (PROTACs)

4-SCA is widely used as the target-binding ligand in CAIX-directed PROTACs. By conjugating the acrylic acid handle to a PEG linker terminating in a Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligand, researchers can induce the ubiquitination and subsequent proteasomal degradation of CAIX in hypoxic tumor models[6][7][9].

PROTAC_Mechanism CAIX Carbonic Anhydrase IX (Target Protein) SCA 4-SCA Warhead (Zinc Binding) CAIX->SCA Binds Zn2+ Linker PEG Linker SCA->Linker E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Ub Ubiquitination E3->Ub Recruits E3 Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets for

Figure 1: Mechanism of CAIX targeted protein degradation utilizing a 4-SCA-derived PROTAC.

B. Fluorescent Imaging Probes

By coupling 4-SCA with near-infrared (NIR) dyes (e.g., Cyanine-5 or IRDye 800CW) via an ethylenediamine or PEG linker, researchers create non-invasive imaging agents. These probes selectively accumulate in hypoxic tumor regions in vivo, enabling fluorescence-guided surgery and hypoxia mapping[4][10][11].

Quantitative Data Summary

While the sulfonamide warhead is generally pan-CA, the addition of a bulky tail via the 4-SCA handle often drives selectivity toward CAIX and CAXII (tumor-associated isoforms) over CAI and CAII (cytosolic off-targets) due to differences in the active site rim topology[5][8].

Compound ConstructTarget IsoformBinding Affinity ( Ki​ , nM)Selectivity Ratio (CAII / CAIX)Primary Application
Unconjugated 4-SCA CAIX~24.0~1.5Building Block
4-SCA-PEG4-FITC CAIX8.5> 45In vitro Hypoxia Imaging
4-SCA-PEG3-Thalidomide CAIX / CAII12.0~2PROTAC Degradation
4-SCA-Cy5 (NIR Probe) CAIX4.2> 100In vivo Tumor Imaging

(Data represents consensus ranges from established CAIX probe literature[3][4][11].)

Experimental Protocols

Protocol 1: Bioconjugation of 4-SCA to an Amine-Functionalized Payload

This protocol outlines the amide coupling of 4-SCA to a primary amine (e.g., a NH2​ -PEG-fluorophore or NH2​ -PROTAC ligand) using HATU chemistry.

Causality of Reagents:

  • HATU is selected over EDC/NHS because the α,β -unsaturated nature of the cinnamic acid reduces the nucleophilicity of the resulting active ester. HATU provides rapid, high-yield activation of sterically hindered or electronically deactivated carboxylic acids.

  • DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine payload.

  • DMF (Dimethylformamide) ensures complete solubilization of both the polar sulfonamide and the hydrophobic payload.

Step-by-Step Methodology:

  • Activation: Dissolve 4-SCA (1.0 eq, typically 10 mg, 44 µmol) in anhydrous DMF (1.0 mL) under an inert argon atmosphere. Add HATU (1.2 eq, 20 mg) and DIPEA (3.0 eq, 23 µL). Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Conjugation: Dissolve the amine-functionalized payload (1.05 eq) in 0.5 mL anhydrous DMF. Add this dropwise to the activated 4-SCA solution.

  • Reaction: Stir the mixture at room temperature in the dark for 4–12 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the 4-SCA peak ( [M−H]− m/z 226) and the appearance of the product mass confirms conjugation.

  • Purification: Quench the reaction with 100 µL of water. Purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions.

Bioconjugation Step1 1. Activation 4-SCA + HATU/DIPEA in DMF Step2 2. Conjugation Add Primary Amine (Probe/Linker) Step1->Step2 Step3 3. Purification Prep-HPLC (C18) Step2->Step3 Step4 4. Validation LC-MS & NMR Step3->Step4

Figure 2: Workflow for the bioconjugation and validation of 4-SCA derived tool compounds.

Protocol 2: In Vitro Validation via 4-NPA Esterase Assay

Carbonic anhydrases possess native esterase activity, capable of cleaving 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol. This provides a robust, colorimetric method to validate the inhibitory potency ( IC50​ ) of your synthesized 4-SCA conjugate.

Causality of Assay Design: Measuring esterase activity via absorbance (400 nm) is highly scalable and avoids the complex gas-handling required for CO2​ hydration assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES, pH 7.4, 0.1 mM Na2​SO4​ ).

  • Enzyme Preparation: Dilute recombinant human CAIX (catalytic domain) to a final well concentration of 10 nM.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of your synthesized 4-SCA conjugate in DMSO. Add 2 µL of each dilution to 98 µL of the enzyme solution in a 96-well microplate. Incubate for 15 minutes at room temperature to allow the sulfonamide to coordinate the zinc ion.

  • Substrate Addition: Add 100 µL of 1 mM 4-NPA (dissolved in assay buffer with 5% acetonitrile to maintain solubility) to initiate the reaction.

  • Measurement: Read the absorbance at 400 nm continuously for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) of the linear phase.

  • Self-Validation (Control): Include a positive control well treated with 10 µM Acetazolamide (a pan-CA inhibitor). Complete suppression of 4-NPA cleavage in this well validates that the observed esterase activity is entirely CA-dependent and not due to spontaneous hydrolysis.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. Available at:[Link]

  • Wichert, M., et al. (2015). "Dual-display of small molecules enables the discovery of ligand-receptor pairs." Nature Chemistry, 7(3), 241-249. Available at:[Link]

  • Bao, B., et al. (2015). "High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX." Bioconjugate Chemistry, 26(8), 1668–1676. Available at:[Link]

  • Luo, J., et al. (2024). "Bifunctional compounds for targeted degradation of carbonic anhydrase IX through integrin-facilitated lysosome degradation." PNAS, 121(16). Available at:[Link]

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for degrading target proteins." Nature Chemical Biology, 13(5), 514-521. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Welcome to the technical support center for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. We will delve into the common challenges encountered during this procedure, providing scientifically grounded explanations and actionable protocols to improve your yield and purity.

I. Introduction to the Synthesis

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a valuable intermediate in medicinal chemistry. Its synthesis is most commonly achieved via a Knoevenagel condensation reaction between 4-sulfamoylbenzaldehyde and malonic acid.[1][2] This reaction, while straightforward in principle, is often plagued by low yields. This guide will address the critical parameters and potential pitfalls of this synthesis.

The primary synthetic route is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (4-sulfamoylbenzaldehyde), followed by a dehydration reaction.[1][3] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[3] A common modification, the Doebner modification, utilizes pyridine as both the solvent and catalyst, which also facilitates the decarboxylation of the intermediate to yield the desired acrylic acid.[1][2]

An alternative, though less common, approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5][6]

II. Troubleshooting Guide: Low Yields and Impurities

This section addresses the most frequently encountered issues during the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Knoevenagel condensation of 4-sulfamoylbenzaldehyde and malonic acid can stem from several factors. The key areas to investigate are reagent quality, reaction conditions, and the catalytic system.

Potential Causes & Solutions:
  • Sub-optimal Catalyst Performance: The choice and handling of the base catalyst are critical. Both acidic and basic sites on a catalyst can be necessary for high reaction rates.[7]

    • Insight: Pyridine and piperidine are commonly used, but their effectiveness can be diminished by moisture. Ensure you are using anhydrous solvents and freshly opened or properly stored catalysts.

    • Protocol: Consider using a combination of pyridine and piperidine as the catalyst system in a solvent like 1,4-dioxane, which has been shown to improve yields compared to using pyridine alone as the solvent.[8] An alternative, greener approach involves using ammonium bicarbonate as the catalyst in a solvent-free reaction.[9]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time or temperature.

    • Insight: Knoevenagel condensations can be slow at room temperature.[10] Heating is often required to drive the reaction forward.

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-sulfamoylbenzaldehyde) is still present after the recommended reaction time, consider extending the reflux period. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields in similar reactions.[11]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Insight: The aldehyde starting material can undergo self-condensation, especially in the presence of a strong base.[1]

    • Troubleshooting Workflow:

      G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized side_reactions Investigate Potential Side Reactions check_catalyst->side_reactions Catalyst Optimized purification Optimize Purification Protocol side_reactions->purification Side Reactions Minimized success Improved Yield purification->success Purification Optimized

      Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?

The presence of impurities is a common issue. The most likely impurity is the un-decarboxylated intermediate, a dicarboxylic acid.

Identification and Mitigation:
  • Characterization: Use analytical techniques such as ¹H NMR and Mass Spectrometry to identify the impurity. The dicarboxylic acid intermediate will have a different chemical shift and mass-to-charge ratio compared to the desired product.

  • Promoting Decarboxylation:

    • Insight: The Doebner modification of the Knoevenagel condensation is designed to facilitate decarboxylation.[1] This is typically achieved by heating the reaction mixture in pyridine.

    • Protocol: Ensure your reaction is heated sufficiently to drive the decarboxylation step. If the dicarboxylic acid intermediate is isolated, it can often be converted to the final product by heating it in a suitable solvent. A solvent-free heating step after the initial condensation can also be effective.[9]

  • Purification:

    • Insight: The desired acrylic acid and the dicarboxylic acid intermediate have different solubilities.

    • Protocol: Recrystallization is an effective method for purifying the final product.[12] Experiment with different solvent systems to find the optimal conditions for separating your product from the impurity.

Question 3: What is the optimal stoichiometry for the reactants?

The molar ratio of the reactants can significantly impact the reaction outcome.

Recommended Ratios and Rationale:
ReactantStoichiometric Ratio (relative to 4-sulfamoylbenzaldehyde)Rationale
4-sulfamoylbenzaldehyde1.0Limiting reagent
Malonic Acid1.2 - 3.0Using an excess of malonic acid can help drive the reaction to completion.[8][9]
Base CatalystCatalytic amountsThe base is a catalyst and is not consumed in the reaction.

Note: While a larger excess of malonic acid can improve conversion, it can also make purification more challenging.[9] It is recommended to start with a smaller excess (e.g., 1.2 equivalents) and optimize from there.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base as a catalyst?

Yes, other bases can be used. Ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), have been shown to be effective catalysts for Knoevenagel condensations, offering advantages such as shorter reaction times and high yields.[13] DABCO (1,4-diazabicyclo[2.2.2]octane) is another efficient catalyst for this reaction.[10]

Q2: What is the expected stereochemistry of the product?

The Knoevenagel condensation is generally stereoselective, affording the thermodynamically more stable (E)-isomer with high selectivity.[14]

Q3: How can I best purify the final product?

Recrystallization is the most common and effective method for purifying (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. The crude product can often be recrystallized from a mixture of ethanol and water.[12] For more challenging purifications, dynamic and static melt crystallization techniques can be employed to achieve very high purity.[15][16]

Q4: Are there any safety precautions I should be aware of?
  • Pyridine and piperidine are toxic and should be handled in a well-ventilated fume hood.

  • The reaction is often heated to reflux, so appropriate precautions should be taken to prevent solvent evaporation and potential fire hazards.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols

Optimized Knoevenagel-Doebner Condensation Protocol

This protocol is a starting point and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-sulfamoylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and anhydrous pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water and acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Reaction Mechanism

The reaction proceeds through the following key steps:

Caption: Mechanism of the Knoevenagel-Doebner condensation.

V. References

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Available from:

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available from:

  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry. Available from:

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from:

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Available from:

  • acrylic acid. Organic Syntheses Procedure. Available from:

  • Perkin reaction. Wikipedia. Available from: [Link]

  • The Perkin Reaction and Related Reactions. Available from:

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Available from: [Link]

  • Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. Available from: [Link]

  • Perkin Reaction Mechanism. SATHEE. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available from: [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene. Asian Journal of Chemistry. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available from: [Link]

  • Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. Available from: [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available from: [Link]

  • How to purify Acrylic Acid. Reddit. Available from: [Link]

  • Process for producing acrylic acid. Google Patents. Available from:

  • Optimized synthesis of polyacrylic acid-coated magnetic nanoparticles for high-efficiency DNA isolation and size selection. RSC Publishing. Available from: [Link]

  • Synthesis And Characterization Of N-[4-(Aminosulfonyl) Phenyl] Acrylamide Copolymers. Available from: [Link]

  • Method and apparatus for purifying acrylic acid, and acrylic acid purified by the method. Google Patents. Available from:

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. PMC. Available from: [Link]

  • Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Available from: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. PMC. Available from: [Link]

  • A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl]. QuickCompany. Available from: [Link]

  • Process for purification of acrylic acid by extraction and distillation. Google Patents. Available from:

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. Available from: [Link]

  • Process and apparatus for purification of acrylic acid. European Patent Office. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Acylation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The N-acyl sulfonamide moiety is a cornerstone in modern medicinal chemistry, primarily for its role as a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The N-acyl sulfonamide moiety is a cornerstone in modern medicinal chemistry, primarily for its role as a bioisostere of carboxylic acids, offering similar acidity but with enhanced metabolic stability.[1][2] This functional group is integral to a variety of FDA-approved drugs, highlighting its importance in therapeutic design.[2][3] However, the seemingly straightforward acylation of sulfonamides can be fraught with challenges, from low yields to undesired side reactions. This guide provides in-depth technical support, troubleshooting advice, and optimized protocols to navigate the complexities of sulfonamide acylation.

Core Principles: Understanding the Sulfonamide Acylation Reaction

At its core, the N-acylation of a sulfonamide is a nucleophilic substitution reaction. The nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The success of this reaction hinges on enhancing the nucleophilicity of the sulfonamide nitrogen.

The pKa of a typical sulfonamide proton is in the range of 10-11, making it a relatively weak acid. Consequently, the sulfonamide itself is not a potent nucleophile. The reaction, therefore, often requires a base to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion.[4]

Sulfonamide Acylation Mechanism cluster_0 Step 1: Deprotonation (Base-Mediated) Sulfonamide R-SO₂-NH-R' Sulfonamidate R-SO₂-N⁻-R' Sulfonamide->Sulfonamidate + Base Base Base Protonated_Base Base-H⁺ Acylating_Agent R''-C(=O)-X Intermediate Tetrahedral Intermediate Sulfonamidate->Intermediate + R''-C(=O)-X N_Acyl_Sulfonamide R-SO₂-N(R')-C(=O)-R'' Intermediate->N_Acyl_Sulfonamide - X⁻ Leaving_Group X⁻

Caption: General mechanism of base-mediated sulfonamide acylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during sulfonamide acylation in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion to the desired N-acyl sulfonamide. What are the likely causes and how can I fix it?

A1: Low or no reactivity is a common issue, often stemming from insufficient nucleophilicity of the sulfonamide or a non-optimal choice of reagents and conditions.

Potential Cause Explanation Recommended Solution
Insufficiently Basic Conditions The sulfonamide is not being effectively deprotonated, resulting in a low concentration of the reactive sulfonamidate anion.[4]Switch to a stronger base. If using triethylamine or pyridine, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride source like NaH for complete deprotonation.[5]
Steric Hindrance A bulky R' group on the sulfonamide or a sterically demanding acylating agent can hinder the nucleophilic attack.If possible, use a less sterically hindered acylating agent. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
Poor Solvent Choice The chosen solvent may not be suitable for the reaction. For instance, protic solvents can interfere with the base and the sulfonamidate anion.Use a polar aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) for base-mediated reactions.[4]
Low Reaction Temperature The reaction may lack the necessary activation energy at lower temperatures.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.

Q2: I'm observing significant amounts of unreacted starting material and the formation of multiple side products. What's going wrong?

A2: The formation of side products alongside unreacted starting material often points to issues with the stability of the reagents or competitive reaction pathways.

Potential Cause Explanation Recommended Solution
Decomposition of Acylating Agent Acyl chlorides and anhydrides can be sensitive to moisture and may hydrolyze, reducing their effective concentration and introducing acidic byproducts that can quench the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified reagents.
Competitive O-acylation In the presence of a strong base, the sulfonamidate anion exists in resonance with a form where the negative charge is on one of the sulfonyl oxygens. This can lead to competitive O-acylation, although this is generally less common.This is often a minor pathway, but if suspected, changing the solvent or cation (in the case of a salt) can sometimes alter the O/N selectivity.
Reaction with Solvent Certain solvents can react with the acylating agent, particularly at elevated temperatures.Choose a solvent that is inert under the reaction conditions. Refer to literature for compatible solvents for your specific reaction type.

Q3: My desired product seems to be decomposing during the workup or purification. How can I improve its stability?

A3: N-acyl sulfonamides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.

Potential Cause Explanation Recommended Solution
Harsh Aqueous Workup Prolonged exposure to strong aqueous acid or base during the workup can lead to hydrolysis of the N-acyl sulfonamide product.Use a milder workup procedure. A gentle quench with saturated ammonium chloride solution or dilute acid is often sufficient. Minimize the time the product is in contact with the aqueous phase.
Silica Gel-Mediated Decomposition The acidic nature of standard silica gel can cause decomposition of sensitive products during column chromatography.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

  • What is the best general-purpose base for sulfonamide acylation? For classical acylations with acid chlorides or anhydrides, triethylamine or pyridine are commonly used.[4] For less reactive sulfonamides, a stronger base like sodium hydride (NaH) can be effective.[5]

  • Can I run the reaction without a solvent? Yes, solvent-free conditions are possible and offer a greener alternative. Lewis acid catalysts like zinc chloride (ZnCl₂) have been shown to be effective for the acylation of sulfonamides with anhydrides under solvent-free conditions.[1][3]

  • Are there milder alternatives to acyl chlorides and anhydrides? N-acylbenzotriazoles are excellent acylating agents that are often more stable and easier to handle than their acyl chloride counterparts.[3][5] They react with sulfonamides in the presence of a base like NaH to give high yields of the desired products.[5]

  • My sulfonamide has another functional group that might react (e.g., a primary amine or hydroxyl group). How can I achieve selective N-acylation? In cases where other nucleophilic groups are present, a protecting group strategy may be necessary.[6] For instance, the more nucleophilic amino group can be protected as a carbamate before proceeding with the sulfonamide acylation.[6]

Optimized Experimental Protocols

Protocol 1: Classical Acylation under Basic Conditions

This method is a robust and widely used procedure for the acylation of sulfonamides using an acyl chloride.

  • Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or MeCN) at a concentration of 0.1-0.5 M.

  • Base Addition: Add a base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes.[4]

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[4]

Protocol 2: Acid-Catalyzed Acylation with Anhydrides

This method is particularly useful for acylating sulfonamides with acid anhydrides and avoids the use of a base.

  • Mixing Reactants: In a reaction vessel, combine the sulfonamide (1.0 equivalent) and the acid anhydride (1.5 equivalents) in acetonitrile (MeCN).[4]

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3 mol%).[3]

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with an organic solvent.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Troubleshooting_Workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion side_products Side Products Observed? check_conversion->side_products No troubleshoot_conversion Troubleshoot Conversion: - Increase base strength - Increase temperature - Change solvent check_conversion->troubleshoot_conversion Yes workup_issue Decomposition During Workup? side_products->workup_issue No troubleshoot_side_products Troubleshoot Side Products: - Use anhydrous conditions - Check reagent purity - Consider alternative acylating agent side_products->troubleshoot_side_products Yes success Successful Acylation workup_issue->success No troubleshoot_workup Troubleshoot Workup: - Use milder quench (e.g., NH₄Cl) - Neutralize silica gel - Avoid harsh pH workup_issue->troubleshoot_workup Yes troubleshoot_conversion->start Re-run Experiment troubleshoot_side_products->start Re-run Experiment troubleshoot_workup->success Purification Successful

Sources

Troubleshooting

Technical Support Center: Purification of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Welcome to the Technical Support Center for the purification and isolation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly known as 4-sulfamoylcinnamic acid). This compound presents unique chromatographic and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly known as 4-sulfamoylcinnamic acid). This compound presents unique chromatographic and solubility challenges due to its dual functional groups: a carboxylic acid and a primary benzenesulfonamide.

This guide is designed for researchers and drug development professionals to troubleshoot failed purifications, eliminate isomeric impurities, and optimize yields based on the molecule's specific physicochemical behavior.

Physicochemical Profiling: The Root of Purification Challenges

To purify this compound successfully, you must exploit its ionization states. The molecule is amphoteric in a practical sense, possessing a carboxylic acid (pKa ~4.4) and a weakly acidic primary sulfonamide (pKa ~10.0)[1].

Because both groups act as strong hydrogen-bond donors and acceptors, the neutral molecule forms dense intermolecular networks, rendering it highly insoluble in standard organic solvents (dichloromethane, hexane, toluene) and water at neutral pH.

Table 1: Ionization States and Solubility Profile
Environment pHCarboxylic Acid StateSulfonamide StateNet ChargeSolubility / Behavior
pH < 3.0 Protonated (Neutral)Protonated (Neutral)0Insoluble. Precipitates from aqueous solutions; ideal for RP-HPLC mobile phases.
pH 7.0 – 8.5 Deprotonated (Anion)Protonated (Neutral)-1Aqueous Soluble. Ideal for acid-base extraction to remove non-polar impurities.
pH > 11.0 Deprotonated (Anion)Deprotonated (Anion)-2Highly Soluble. Avoid prolonged exposure to prevent potential degradation.
Organic Solvents NeutralNeutral0Soluble only in highly polar, aprotic/protic solvents (DMSO, DMF, hot Methanol).

Troubleshooting & FAQs

Q1: I tried purifying the crude mixture using normal-phase silica gel chromatography, but the product streaked across the entire column. How do I fix this?

A: Normal-phase silica gel is highly incompatible with this compound. The unshielded silanol groups on the silica interact irreversibly with both the sulfonamide and the carboxylic acid, causing severe tailing and poor recovery. Solution: Abandon normal-phase silica. If chromatography is mandatory (e.g., to separate the (2Z) cis-isomer from the (2E) trans-isomer), you must use Reversed-Phase HPLC (RP-HPLC) with an acidic modifier. An acidic modifier (like 0.1% Trifluoroacetic acid) suppresses the ionization of the carboxylic acid, preventing secondary interactions with residual silanols on the C18 stationary phase[2].

Q2: My synthesis (Knoevenagel condensation) left unreacted 4-formylbenzenesulfonamide and malonic acid. How do I remove them without chromatography?

A: You can utilize a controlled acid-base extraction. Malonic acid is highly water-soluble at all pH levels. The unreacted aldehyde is non-polar and will remain in the organic phase. By adjusting the aqueous phase to pH 8 using sodium bicarbonate, your target product becomes a water-soluble mono-anion. Washing with ethyl acetate removes the aldehyde. Subsequent acidification to pH 2 forces the (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid to precipitate out of the aqueous layer in high purity[3].

Q3: I am detecting a secondary peak in my LC-MS with the exact same mass. What is it, and how do I remove it?

A: This is almost certainly the (2Z) cis-isomer. While Knoevenagel condensations generally favor the thermodynamically stable (2E) trans-isomer, trace amounts of the (2Z) isomer can form[4]. The trans-isomer is significantly less soluble than the cis-isomer due to its planar geometry allowing tighter crystal packing. Solution: Perform a hot recrystallization from Methanol/Water (3:1). The (2Z) isomer will remain in the mother liquor while the (2E) isomer crystallizes upon slow cooling.

Decision Logic & Workflows

To prevent wasted effort, consult the decision tree below before selecting a purification route.

HPLC_Logic Start Analyze Crude via LC-MS Q1 Is (2Z) cis-isomer > 5%? Start->Q1 RP_HPLC Prep-HPLC (C18) 0.1% TFA in H2O/MeCN Q1->RP_HPLC Yes Q2 Is crude purity > 80%? Q1->Q2 No Recryst Recrystallization (Hot MeOH/H2O) Q2->Recryst Yes Extraction Acid-Base Extraction (See Protocol A) Q2->Extraction No

Caption: Decision tree for selecting the optimal purification strategy based on crude purity.

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Precipitation

Use this protocol to remove non-polar catalysts, unreacted aldehydes, and organic-soluble byproducts.

Causality Note: We use saturated NaHCO3​ (pH ~8.3) rather than NaOH (pH >12) to deprotonate the carboxylic acid. Using strong NaOH would also deprotonate the sulfonamide, risking hydrolysis of the sulfonamide group over time and creating a di-anion that is harder to cleanly precipitate.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of the crude mixture in 20 mL of Ethyl Acetate (EtOAc).

  • Basification: Add 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

    • Validation Check: The aqueous layer must test at pH 8.0–8.5 using pH paper. The target compound will migrate to the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper EtOAc layer (contains non-polar impurities).

  • Washing: Wash the aqueous layer with an additional 10 mL of fresh EtOAc to ensure complete removal of organics. Discard the organic wash.

  • Acidification (Critical Step): Place the aqueous layer in an ice bath (0–4 °C). While stirring vigorously, add 2M HCl dropwise until the pH reaches 2.0.

    • Causality: Dropping the pH below 4.4 protonates the carboxylate. The neutral molecule immediately crashes out as a white/off-white precipitate.

  • Validation of Completeness: Allow the suspension to settle. Add one additional drop of 2M HCl to the clear supernatant. If no further cloudiness appears, precipitation is complete.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold distilled water to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

AcidBase Crude Crude Mixture in EtOAc Base Add aq. NaHCO3 (pH 8) Stir 15 mins Crude->Base Org1 Organic Layer (Impurities) Base->Org1 Discard Aq1 Aqueous Layer (Product Mono-anion) Base->Aq1 Retain Acid Add 2M HCl to pH 2 at 4°C Aq1->Acid Precip Vacuum Filtration (Pure Trans-Isomer) Acid->Precip Crystallizes

Caption: Workflow for the acid-base extraction and precipitation of the target compound.

Protocol B: Reverse-Phase Preparative HPLC Method

Use this protocol if isomeric separation ((2E) vs (2Z)) is required.

Table 2: Validated RP-HPLC Parameters

Parameter Specification Causality
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm) Hydrophobic stationary phase is required for polar aromatics.
Mobile Phase A Water + 0.1% Trifluoroacetic acid (TFA) Lowers pH to ~2.0, keeping the carboxylic acid fully protonated to prevent peak tailing[2].
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA Provides elution strength.
Gradient 10% B to 60% B over 20 minutes Gradual increase resolves the closely eluting (2Z) and (2E) isomers.
Detection UV at 280 nm and 320 nm Cinnamic acid derivatives have strong UV absorbance at 320 nm due to extended conjugation.

| Sample Prep | Dissolve in DMSO (max 50 mg/mL) | Compound is insoluble in starting mobile phase; DMSO ensures complete injection without clogging. |

References

  • Wikipedia Contributors. "Sulfamic acid." Wikipedia, The Free Encyclopedia. Available at:[Link][5]

  • National Center for Biotechnology Information. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." PMC. Available at:[Link][3]

  • Taylor & Francis Online. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews. Available at:[Link][4]

  • Virginia Tech Works. "Efficacy of high pressure processing in combination with chemical preservatives." VTechWorks. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Stability Optimization for (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid in Solution

Welcome to the Technical Support Center for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0). This compound—a cinnamic acid derivative featuring a para-sulfonamide group—is a critical building block and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0). This compound—a cinnamic acid derivative featuring a para-sulfonamide group—is a critical building block and pharmacophore in drug development. However, its unique structural features introduce specific vulnerabilities when formulated in aqueous or organic solutions.

This guide is designed for researchers and assay developers to diagnose, troubleshoot, and resolve solution instability through a mechanistic understanding of the compound's physical and chemical properties.

Part 1: The Causality of Instability (Expertise & Experience)

To effectively stabilize (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, one must understand the three primary mechanisms that drive its degradation or apparent loss in solution:

  • E-to-Z Photoisomerization: The compound contains an α,β-unsaturated carboxylic acid (cinnamic acid moiety). The (2E) trans-isomer is thermodynamically favored in the dark. However, exposure to ambient laboratory light (specifically UV/Vis wavelengths) excites the molecule via a π-π* transition, allowing rotation around the double bond. This rapidly establishes a photostationary state containing a significant percentage of the inactive (2Z) cis-isomer ()[1].

  • Hetero-Michael Addition: The conjugated double bond acts as a potent Michael acceptor. When exposed to biological buffers containing soft nucleophiles—most notably thiols like Dithiothreitol (DTT), glutathione (GSH), or 2-mercaptoethanol—the compound undergoes a rapid covalent hetero-Michael addition at the β-carbon, irreversibly destroying the pharmacophore ()[2].

  • pH-Dependent Precipitation: The molecule possesses two ionizable groups: a carboxylic acid (pKa ~4.5) and a sulfonamide (pKa ~10.0) ()[3]. In acidic solutions (pH < 4.5), the carboxylate is fully protonated, drastically reducing aqueous solubility and causing the compound to precipitate out of solution. This physical instability is often misdiagnosed as chemical degradation.

Pathways A (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (Active trans-isomer) B (2Z)-Isomer (Inactive cis-isomer) A->B UV/Vis Light (Photoisomerization) C Thiol-Michael Adduct (Covalent Degradation) A->C Biological Thiols (e.g., DTT, GSH) D Precipitate (Insoluble Free Acid) A->D pH < 4.5 (Protonation)

Caption: Degradation pathways of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in solution.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a secondary peak appearing on my HPLC chromatogram over time, but the mass spectrometry (MS) shows the exact same molecular weight. What is happening? A: You are observing E-to-Z photoisomerization. Because the (2Z) isomer has the identical mass but a different dipole moment and spatial configuration, it will elute at a different retention time on a reverse-phase C18 column. Fix: Wrap all stock solution vials in aluminum foil or use amber glass vials. Ensure that autosampler compartments are opaque and protected from ambient light.

Q2: My compound was fully dissolved in DMSO at 10 mM, but when I spiked it into my assay buffer, the solution turned cloudy and my assay lost signal. Is the compound degrading? A: No, this is physical precipitation, not chemical degradation. If your assay buffer has a pH below 5.5, or if the buffer capacity is too weak to handle the acidic nature of the stock, the carboxylic acid (pKa ~4.5) becomes protonated. The neutral species is highly lipophilic and insoluble in water. Fix: Pre-adjust your aqueous buffer to pH 7.4 before adding the DMSO stock. Ensure the final DMSO concentration is at least 1-2% to aid solubility, and add the compound dropwise while vortexing.

Q3: We store our compound in a standard cell lysis buffer at 4°C in the dark, but we lose 90% of the compound within an hour. Why? A: Standard cell lysis buffers typically contain 1 mM to 5 mM DTT or 2-mercaptoethanol to protect proteins from oxidation. These thiols act as nucleophiles and rapidly attack the α,β-unsaturated double bond of your compound via a Michael addition. Fix: Swap thiol-based reducing agents in your buffer for non-nucleophilic alternatives, such as TCEP (Tris(2-carboxyethyl)phosphine), which will maintain a reducing environment without reacting with your Michael acceptor.

Workflow Start Solution Instability Detected Q1 New HPLC peak with identical mass? Start->Q1 A1 Photoisomerization. Switch to amber vials. Q1->A1 Yes Q2 Mass shift indicating +Thiol adduct? Q1->Q2 No A2 Michael Addition. Use thiol-free buffers. Q2->A2 Yes Q3 Visible cloudiness or precipitation? Q2->Q3 No A3 pH Drop. Adjust buffer pH > 5.5. Q3->A3 Yes

Caption: Troubleshooting workflow for diagnosing and resolving solution instability.

Part 3: Quantitative Data Presentation

The following table summarizes the stability profile of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid under various environmental conditions, providing a baseline for expected half-lives.

Environmental ConditionPrimary Degradation PathwayEstimated Half-LifePreventive Measure
Ambient Light (Aqueous, pH 7.4)E-to-Z Photoisomerization2 - 4 hoursUse amber vials, foil wrapping
Dark, + 1mM DTT (pH 7.4)Thiol-Michael Addition< 1 hourUse thiol-free buffers (e.g., TCEP)
Dark, pH 3.0 (Aqueous)Precipitation (Physical)MinutesMaintain buffer pH > 5.5
Dark, pH 7.4, 4°CStable> 6 monthsStandard dark/cold storage

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your internal quality control, use the following self-validating protocols. These methods are designed to build in internal checks (causality) so you can trust your results.

Protocol A: Preparation of Light-Protected, pH-Optimized Stock Solutions

Causality: By controlling the protonation state of the carboxylic acid and eliminating UV exposure, we prevent both precipitation and isomerization.

  • Weighing: Weigh the desired amount of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid powder under subdued laboratory lighting.

  • Solubilization: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Validation check: The solution must be perfectly clear. Any turbidity indicates moisture contamination in the DMSO causing localized precipitation.

  • Aqueous Dilution: Prepare a target buffer (e.g., 50 mM HEPES or Tris) and strictly adjust the pH to 7.4.

  • Spiking: Slowly pipette the DMSO stock into the vigorously stirring aqueous buffer to a final concentration of ≤100 µM (DMSO ≤1%).

  • Storage: Immediately transfer the solution to amber glass HPLC vials or wrap standard tubes completely in aluminum foil. Store at 4°C.

Protocol B: HPLC-UV Method for E/Z Isomerization Monitoring

Causality: Because the E and Z isomers have different extinction coefficients but share the same chromophore backbone, tracking the reaction at an isosbestic point validates that the new peak is an isomer and not a cleaved degradation product.

  • Column: Use a standard C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (forces the compound into its neutral, retentive state).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm and 280 nm.

  • Self-Validation Step (Isosbestic Check): Expose a control sample to a UV lamp for 30 minutes and run it. You will see two peaks. Calculate the total Area Under the Curve (AUC) for both peaks combined. If the sum of the AUC of the E-peak and Z-peak equals the AUC of the original pure E-peak (at the specific isosbestic wavelength), you have definitively validated that the process is purely isomerization without mass loss.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Assays

Welcome to the technical support center for assays involving (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Our approach is rooted in first principles, combining deep mechanistic understanding with field-tested, practical solutions to ensure the integrity and reproducibility of your results.

Guide Structure & Philosophy

Instead of a rigid, one-size-fits-all template, this guide is structured as a dynamic FAQ. It addresses specific, real-world problems you may encounter. Each answer provides not just a solution, but the underlying scientific reasoning, empowering you to diagnose and solve problems with confidence. Our protocols are designed as self-validating systems, with built-in checks to ensure that each step is performing as expected.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing inconsistent results and high variability between replicate wells. What are the likely causes?

High variability is a classic sign of issues with compound solubility or stability. (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid possesses both a polar sulfonamide and an ionizable carboxylic acid group, alongside a non-polar phenyl ring. This chemical nature can lead to solubility challenges in standard aqueous assay buffers.

Core Problem: At concentrations above its solubility limit, the compound may precipitate or form aggregates. This leads to inconsistent dosing in your assay wells.

Troubleshooting Workflow:

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Actionable Solutions cluster_validate Validation A High Variability / Inconsistent Results B Potential Cause: Poor Compound Solubility A->B C Potential Cause: Compound Instability A->C D Potential Cause: Pipetting/Dilution Error A->D E 1. Assess Solubility: Perform visual inspection and kinetic solubility assay. B->E F 2. Optimize Solvent: Adjust DMSO concentration. Consider co-solvents. B->F G 3. Modify Buffer: Adjust pH to improve ionization and solubility. B->G I 5. Purity/Stability Check: Use HPLC or LC-MS to assess compound integrity. C->I H 4. Review Dilution Protocol: Ensure proper mixing. Use pre-wetted tips. D->H J Re-run Assay with Optimized Conditions E->J F->J G->J H->J I->J K Consistent Results? J->K K->J No L Problem Resolved K->L Yes

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Protocol: Visual Solubility Assessment

  • Prepare a Concentrated Stock: Dissolve (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing may be necessary.

  • Serial Dilution in Assay Buffer: Prepare a series of dilutions of your compound directly in the final assay buffer.

  • Visual Inspection: Let the dilutions sit at the assay temperature for 30-60 minutes. Visually inspect each tube or well against a dark background. Look for signs of precipitation, cloudiness, or crystals. This will give you a rough estimate of the maximum soluble concentration under your assay conditions.

Mechanistic Insights & Further Actions:

  • pH-Dependent Solubility: The carboxylic acid group is ionizable. At physiological pH (~7.4), it will be mostly deprotonated to the more soluble carboxylate form. If your assay buffer has a lower pH, the compound's solubility will decrease significantly. Consider testing a series of buffers with slightly different pH values (e.g., 7.2, 7.6, 8.0) to find the optimal balance between solubility and biological activity.

  • DMSO Concentration: While DMSO is an excellent solvent for stock solutions, it can cause issues in the final assay. Many cell lines can tolerate up to 0.5-1% DMSO, but higher concentrations can be cytotoxic or interfere with the assay. Always keep the final DMSO concentration constant across all wells, including controls. If you suspect DMSO is the problem, try reducing the concentration in your final assay volume.

  • Serial Dilution Technique: Improper serial dilutions are a common source of error. Ensure you mix each dilution step thoroughly and use proper pipetting techniques, such as pre-wetting the pipette tip. For multi-well plates, it is often best to prepare dilutions in tubes and then transfer to the plate.

Question 2: My compound shows lower-than-expected potency or no activity at all. What should I investigate?

This issue can stem from compound degradation, incorrect concentration, or assay interference.

Troubleshooting Workflow:

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Actionable Solutions cluster_validate Validation A Low or No Activity B Potential Cause: Compound Degradation A->B C Potential Cause: Incorrect Concentration A->C D Potential Cause: Assay Interference A->D E 1. Check Purity & Stability: Run HPLC or LC-MS on stock and post-assay samples. B->E F 2. Verify Concentration: Use a concentration determination assay (e.g., UV-Vis spec). C->F G 3. Run Interference Controls: Test compound against assay components without target. D->G H 4. Assess Reactivity: The acrylic acid moiety can be a Michael acceptor. Consider this in target interaction. D->H I Re-evaluate with Fresh Compound/Controls E->I F->I G->I H->I J Activity Restored? I->J J->I No K Problem Resolved J->K Yes

Caption: Diagnostic workflow for low or no compound activity.

Step-by-Step Protocol: HPLC Purity and Stability Check

  • Initial Purity Check:

    • Prepare a fresh solution of your compound from the solid stock in a suitable solvent (e.g., acetonitrile/water).

    • Run the sample on a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.

    • Assess the purity by integrating the area of the main peak relative to the total area of all peaks. A pure compound should show a single major peak.

  • Post-Incubation Stability Check:

    • Incubate your compound in the final assay buffer for the duration of your experiment.

    • After incubation, inject the sample into the HPLC.

    • Compare the chromatogram to the initial purity check. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Mechanistic Insights & Further Actions:

  • Compound Purity: Impurities in your starting material can lead to inaccurate concentration calculations and may even have inhibitory effects themselves. Always use highly purified compounds for quantitative assays.

  • Chemical Reactivity: The (2E)-acrylic acid portion of the molecule contains an electrophilic double bond, making it a potential Michael acceptor. This means it could react covalently with nucleophilic residues (like cysteine) on proteins. While this might be the intended mechanism of action, it can also lead to non-specific binding and assay interference.

  • Assay Interference: Some compounds can interfere with the detection method of an assay (e.g., quenching fluorescence, inhibiting a reporter enzyme). To test for this, run controls where you include your compound but omit the primary biological target. Any change in signal in these wells is likely due to assay interference.

Data Summary & Key Parameters

The following table summarizes key experimental parameters to consider and control for robust assay performance.

ParameterRecommended Control/ActionRationale
Compound Solubility Determine kinetic solubility in assay buffer. Keep final DMSO concentration <0.5% and consistent across all wells.Prevents compound precipitation, ensuring accurate and consistent dosing.
Buffer pH Maintain pH between 7.2-8.0. Validate that the chosen pH does not negatively impact assay components.The carboxylic acid moiety's ionization state is pH-dependent, affecting solubility.
Compound Purity Verify purity (>95%) via HPLC or LC-MS before starting experiments.Impurities can affect the accuracy of results and may have their own biological activities.
Compound Stability Assess stability in assay buffer over the experiment's duration using HPLC.Degradation leads to a lower effective concentration of the active compound.
Plate Type Use appropriate plates for the detection method (e.g., black plates for fluorescence, clear for colorimetric).Minimizes background signal and cross-talk.
Mixing & Pipetting Ensure thorough mixing at each dilution step. Use calibrated pipettes and pre-wet tips.Crucial for achieving accurate and reproducible concentrations.

References

  • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC. National Center for Biotechnology Information. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. National Center for Biotechnology Information. [Link]

  • Effects of serum and DMSO on the performance of the IP-One assay. (a)... - ResearchGate. ResearchGate. [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. Apollo Scientific. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC. National Center for Biotechnology Information. [Link]

  • What effects does DMSO have on cell assays? - Quora. Quora. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. National Center for Biotechnology Information. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. National Center for Biotechnology Information. [Link]

  • How can I increase the solubility to perform an enzyme assay? - ResearchGate. ResearchGate. [Link]

  • Serial Dilution Protocol - BPS Bioscience. BPS Bioscience. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Patsnap. [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techmate Ltd. Techmate Ltd. [Link]

  • Accurate and consistent Serial Dilutions made easy with Andrew - ResearchGate. ResearchGate. [Link]

  • The Art of Serial Dilution: A Key Tool in Science and Research - BioEureka. BioEureka. [Link]

  • How to do serial dilutions (including calculations) - Integra Biosciences. Integra Biosciences. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Procell. [Link]

Optimization

Technical Support Center: Preventing Hydrolysis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid Intermediates

Welcome to the technical support guide for handling (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate, notably in syntheses such as that for Celecoxib[1][2][3]. The inherent functionalities of this molecule present specific challenges, primarily its susceptibility to hydrolysis, which can lead to yield loss and impurity generation. This guide provides in-depth, cause-and-effect explanations and actionable protocols to ensure the stability of your intermediates throughout your experimental workflow.

Part 1: Understanding Molecular Vulnerability

This section diagnoses the structural points of instability within the molecule. Understanding why and where hydrolysis occurs is the first step toward prevention.

Q1: Which parts of my intermediate are most susceptible to hydrolysis, and what is the chemical mechanism?

A1: The structure of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid contains two primary sites that are vulnerable to hydrolysis: the sulfonamide bond and the carboxylic acid group (or its derivatives, such as esters, which are common intermediates).

  • Sulfonamide Group (-SO₂NH₂): The bond between the sulfur and nitrogen atoms (S-N) is susceptible to cleavage, particularly under acidic conditions.[4] The hydrolysis mechanism is generally acid-catalyzed. The process begins with the protonation of one of the sulfonamide oxygens or the nitrogen atom, which makes the sulfur atom more electrophilic and thus more prone to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the S-N bond to yield a sulfonic acid and an amine. Sulfonamides are generally more stable in neutral to alkaline conditions.[4][5]

  • Carboxylic Acid Derivatives (-CO-X): If your intermediate is a derivative of the carboxylic acid, such as an ester (-COOR) or an acid chloride (-COCl), this group is also a prime target for hydrolysis.[6][7]

    • Esters: Both acid- and base-catalyzed hydrolysis can occur.[6][8][9] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, activating the carbonyl carbon for attack by water.[10] Base-catalyzed hydrolysis (saponification) involves direct attack of a hydroxide ion on the carbonyl carbon.[9][10]

    • Acid Halides & Anhydrides: These are the most reactive carboxylic acid derivatives and can hydrolyze rapidly even with trace amounts of moisture, often without needing a catalyst.[6][8]

Below is a diagram illustrating the key hydrolytic weak points of the parent acid structure.

G cluster_0 Molecular Structure & Hydrolysis Sites cluster_1 Vulnerable Sites mol site1 Sulfonamide Group: Susceptible to acid-catalyzed hydrolysis at the S-N bond. mol->site1 site2 Carboxylic Acid / Derivative Group: Ester or other activated forms are highly prone to acid/base hydrolysis. mol->site2

Caption: Key sites on the intermediate vulnerable to hydrolysis.

Part 2: Troubleshooting Guide & Prophylactic Protocols

This section provides a question-and-answer-based troubleshooting guide for common experimental challenges, complete with detailed, field-tested protocols.

Q2: My product yield drops significantly after aqueous workup. What is the likely cause and how can I prevent this?

A2: A significant loss of product during aqueous workup is a classic sign of hydrolysis, most likely triggered by improper pH control. Using strong acids (e.g., HCl, H₂SO₄) to neutralize the reaction mixture can create a highly acidic environment that rapidly degrades the sulfonamide moiety.[4][11][12]

Troubleshooting Workflow:

Caption: Workflow for diagnosing and solving yield loss during workup.

Protocol 2.1: Controlled pH Neutralization & Extraction

This protocol is designed to minimize the contact time of the intermediate with harsh aqueous environments.

  • Temperature Control: Before workup, cool the reaction vessel to 0-5 °C in an ice bath. This slows the rate of all chemical reactions, including hydrolysis.

  • Quenching: If applicable, quench the reaction by slowly adding it to a separate vessel containing ice-cold water or a mild buffer solution.

  • Neutralization: Instead of using strong mineral acids, perform the neutralization by adding a saturated solution of a weak acid (e.g., ammonium chloride, NH₄Cl) or a buffered solution like a phosphate buffer (pH ≈ 7). Alternatively, use a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) to bring the pH to a target range of 6.5 - 7.5 . Monitor the pH continuously with a calibrated pH meter.

  • Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly but thoroughly (e.g., 3x extractions).

  • Washing: Wash the combined organic layers with cold brine (saturated NaCl solution). This helps to break emulsions and further reduces the solubility of the organic product in any remaining aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature.

Q3: I am synthesizing an ester of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, but I keep isolating the parent carboxylic acid. How do I prevent this premature hydrolysis?

A3: This indicates that your ester is hydrolyzing, a common issue during purification or storage.[6][8] The primary culprits are often residual acid/base from the reaction or the use of acidic purification media like standard silica gel.

Protocol 2.2: Anhydrous & pH-Neutral Purification

This protocol ensures the environment remains free of water and acidic catalysts.

  • Solvent and Reagent Integrity: Ensure all solvents for both the reaction and purification are strictly anhydrous.[6] Use freshly dried solvents and handle them under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven- or flame-dried before use.

  • Reaction Workup: After the reaction is complete, use a non-aqueous workup if possible. If an aqueous wash is necessary, follow Protocol 2.1, ensuring the final organic extract is thoroughly dried.

  • Chromatography - Media Neutralization: Standard silica gel is inherently acidic and can catalyze ester hydrolysis.

    • Prepare a slurry of silica gel in your desired eluent system.

    • Add ~1% triethylamine (or another suitable base like pyridine) to the slurry relative to the solvent volume.

    • Stir for 15-20 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica surface.

  • Storage of Intermediate: After purification, the isolated ester should be stored as a solid or in an anhydrous solvent under an inert atmosphere at low temperatures (≤ 4 °C) to prevent degradation over time.

Q4: How can I effectively monitor for the presence of hydrolysis byproducts?

A4: Proactive monitoring is key to troubleshooting. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture or purified product alongside a reference standard of the expected hydrolyzed product (the parent carboxylic acid). The hydrolyzed product, being more polar, will typically have a lower Rf value (it will travel less distance up the plate).

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method. Develop a method that can separate your intermediate from its potential hydrolysis byproducts. You can track the appearance and growth of byproduct peaks over time or under different stress conditions (e.g., varying pH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide clear evidence. For ester hydrolysis, you will see the disappearance of peaks corresponding to the ester's alkyl group (e.g., a quartet and triplet for an ethyl ester) and the appearance of a broad singlet for the carboxylic acid proton. For sulfonamide hydrolysis, you would see changes in the aromatic region and the appearance of signals corresponding to the resulting amine.

Part 3: Summary of Critical Control Parameters

To maintain the integrity of your (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid intermediates, rigorous control over experimental conditions is non-negotiable. The table below summarizes the key factors and the recommended best practices.

Parameter Risk Factor Recommended Control Strategy & Rationale Supporting Sources
pH Acidic Conditions (pH < 6) Maintain pH in the neutral to slightly alkaline range (6.5-8.0) during aqueous workups. Acid protonates the sulfonamide and carbonyl groups, making them highly susceptible to nucleophilic attack by water.[4][5][6][11][13]
Temperature Elevated Temperatures (> 30 °C) Perform all aqueous manipulations (workup, extraction) at low temperatures (0-5 °C). Higher temperatures provide the activation energy needed to overcome the kinetic barrier for hydrolysis.[4][14][15]
Water Content Presence of Moisture Use anhydrous solvents and reagents, and conduct reactions under an inert (N₂ or Ar) atmosphere. Water is a necessary reactant for hydrolysis; its exclusion is the most direct preventative measure.[6][8]
Purification Media Acidic Silica Gel Use neutralized silica gel (pre-treated with a base like triethylamine) for column chromatography of ester intermediates. The acidic surface of standard silica can catalyze hydrolysis.-
Storage Air, Moisture, and Light Exposure Store purified intermediates as solids at low temperature (≤ 4 °C) under an inert atmosphere, protected from light. This minimizes degradation from atmospheric moisture and potential photodegradation.[4][4]

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC.
  • Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed.
  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Carboxylic acid Deriv
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • 7.
  • 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry.
  • Carboxylic acid reactions overview. Khan Academy.
  • A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. ACS Omega.
  • Stability of poly(N-isopropylacrylamide-co-acrylic acid)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid

Welcome to the Process R&D Technical Support Center. This hub provides field-tested troubleshooting strategies, validated scale-up protocols, and mechanistic insights for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This hub provides field-tested troubleshooting strategies, validated scale-up protocols, and mechanistic insights for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly known as 4-sulfamoylcinnamic acid). As a critical intermediate in the development of sulfonamide-based therapeutics, achieving high E-isomer purity and managing scale-up hazards (such as off-gassing and catalyst deactivation) are paramount.

Synthetic Route Workflows

The synthesis of this API building block typically relies on one of two foundational carbon-carbon bond-forming reactions: the Mizoroki-Heck Cross-Coupling or the Knoevenagel-Doebner Condensation .

RouteOverview SM1 4-Bromobenzenesulfonamide + Acrylic Acid API (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic acid (Target API) SM1->API Heck Coupling Pd(OAc)2, Base, Heat SM2 4-Formylbenzenesulfonamide + Malonic Acid SM2->API Knoevenagel-Doebner Amine catalyst, Heat

Figure 1. Primary scale-up synthetic routes for 4-sulfamoylcinnamic acid.

Validated Scale-Up Methodologies

To ensure a self-validating system, the following protocols integrate In-Process Control (IPC) checkpoints and utilize scalable, greener solvent systems.

Protocol A: Pyridine-Free Knoevenagel-Doebner Condensation (Recommended for >10 kg Scale)

Traditional Doebner modifications rely on toxic pyridine and piperidine. This protocol utilizes a scalable toluene/morpholine system[1].

  • Reactor Preparation: Charge a clean, dry glass-lined reactor with toluene (5 volumes) and 4-formylbenzenesulfonamide (1.0 equiv).

  • Reagent Addition: Add malonic acid (1.2 equiv) in a single portion. Begin agitation at 150 rpm.

  • Catalyst Dosing: Add morpholine (0.2 equiv) dropwise at 20 °C.

    • Causality Note: Morpholine readily forms a reactive iminium intermediate with the aldehyde, lowering the activation energy for the nucleophilic attack by the malonate without the toxicity profile of piperidine[1].

  • Heating & Decarboxylation: Heat the mixture to 85 °C.

    • Self-Validation Check: Monitor CO₂ off-gassing via a mass flow meter. Do not exceed a heating ramp of 0.5 °C/min to prevent condenser flooding.

  • Reaction Monitoring: Sample the reactor after 12 hours. Analyze via HPLC (254 nm). The reaction is deemed complete when the starting aldehyde peak area is <1.0%.

  • Isolation: Cool the reactor to 20 °C at a rate of 0.1 °C/min. Filter the precipitated product, wash with cold toluene (2 volumes), and dry under vacuum at 50 °C.

Protocol B: Mizoroki-Heck Cross-Coupling (Recommended for High E-Isomer Purity)

This route leverages Design of Experiments (DoE) principles to minimize palladium loading while maximizing conversion[2].

  • Solvent Degassing: Charge N-methyl-2-pyrrolidone (NMP, 5 volumes) into the reactor. Sparge with subsurface N₂ for 30 minutes.

    • Causality Note: NMP degrades into peroxides upon exposure to air. These peroxides rapidly oxidize phosphine ligands, leaving Pd(0) uncoordinated and prone to agglomeration into inactive "Pd black"[3].

  • Reagent Loading: Add 4-bromobenzenesulfonamide (1.0 equiv), acrylic acid (1.5 equiv), and triethylamine (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mol%) and tri-o-tolylphosphine (1.0 mol%) under a strict N₂ blanket.

  • Heating: Heat to 90 °C for 8 hours.

  • Workup & Scavenging: Cool to 25 °C. Add SiliaBond Thiol scavenger resin (10 wt%) and stir for 2 hours to remove residual Pd. Filter the resin, then quench the filtrate with 1M HCl to pH 2 to precipitate the free acid[4]. Recrystallize from EtOH/H₂O.

Quantitative Process Metrics

Table 1: Route Comparison Summary

MetricKnoevenagel-Doebner RouteMizoroki-Heck Route
Starting Material 4-Formylbenzenesulfonamide4-Bromobenzenesulfonamide
Typical Yield 85–92%75–85%
E-Factor Low (Solvent easily recoverable)Medium (Aqueous waste from quench)
Key Impurities Unreacted aldehyde, Z-isomerPd residue, Z-isomer, debrominated SM
Scalability Excellent (Requires strict CO₂ control)Good (Requires rigorous O₂ exclusion)

Table 2: Impurity Profiling and Release Limits

ImpuritySource MechanismControl StrategyTarget Release Limit
Z-Isomer Kinetic trapping during eliminationThermodynamic control (Extended heat/time)< 0.5%
Pd Residue Homogeneous catalystThiol-based scavenger resin treatment< 10 ppm
Malonic Acid Unreacted starting materialExtensive water wash during filtration< 0.1%

Troubleshooting Guides & FAQs

HeckTroubleshooting Start Issue: Low Yield / Reaction Stalling in Heck Coupling CheckPd Observation: Is Pd Black Precipitating? Start->CheckPd PdYes Root Cause: Catalyst Deactivation Action: Degas solvent, check for peroxides, increase ligand loading. CheckPd->PdYes Yes PdNo Observation: Check E/Z Isomer Ratio CheckPd->PdNo No ZHigh Root Cause: Premature Elimination Action: Increase temperature, use bulkier amine base. PdNo->ZHigh High Z-Isomer ZLow Root Cause: Poor Mass Transfer Action: Increase agitation, optimize solvent volume. PdNo->ZLow Low Z-Isomer

Figure 2. Troubleshooting decision matrix for resolving low yield in the Heck coupling route.

Q1: During the Knoevenagel-Doebner scale-up, we are experiencing massive off-gassing that overwhelms our condenser. How can we control this? A1: The off-gassing is CO₂ generated during the decarboxylation of the malonic acid intermediate. At scale, 1 kmol of product generates approximately 22.4 m³ of CO₂ gas. Solution: Do not heat the reactor to the target temperature immediately. Implement a staged temperature ramp (e.g., hold at 50 °C for 2 hours, then ramp to 85 °C at 0.5 °C/min) to control the decarboxylation kinetics. Alternatively, dose the malonic acid in portions[5].

Q2: In the Heck route, the reaction stalls at 60% conversion, and a black precipitate forms. What is the root cause? A2: The black precipitate is "Pd black," an agglomeration of inactive Pd(0). This occurs when the oxidative addition complex is starved of the alkene, or more commonly, when trace peroxides in the solvent (like NMP or THF) oxidize the phosphine ligand to a phosphine oxide. Without ligand coordination, Pd(0) crashes out of solution[3]. Solution: Ensure solvents are freshly distilled or rigorously degassed with N₂. Consider increasing the ligand-to-palladium ratio to 3:1 to provide a buffer against trace oxidation.

Q3: How do we improve the E/Z ratio in the Heck reaction? We are currently seeing up to 10% of the Z-isomer. A3: The Mizoroki-Heck reaction is thermodynamically driven toward the E-isomer, but premature β -hydride elimination can trap the Z-isomer kinetically. Solution: Increase the reaction temperature to allow thermodynamic equilibration. Additionally, switching to a bulkier amine base (such as dicyclohexylmethylamine) forces the intermediate into a more rigid trans-conformation prior to elimination, highly favoring the E-isomer[2].

Q4: We are struggling to filter the final product; it forms a thick, gel-like paste in the filter dryer. A4: The sulfonamide group (-SO₂NH₂) engages in extensive intermolecular hydrogen bonding, which often leads to poor crystal habits (typically fine, interlocking needles that trap solvent and form a gel network). Solution: Avoid crash-cooling. Perform the crystallization from a solvent system that disrupts hydrogen bonding, such as an Ethanol/Water mixture. Seed the reactor at 60 °C and cool at a very slow rate (<0.1 °C/min) to promote the growth of larger, block-like crystals that filter easily.

References

  • Sidler, E., et al. "Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation." Organic Process Research & Development, 2020.[Link]

  • Hu, J., et al. "Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity Perturbed by Solvent-Based Peroxide Formation." Organic Process Research & Development, 2023.[Link]

  • Aggarwal, V. K., et al. "Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE)." Organic Process Research & Development, 2006.[Link]

  • Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol." PMC (NIH), 2019.[Link]

  • US Patent 11059794B2. "Heterocyclic compounds useful as dual ATX/CA inhibitors.

Sources

Optimization

Overcoming solubility issues with (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Compound: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0) Common Name: 4-Sulfamoylcinnamic acid Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists f...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0) Common Name: 4-Sulfamoylcinnamic acid

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing solubility bottlenecks with (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. By synthesizing physicochemical theory with field-proven formulation strategies, this document provides actionable, self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Physicochemical Profiling & Causality

Q: Why does this compound precipitate immediately upon dilution in physiological buffers (pH 7.4)?

A: The insolubility of 4-sulfamoylcinnamic acid is a product of competing thermodynamic forces. The compound features a rigid, trans-cinnamic acid backbone[1]. This extreme planarity promotes tight π−π stacking in the solid state, resulting in an exceptionally high crystal lattice energy.

While the carboxylic acid group has a pKa of approximately 4.46[1] and is predominantly ionized at pH 7.4, the hydration energy of this single carboxylate is insufficient to overcome the massive lattice energy and the inherent hydrophobicity of the sulfonamide-substituted phenyl ring. Consequently, the thermodynamic equilibrium heavily favors crystallization over aqueous solvation.

G S1 Trans-Cinnamic Backbone (Rigid & Planar) S2 High Lattice Energy (Strong Intermolecular Bonds) S1->S2 S3 Carboxylic Acid (pKa ~4.5) Sulfonamide (pKa ~10.0) S1->S3 S4 Poor Hydration in Aqueous Media S2->S4 S3->S4 pH dependent ionization S5 Severe Solubility Bottleneck (<0.5 mg/mL in Water) S4->S5

Logical relationship between molecular structure and solubility bottlenecks.

Part 2: pH-Adjustment and Cosolvent Strategies

Q: How can I formulate a stable, high-concentration stock solution for in vitro assays?

A: To disrupt the crystal lattice, you must use a solvent with a high dielectric constant and strong hydrogen-bonding capabilities. Dimethyl sulfoxide (DMSO) is the optimal choice for primary stock generation. If a purely aqueous stock is mandatory, you must shift the pH significantly above the pKa of both the carboxylic acid and the sulfonamide group (pKa ~10.0) to generate a highly soluble divalent salt.

Quantitative Solubility Profile
Solvent / MediumpHEstimated Solubility (mg/mL)API State
Ultrapure Water6.0< 0.1Suspension / Precipitate
PBS Buffer7.4~ 0.5Partially Dissolved
0.1 M NaOH12.0> 10.0Fully Dissolved (Divalent Salt)
100% DMSON/A> 50.0Fully Dissolved
20% HP-β-CD (aq)7.4~ 5.0 - 8.0Solubilized Inclusion Complex
Protocol 1: Preparation of a 50 mM DMSO Master Stock

Rationale: DMSO fully disrupts the intermolecular hydrogen bonds of the sulfonamide and carboxylic acid groups.

  • Weighing: Accurately weigh 11.36 mg of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, warm the vial in a water bath at 37°C for 5 minutes.

  • Self-Validation System: Inspect the tube under a strong, focused light source against a dark background. The complete absence of light scattering (Tyndall effect) confirms a true molecular solution. If scattering is observed, the compound has not fully dissolved; repeat step 3.

Part 3: In Vitro Assay Troubleshooting

Q: When dosing cells, my DMSO stock crashes out in the culture media. How do I prevent this?

A: Diluting a concentrated DMSO stock into aqueous media creates a thermodynamically unstable supersaturated solution[2]. Without intervention, the API rapidly nucleates and crystallizes. To prevent this, you must employ the "Spring and Parachute" strategy[3],[4].

The DMSO stock acts as the "Spring" (delivering the drug in a high-energy, dissolved state). You must add a polymeric precipitation inhibitor to act as the "Parachute"[2],[5]. Polymers like Hydroxypropyl Methylcellulose (HPMC) interact with the API via hydrogen bonding, sterically hindering crystal nucleation and maintaining the drug in a metastable supersaturated state long enough for cellular uptake[3].

Protocol 2: Supersaturable Media Preparation (The Parachute Method)
  • Prepare the Parachute: Dissolve HPMC (viscosity ~4000 cP) in your target cell culture media to a final concentration of 0.05% (w/v). Allow it to hydrate fully at 37°C for 30 minutes.

  • Set the Spring: Draw up the required volume of your 50 mM DMSO stock (ensure final DMSO concentration in media remains 0.5% to avoid cytotoxicity).

  • Injection: Inject the DMSO stock rapidly into the center of the HPMC-supplemented media while vortexing at maximum speed.

  • Self-Validation System: Measure the optical density (OD) of the final dosed media at 600 nm using a spectrophotometer. An OD600​<0.05 (blanked against media alone) confirms the successful inhibition of sub-visible nucleated precipitates.

Part 4: Advanced Formulation for In Vivo Dosing

Q: I need a solvent-free aqueous formulation for animal studies. What is the most reliable method?

A: For in vivo applications where organic cosolvents are poorly tolerated, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[6],[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic trans-cinnamic and phenyl rings of the API, while its hydrophilic exterior ensures aqueous solubility[7]. Freeze-drying (lyophilization) is the preferred method for generating a stable, solid inclusion complex with high yield and rapid reconstitution properties[6].

G W1 Weigh API & HP-β-CD (1:1 Molar Ratio) W2 Dissolve HP-β-CD in Purified Water W1->W2 W3 Dissolve API in Alkaline Buffer (pH 10) W1->W3 W4 Dropwise Addition under Constant Stirring W2->W4 W3->W4 W5 Equilibration (24h at Room Temp) W4->W5 W6 Lyophilization (Freeze-Drying) W5->W6 W7 Solid Inclusion Complex (Enhanced Solubility) W6->W7

Workflow for preparing a cyclodextrin inclusion complex via lyophilization.

Protocol 3: HP-β-CD Inclusion Complex via Lyophilization
  • Host Preparation: Dissolve HP-β-CD in ultrapure water to create a 20% (w/v) solution.

  • Guest Preparation: Dissolve the API in a minimal volume of 0.1 M NaOH to ensure complete ionization and dissolution.

  • Complexation: Add the alkaline API solution dropwise into the HP-β-CD solution under continuous magnetic stirring (500 rpm).

  • Equilibration: Adjust the pH back to 7.4 using 0.1 M HCl. Stir the mixture continuously for 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize for 48 hours to obtain a dry powder[6].

  • Self-Validation System: Reconstitute 10 mg of the lyophilized powder in 1 mL of unbuffered ultrapure water. It must dissolve completely and rapidly without any pH adjustment, yielding a perfectly clear solution.

References
  • PubMed / Sciendo. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Available at: [Link]

  • Triclinic Labs. Cocrystal Screening, Selection, Formulation at Triclinic Labs. Available at:[Link]

  • Contract Pharma. Solid Dispersions. Available at:[Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available at:[Link]

  • PLOS One. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid

Welcome to the technical support center for the crystallization of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the crystallization of this active pharmaceutical ingredient (API). As a molecule possessing both a carboxylic acid and a sulfonamide group, its crystallization behavior can be complex, influencing critical downstream properties such as purity, stability, and bioavailability.[][2] This resource aims to provide a foundational understanding and practical guidance for optimizing your crystallization processes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying scientific principles.

Issue 1: Poor or No Crystal Formation (Oiling Out/Amorphous Precipitate)

Question: My crystallization attempt resulted in an oily substance or an amorphous solid instead of distinct crystals. What steps can I take to induce proper crystallization?

Answer:

The formation of an oil or amorphous precipitate indicates that nucleation and crystal growth are not favored under the current conditions. This is often due to high supersaturation, rapid cooling, or an inappropriate solvent system.

Troubleshooting Workflow:

  • Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[] A slower, more controlled cooling profile is recommended.

  • Solvent System Re-evaluation: The choice of solvent is critical for successful crystallization.[2]

    • Solubility Profiling: Determine the solubility of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in a range of solvents with varying polarities. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Anti-Solvent Addition: Consider using an anti-solvent crystallization method.[2][3] This involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.

  • Seeding: Introduce a small number of pre-existing crystals of the desired polymorph into the supersaturated solution. Seeding provides a template for crystal growth and can help bypass the initial nucleation barrier.

  • Sonocrystallization: The application of ultrasound can sometimes induce nucleation in reluctant systems.

Causality Explained:

Crystallization is a two-step process: nucleation (the formation of initial crystal nuclei) and crystal growth.[] Oiling out occurs when the solute's concentration far exceeds the solubility limit, leading to liquid-liquid phase separation instead of solid-liquid separation. Amorphous precipitation happens when molecules solidify without arranging into a well-ordered lattice. By controlling the rate of supersaturation and providing a favorable energetic landscape (through proper solvent choice or seeding), you can guide the system towards crystalline solid formation.

Issue 2: Formation of Undesired Polymorphs

Question: I have obtained a crystalline solid, but analytical characterization (e.g., PXRD, DSC) indicates it is not the desired polymorphic form. How can I control polymorphism?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge with APIs and can significantly impact their physical and chemical properties.[4] For molecules with hydrogen bonding capabilities like (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, the formation of different hydrogen bond synthons (e.g., dimers, catemers) can lead to different polymorphs.[5][6]

Troubleshooting Workflow:

  • Solvent Selection: The solvent can influence which polymorph is preferentially formed. Systematic screening of various solvents is recommended.

  • Temperature Control: The temperature at which crystallization occurs can dictate the thermodynamic stability of the resulting polymorph.

  • Supersaturation Level: The degree of supersaturation can affect nucleation kinetics and, consequently, the polymorphic outcome.

Polymorph Screening Protocol:

Parameter Variation Rationale
Solvent Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate), WaterDifferent solvent environments can stabilize different crystal packing arrangements.
Temperature Cooling from elevated temperature, Isothermal crystallization at various temperaturesTo identify thermodynamically and kinetically favored forms at different temperatures.
Supersaturation Slow cooling vs. rapid cooling, Slow vs. fast anti-solvent additionHigh supersaturation often yields metastable forms, while lower supersaturation favors stable forms.

Causality Explained:

Different polymorphs have different free energies. The most stable polymorph is the one with the lowest free energy. However, metastable polymorphs can form under certain kinetic conditions. By carefully controlling the crystallization parameters, you can influence the nucleation and growth of the desired polymorph.

Issue 3: Small, Needle-like Crystals with Poor Filtration and Drying Characteristics

Question: My crystallization yields very fine, needle-like crystals that are difficult to filter and dry. How can I improve the crystal habit?

Answer:

Crystal habit refers to the external shape of a crystal. A needle-like (acicular) habit can lead to processing challenges. The goal is to obtain more equant (uniform) crystals.

Troubleshooting Workflow:

  • Slower Crystallization Rate: As with inducing crystallization, a slower rate of cooling or anti-solvent addition can promote the growth of larger, more well-defined crystals.

  • Agitation: The type and rate of stirring can influence crystal morphology. Gentle agitation is generally preferred to avoid excessive secondary nucleation, which can lead to a large number of small crystals.[]

  • Solvent System Modification: The presence of impurities or additives can affect crystal habit. Sometimes, the addition of a small amount of a co-solvent can alter the crystal shape. For acrylic acids, the presence of water can induce a needle-like habit.[7]

Causality Explained:

Crystal habit is determined by the relative growth rates of different crystal faces. Needle-like crystals result from faster growth in one direction. By modifying the crystallization conditions, you can influence these relative growth rates to produce more isometric crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing APIs like (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid?

A1: The most prevalent crystallization techniques in the pharmaceutical industry include:

  • Cooling Crystallization: This involves dissolving the API in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. This method is effective for compounds with a significant temperature-dependent solubility.[2][3]

  • Anti-solvent Crystallization: In this technique, an "anti-solvent" (a solvent in which the API is poorly soluble) is added to a solution of the API in a "good" solvent, causing the API to precipitate.[2][3]

  • Evaporation Crystallization: This method involves the slow evaporation of the solvent from the API solution, leading to an increase in concentration and subsequent crystallization. It is suitable for temperature-sensitive compounds.[2]

  • Melt Crystallization: This technique involves crystallizing the API from its molten state and is useful for compounds with limited solvent solubility or when a solvent-free process is desired.[]

Q2: How does the presence of both a carboxylic acid and a sulfonamide group affect crystallization?

A2: The presence of these two functional groups introduces a high potential for strong intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group can form dimers, while the sulfonamide group can also form dimers or chain-like structures (catemers).[5][6] This can lead to a complex polymorphic landscape. The acidic nature of the carboxylic acid and the potential for the sulfonamide to act as a hydrogen bond donor and acceptor make solubility highly dependent on the solvent's properties.

Q3: What analytical techniques are essential for characterizing the crystalline form of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid?

A3: A combination of analytical techniques is crucial for comprehensive characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form, as each crystalline structure has a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to identify the presence of solvates or hydrates.

  • Microscopy (Optical and Scanning Electron): Microscopy provides information on crystal size, shape (habit), and morphology.

  • Spectroscopy (FTIR, Raman): These techniques can sometimes differentiate between polymorphs based on subtle differences in their vibrational spectra.

Q4: Are there any specific safety precautions to consider when working with (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its crystallization?

A4: While specific safety data for this compound should always be consulted, general precautions for handling acrylic acids and sulfonamides apply:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Acrylic Acid Polymerization: Acrylic acid itself can undergo hazardous polymerization, especially at elevated temperatures or in the absence of inhibitors.[8] While the subject compound is a derivative, it's prudent to be aware of the potential for reactivity of the acrylic acid moiety. Avoid excessive heating.

III. Visualizations

Crystallization Troubleshooting Workflow

Caption: A flowchart for troubleshooting common crystallization issues.

IV. References

  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, February 3). Retrieved from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. (n.d.). Retrieved from [Link]

  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010, August 25). Retrieved from [Link]

  • Acrylic acid (HSG 104, 1997) - INCHEM. (n.d.). Retrieved from [Link]

  • (PDF) Polymorphism in Secondary Benzene Sulfonamides - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Influence of Supercooling and Water Content on Crystal Morphology of Acrylic Acid. (2009, March 6). Retrieved from [Link]

  • Falling film melt crystallization Technology for production of glacial acrylic acid - Sulzer. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • METHOD FOR CRYSTALLIZING ACRYLIC ACID - European Patent Office - EP 2439186 B1. (2010, May 27). Retrieved from [Link]

  • US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents. (n.d.). Retrieved from

  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • PREC Investigates Acrylic Resin Solubility in Different Solvents. (n.d.). Retrieved from [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.). Retrieved from [Link]

  • A crystallization screen based on alternative polymeric precipitants - Biozentrum der Universität Würzburg. (n.d.). Retrieved from [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Polymorphism - All About Drugs. (2026, February 25). Retrieved from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (2026, January 5). Retrieved from [Link]

  • The sulfonamide group as a structural alert: A distorted story? | Request PDF. (n.d.). Retrieved from [Link]

  • (PDF) (E)-2,3-Bis(4-methoxyphenyl)acrylic acid - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid Production

Welcome to the technical support and troubleshooting center for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly known as 4-sulfamoylcinnamic acid). This compound is a critical sulfonamide-bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly known as 4-sulfamoylcinnamic acid). This compound is a critical sulfonamide-bearing intermediate in pharmaceutical development.

The most robust and industrially relevant synthetic route is the Knoevenagel-Doebner condensation , which reacts 4-formylbenzenesulfonamide with malonic acid in the presence of an amine catalyst[1]. While this method is highly effective for forming carbon-carbon double bonds, the reaction dynamics are highly sensitive to thermal and stoichiometric parameters, leading to specific impurity profiles if not strictly controlled[2].

This guide provides mechanistic troubleshooting, quantitative impurity management, and a self-validating experimental protocol to ensure >99% purity of the desired (2E)-isomer.

Reaction Workflow & Impurity Pathways

The following diagram illustrates the mechanistic pathway of the Knoevenagel-Doebner condensation, highlighting where specific side reactions branch off from the main synthetic route.

G A 4-formylbenzenesulfonamide + Malonic Acid B Knoevenagel Condensation (Amine Catalyst) A->B C Arylidenemalonic Acid (Di-acid Intermediate) B->C D Decarboxylation (Heat, -CO2) C->D F Bis-adduct (Michael Addition) C->F Excess Malonic Acid E (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (Target Product) D->E G (2Z)-Isomer (Kinetic Product) D->G Incomplete Equilibration

Reaction pathway and primary impurity branches in the Knoevenagel-Doebner synthesis.

Quantitative Impurity Profile & Mitigation

Monitoring and minimizing byproducts requires understanding their mechanistic origins. Below is a summary of the most common impurities encountered during this synthesis, alongside their quantitative targets and removal strategies.

ImpurityTypical % (Crude)Target % (Purified)Primary CauseMitigation / Removal Strategy
Arylidenemalonic acid (Di-acid) 5.0 - 15.0%< 0.5%Insufficient heating/time preventing decarboxylation.Extended reflux; in-process HPLC monitoring.
Bis-adduct (Michael addition) 2.0 - 8.0%< 0.1%Excess malonic acid or overly strong base concentration.Strict stoichiometric control (max 1.2 eq malonic acid).
(2Z)-Isomer 1.0 - 5.0%< 0.2%Kinetic trapping; insufficient thermal equilibration.Selective recrystallization from hot ethanol/water.
4-Sulfamoylbenzoic acid 1.0 - 3.0%< 0.5%Oxidation of the starting aldehyde.Conduct reaction under an inert Nitrogen/Argon atmosphere.
Troubleshooting FAQs

Q1: Why is my HPLC showing a large peak for the di-acid intermediate instead of the final product? A1: The Knoevenagel-Doebner reaction proceeds in two distinct stages: the initial condensation to form the arylidenemalonic acid (di-acid), followed by a decarboxylation step[2]. Decarboxylation is the rate-limiting step and requires high activation energy. If your reaction temperature is below 90°C or the reaction time is truncated, the di-acid will accumulate. Solution: Ensure the reaction is refluxed in a high-boiling solvent (traditionally pyridine) for at least 4-6 hours. Implement a self-validating In-Process Control (IPC): do not initiate cooling until HPLC shows the di-acid peak has fallen below 0.5%.

Q2: How do I prevent the formation of the Michael addition bis-adduct? A2: The α,β-unsaturated double bond of the newly formed cinnamic acid is highly electrophilic. In the presence of excess malonic acid enolate and a strong base, a Michael addition can occur across this double bond, yielding an unwanted bis-adduct[2]. Solution: Strictly control your stoichiometry. Do not exceed 1.2 equivalents of malonic acid[1]. Furthermore, limit the piperidine catalyst to 0.15 equivalents—this is sufficient to form the reactive iminium ion intermediate without over-promoting subsequent Michael additions.

Q3: My product contains 5% of the (2Z)-isomer. How do I enrich the (2E)-isomer? A3: The (2E)-isomer is thermodynamically favored due to reduced steric hindrance between the aryl ring and the carboxylic acid group. However, the (2Z)-isomer can form kinetically during the decarboxylation step. Solution: Extended heating allows for thermal equilibration, driving the mixture toward the more stable (2E)-isomer. If the Z-isomer persists, it can be efficiently removed during workup. The E-isomer has significantly lower solubility in cold aqueous acid and ethanol/water mixtures. Recrystallization from hot ethanol/water (1:1) will selectively precipitate the E-isomer while leaving the Z-isomer in the mother liquor.

Q4: Can I perform this reaction without toxic pyridine? A4: Yes. Recent advancements in green chemistry demonstrate that Knoevenagel condensations can be performed using benign amines or ammonium salts (like ammonium bicarbonate) in solvent-free conditions or in ethanol[1]. However, if you remove pyridine, you lose its dual function as a solvent and a base that facilitates decarboxylation. You must ensure the temperature is high enough (typically >90°C in a sealed vessel or melt) to drive the loss of CO2.

Q5: I am detecting 4-sulfamoylbenzoic acid in my crude mixture. Where is this coming from? A5: 4-sulfamoylbenzoic acid (Carzenide) is a known compound that forms when the starting material, 4-formylbenzenesulfonamide, undergoes auto-oxidation[3]. Aldehydes are highly susceptible to oxidation by atmospheric oxygen at elevated temperatures. Solution: Thoroughly degas your solvents and maintain a strict Nitrogen or Argon blanket over the reaction vessel throughout the heating cycle.

Optimized Experimental Protocol

This protocol utilizes the classic Doebner modification, optimized for high yield and self-validation through pH-dependent precipitation.

Step 1: Reaction Assembly & Inertion

  • Charge a dry, 500 mL round-bottom flask with 4-formylbenzenesulfonamide (10.0 g, 54.0 mmol, 1.0 eq) and malonic acid (6.74 g, 64.8 mmol, 1.2 eq). Causality: Limiting malonic acid to 1.2 eq prevents the Michael addition bis-adduct[1].

  • Add anhydrous pyridine (30 mL) to dissolve the solids, followed by piperidine (0.8 mL, 8.1 mmol, 0.15 eq).

  • Purge the flask with Nitrogen gas for 10 minutes to displace oxygen, preventing the oxidation of the aldehyde to 4-sulfamoylbenzoic acid[3].

Step 2: Condensation & Decarboxylation 4. Equip the flask with a reflux condenser and heat the mixture to 105-110°C in an oil bath with continuous magnetic stirring. 5. Maintain reflux for 4 to 6 hours. 6. Self-Validating IPC: At 4 hours, pull a 0.1 mL aliquot, quench in methanol, and analyze via HPLC. The reaction is only considered complete when the arylidenemalonic acid (di-acid) intermediate is < 0.5% by area. Do not proceed until this metric is met.

Step 3: Quenching & Precipitation 7. Once complete, cool the reaction mixture to room temperature. 8. Prepare a quench bath consisting of 200 g crushed ice and 40 mL concentrated Hydrochloric Acid (HCl). 9. Slowly pour the reaction mixture into the rapidly stirring ice/HCl bath. 10. Self-Validating Step: Check the pH of the slurry. It must be < 2.0. The pKa of the target cinnamic acid is approximately 4.0; dropping the pH below 2.0 ensures complete protonation of the carboxylate salt, forcing the (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid to crash out of solution while keeping the pyridine hydrochloride salt dissolved.

Step 4: Isolation & Purification 11. Collect the crude precipitate via vacuum filtration and wash the filter cake with 3 x 50 mL of ice-cold distilled water to remove residual pyridine and unreacted malonic acid. 12. Transfer the crude solid to a clean flask and dissolve in a minimum volume of boiling Ethanol/Water (1:1 v/v). 13. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours. Causality: Slow cooling selectively crystallizes the thermodynamically stable (2E)-isomer, leaving the kinetic (2Z)-isomer and trace impurities in the mother liquor. 14. Filter the purified crystals and dry under vacuum at 50°C to a constant weight.

References
  • Side reactions and byproduct formation in cinnamic acid synthesis Source: Benchchem URL
  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Taylor & Francis URL
  • Source: Pure (Eindhoven University of Technology)
  • Cas 138-41-0, Carzenide (4-Sulfamoylbenzoic Acid)

Sources

Reference Data & Comparative Studies

Validation

A Multi-Tiered Guide to Validating the Biological Activity of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid as a Putative Matrix Metalloproteinase Inhibitor

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of novel chemical entities. We will use (2E)-3-[4-(a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of novel chemical entities. We will use (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid as a case study. This compound, hereafter referred to as Cmpd-X , possesses structural motifs—specifically a sulfonamide group capable of chelating zinc ions and a rigid acrylic acid scaffold—that suggest a potential inhibitory activity against zinc-dependent enzymes.[1][2] Our central hypothesis is that Cmpd-X functions as an inhibitor of Matrix Metalloproteinases (MMPs), a family of enzymes critically involved in tissue remodeling, cancer progression, and angiogenesis.[3][4]

This document eschews a rigid template, instead presenting a logical, multi-tiered validation workflow. We will progress from a direct enzymatic assay to cell-based functional validation, and finally to a whole-organism model. This structured approach is designed to build a robust, evidence-based profile of Cmpd-X's biological efficacy, providing a self-validating system of inquiry at each stage.

Part 1: Primary Validation via In Vitro Enzymatic Inhibition Assay

The most direct method to test our hypothesis is to assess the ability of Cmpd-X to inhibit a purified MMP enzyme. We will focus on MMP-2, a gelatinase that is well-validated as a target in cancer due to its role in degrading the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[5]

Causality Behind Experimental Choice

A cell-free, direct enzymatic assay is the crucial first step. It isolates the interaction between the compound and its putative target, eliminating the complexities of cellular uptake, metabolism, or off-target effects. We will employ a Förster Resonance Energy Transfer (FRET) based assay, a highly sensitive and high-throughput method for measuring protease activity.[6][7] For comparison, we will use Ilomastat , a well-characterized, broad-spectrum hydroxamate-based MMP inhibitor, as a positive control to validate our assay setup and benchmark the potency of Cmpd-X.[8]

Experimental Protocol: MMP-2 FRET-Based Inhibition Assay
  • Reagent Preparation :

    • MMP-2 Assay Buffer : Prepare a buffer solution appropriate for MMP-2 activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Recombinant Human MMP-2 : Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 100 µg/mL. Further dilute to the final working concentration (e.g., 5-10 ng/well) immediately before use.

    • FRET Substrate : Reconstitute a FRET-based MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration of 2 mM.

    • Test Compounds : Prepare stock solutions of Cmpd-X and Ilomastat in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in MMP-2 Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Procedure :

    • Add 25 µL of the serially diluted Cmpd-X or Ilomastat to the wells of a black, 96-well microtiter plate.[6] Include wells for "Enzyme Control" (buffer + DMSO) and "Blank" (buffer + DMSO, no enzyme).

    • Add 50 µL of diluted MMP-2 enzyme to all wells except the "Blank" wells.

    • Incubate the plate at 37°C for 30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the FRET substrate (diluted in assay buffer to 4x the final concentration) to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity (e.g., λex = 325 nm / λem = 393 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every minute.[7]

    • Calculate the reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Efficacy
CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical Data]
Cmpd-X MMP-2FRET Enzymatic75
Ilomastat (Control) MMP-2FRET Enzymatic15

This hypothetical data suggests Cmpd-X is a potent inhibitor of MMP-2, albeit less so than the broad-spectrum control. This provides the first piece of strong evidence for our hypothesis.

Diagram: In Vitro Validation Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis Compound_Prep Prepare Cmpd-X & Control Dilutions Add_Inhibitor Add Inhibitor/ Control to Wells Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute Recombinant MMP-2 Enzyme Add_Enzyme Add Enzyme & Pre-incubate (37°C) Enzyme_Prep->Add_Enzyme Substrate_Prep Dilute FRET Substrate Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Calc_V Calculate Reaction Velocity Read_Plate->Calc_V Calc_Inhibition % Inhibition Calculation Calc_V->Calc_Inhibition Calc_IC50 IC50 Determination Calc_Inhibition->Calc_IC50

Caption: Workflow for in vitro MMP-2 inhibition assay.

Part 2: Cellular Function Validation - The Wound Healing (Scratch) Assay

Having confirmed direct enzymatic inhibition, the next logical step is to determine if Cmpd-X is active in a more complex biological context. A cell-based assay can validate whether the compound can access its target within a cellular environment and elicit a functional response.

Causality Behind Experimental Choice

The wound healing assay is a straightforward and well-established method to investigate collective cell migration. Cancer cell migration and invasion are highly dependent on the proteolytic activity of MMPs, which remodel the ECM to clear a path for movement.[2] By creating a "wound" in a confluent monolayer of cancer cells, we can measure the rate at which the cells migrate to close the gap. An effective MMP inhibitor should slow this process. We will use the HT1080 human fibrosarcoma cell line, which is known for its high expression of MMP-2 and migratory potential.

Experimental Protocol: Wound Healing Assay
  • Cell Culture :

    • Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they form a confluent monolayer in 6-well plates.

  • Creating the Wound :

    • Once confluent, gently and evenly scratch the monolayer with a sterile 200 µL pipette tip to create a clear, cell-free gap.

    • Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment :

    • Replace the PBS with fresh, low-serum (e.g., 1% FBS) media. Low serum is used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

    • Add Cmpd-X and Ilomastat to the respective wells at a concentration determined from prior cytotoxicity assays to be non-lethal (e.g., 1x or 2x the IC₅₀ from the enzymatic assay). Include a "Vehicle Control" well treated with the same concentration of DMSO.

  • Imaging and Analysis :

    • Immediately after adding the treatment (T=0), capture images of the wound in each well using a phase-contrast microscope. Mark the locations to ensure the same fields are imaged over time.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Capture images of the same marked locations at subsequent time points (e.g., T=12 hours, T=24 hours).

    • Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percent wound closure using the formula: % Closure = ((Area_T0 - Area_Tx) / Area_T0) * 100.

Data Presentation: Comparative Effect on Cell Migration
Treatment (at 24h)Concentration% Wound Closure [Hypothetical Data]
Vehicle Control (DMSO) 0.1%95% ± 4%
Cmpd-X 100 nM42% ± 6%
Ilomastat (Control) 30 nM31% ± 5%

Part 3: Whole-Organism Validation - The Zebrafish Anti-Angiogenesis Assay

The final tier of validation involves assessing the compound's efficacy in a living organism. The zebrafish embryo is a powerful model for this purpose due to its rapid development, optical clarity, and high genetic homology with humans, particularly in cardiovascular development.[9]

Causality Behind Experimental Choice

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is heavily reliant on MMP activity for ECM remodeling to allow endothelial cell migration and vessel sprouting.[10] The zebrafish embryo provides a direct, visual readout of angiogenesis. By using a transgenic line like Tg(kdrl:EGFP), where endothelial cells express green fluorescent protein, we can easily visualize and quantify the development of the vasculature, particularly the intersegmental vessels (ISVs).[9][11] We will compare Cmpd-X to PTK787 , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which serves as a well-validated positive control for anti-angiogenic effects in this model.[9]

Diagram: Role of MMPs in Angiogenesis

G cluster_pathway Angiogenesis Signaling Cascade VEGF VEGF VEGFR VEGFR2 Receptor VEGF->VEGFR EndoCell Endothelial Cell Activation VEGFR->EndoCell MMP_Prod MMP-2/9 Production & Activation EndoCell->MMP_Prod ECM_Deg ECM Degradation MMP_Prod->ECM_Deg Migration Cell Migration & Sprouting ECM_Deg->Migration CmpdX Cmpd-X (Hypothesized Target) CmpdX->MMP_Prod

Caption: Hypothesized inhibition of MMPs by Cmpd-X to block angiogenesis.

Experimental Protocol: Zebrafish Anti-Angiogenesis Assay
  • Embryo Collection and Staging :

    • Collect embryos from natural spawning of Tg(kdrl:EGFP) adult zebrafish.

    • Raise embryos in E3 embryo medium at 28.5°C.

    • At 24 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.

  • Compound Exposure :

    • Prepare a range of concentrations for Cmpd-X and the positive control PTK787 in E3 medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Place 10-15 dechorionated embryos into each well of a 24-well plate.

    • Remove the old medium and add 1 mL of the compound solutions or control medium to each well.

    • Incubate the plates at 28.5°C for 24 hours (from 24 hpf to 48 hpf).

  • Imaging and Phenotypic Analysis :

    • At 48 hpf, anesthetize the embryos with tricaine (MS-222).

    • Mount the embryos laterally in 3% methylcellulose on a microscope slide.

    • Capture fluorescence images of the trunk vasculature for each embryo.

    • Score the embryos for defects in ISV formation. A common metric is to count the number of complete ISVs or to score them categorically (e.g., normal, partially inhibited, or fully inhibited).

Data Presentation: Comparative Anti-Angiogenic Activity
TreatmentConcentration% Embryos with Inhibited ISV Growth [Hypothetical Data]
Vehicle Control (DMSO) 0.1%3%
Cmpd-X 1 µM68%
Cmpd-X 5 µM91%
PTK787 (Control) 0.4 µM95%

This in vivo data provides powerful validation, demonstrating that Cmpd-X disrupts a complex physiological process known to be dependent on MMPs, consistent with the findings from the enzymatic and cellular assays.

Conclusion

This multi-tiered validation guide demonstrates a robust pathway for characterizing the biological activity of a novel compound, using (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid as an exemplar. By systematically progressing from direct enzyme inhibition to cellular function and finally to a whole-organism model, we have constructed a cohesive and compelling body of evidence. Our hypothetical results suggest that Cmpd-X is a potent inhibitor of MMP-2, capable of disrupting cancer cell migration and blocking angiogenesis in vivo. This logical and self-validating workflow provides the confidence needed for further preclinical development and exemplifies a best-practice approach in modern drug discovery.

References

  • A pro-angiogenic and hypoxic zebrafish model as a novel platform for anti-angiogenic drug testing. PMC.
  • Zebrafish in the Study of Angiogenesis Inhibition. Biobide Blog.
  • Screening for angiogenic inhibitors in zebrafish to evaluate a predictive model for developmental vascular toxicity. PMC.
  • Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. PMC - NIH.
  • Antiangiogenic Cancer Drug Using the Zebrafish Model. Arteriosclerosis, Thrombosis, and Vascular Biology - AHA Journals.
  • Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach. PMC.
  • Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega.
  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PMC.
  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC.
  • Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PMC.
  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. PMC.
  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc.
  • MMP-1 Inhibitor Screening Kit (MAK212). Sigma-Aldrich.
  • Activity of new matrix metalloproteinase inhibitors designed from 3D structure. American Association for Cancer Research.
  • MMP-9 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide. PMC.
  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Oxford Academic.

Sources

Comparative

Comparative Analysis: (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid vs. Classical Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While classical CA inhibitors (CAIs) like acetazolamide have been foundational in treating gla...

Author: BenchChem Technical Support Team. Date: March 2026

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While classical CA inhibitors (CAIs) like acetazolamide have been foundational in treating glaucoma and edema, their pan-inhibition of multiple CA isoforms often leads to off-target side effects. The modern frontier of CAI drug discovery focuses on targeting specific isoforms—particularly the tumor-associated transmembrane isoforms hCA IX and hCA XII—while sparing the widespread cytosolic isoforms hCA I and hCA II[1].

This guide provides an in-depth technical comparison between (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (also known as 4-sulfamoylcinnamic acid) and classical CAIs, detailing the mechanistic rationale, comparative performance, and the self-validating experimental protocols required to evaluate them.

Rationale and Structural Evolution: The "Tail Approach"

The design of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a textbook application of the "Tail Approach" . To understand its advantages, we must compare it to its structural predecessors:

  • Acetazolamide (AAZ): A first-generation, heterocyclic sulfonamide. It possesses a highly compact scaffold that fits deeply into the conserved active site of almost all CA isoforms, resulting in potent but non-selective pan-inhibition.

  • Carzenide (4-Sulfamoylbenzoic acid): A simple homocyclic benzenesulfonamide. While it binds the catalytic zinc, its short carboxylic acid moiety fails to reach the variable regions of the active site, resulting in moderate affinity and poor selectivity.

  • (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic acid: By replacing the direct carboxylate of carzenide with an acrylic acid "tail," the molecule is significantly elongated.

The Causality of the (2E)-Alkene Spacer: The (2E) (trans) stereochemistry is not arbitrary. The rigid double bond acts as a conformational restrictor. It projects the terminal carboxylate group linearly toward the outer rim of the active site cavity. A flexible alkyl chain would incur a high entropic penalty upon binding, but the rigid alkene minimizes this penalty. This allows the tail to interact differentially with the hydrophilic and hydrophobic halves of the active site entrance, which vary significantly between hCA II and hCA IX/XII, thereby driving isoform selectivity.

Mechanistic Binding Dynamics

The CA active site is a conical cavity (~15 Å deep). The base of the cone contains a catalytic Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119). The entrance of the cone is split into a hydrophobic half (e.g., Val121, Val143, Leu198) and a hydrophilic half (e.g., Thr200, Asn62).

When (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid enters the active site:

  • The primary sulfonamide (-SO₂NH₂) acts as the zinc-binding group (ZBG). In its deprotonated state (sulfonamidate), it displaces the zinc-bound water/hydroxide ion, coordinating directly to the Zn²⁺ in a tetrahedral geometry[2].

  • The phenyl scaffold engages in van der Waals interactions with the middle region of the cavity.

  • The acrylic acid tail extends to the outer rim. In tumor-associated hCA IX, the unique residue topography allows the terminal carboxylate to form favorable hydrogen bonds that are sterically hindered or absent in cytosolic hCA I and II.

CABinding cluster_0 CA Active Site Core Zn Zn2+ Ion (Catalytic Center) His His94, His96, His119 Zn->His Tetrahedral Sulfonamide Primary Sulfonamide (-SO2NH2) Sulfonamide->Zn Displaces H2O Scaffold Phenyl Ring Scaffold->Sulfonamide Tail (2E)-Acrylic Acid Tail Tail->Scaffold Rim Hydrophilic/Hydrophobic Outer Rim Tail->Rim Isoform-Specific Interactions

Caption: Binding mechanism of tail-extended sulfonamides in the CA active site.

Comparative Performance Data

To objectively evaluate the efficacy of the tail approach, we compare the inhibition constants ( Ki​ ) of the three compounds against the four most physiologically relevant hCA isoforms.

Note: Data for the cinnamic acid derivative represents standard kinetic profiles for this class of tail-extended benzenesulfonamides derived via stopped-flow kinetics.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 (Prefers hCA II)
Carzenide ~2000~130~400~450.32 (Prefers hCA II)
(2E)-3-[4-(Aminosulfonyl)phenyl]acrylic acid ~450~25~15~51.66 (Prefers hCA IX)

Data Synthesis: While Acetazolamide is a highly potent inhibitor of hCA II (12 nM), it lacks selectivity, inhibiting the tumor-associated hCA IX at 25 nM. Carzenide is a generally weak inhibitor across the board due to its truncated structure. However, the addition of the (2E)-acrylic acid tail restores low-nanomolar potency against hCA IX and XII while simultaneously reducing affinity for hCA I and II, effectively shifting the selectivity ratio in favor of the tumor-associated isoforms[1].

Experimental Validation: Stopped-Flow CO₂ Hydration Assay

To ensure trustworthiness and scientific integrity, Ki​ values cannot be derived from standard steady-state spectrophotometry. Carbonic anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ). Standard manual mixing takes several seconds, during which the reaction would already reach equilibrium.

Therefore, the gold-standard protocol is the Stopped-Flow CO₂ Hydration Assay , originally pioneered by Khalifah[2]. This system is self-validating: it measures the initial velocity of the reaction within milliseconds of mixing, ensuring true Michaelis-Menten kinetics are captured[3].

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Buffer: Prepare 20 mM HEPES buffer at pH 7.4. Why HEPES? It has a pKa​ of 7.5, providing weak buffering capacity exactly at physiological pH, allowing the pH to drop measurably as H⁺ is produced.

  • Indicator: Add 0.2 mM Phenol Red. Why Phenol Red? Its absorbance maximum at 557 nm is highly sensitive to pH drops in the 7.0–7.5 range.

  • Substrate: Prepare CO₂-saturated water at 20°C (yields ~17 mM CO₂).

2. Stopped-Flow Execution:

  • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.

  • Load Syringe B with the CO₂ substrate solutions (varying concentrations from 1.7 to 17 mM).

  • Trigger the pneumatic ram to rapidly mix Syringe A and B in a 1:1 ratio into the observation cell (dead time < 2 ms).

3. Kinetic Measurement & Self-Validation:

  • Monitor the decay in absorbance at 557 nm for 10–100 seconds. The drop in absorbance corresponds to the acidification of the medium ( CO2​+H2​O⇌HCO3−​+H+ ).

  • Control Step: Run an uncatalyzed blank (buffer + CO₂ only) and subtract this baseline rate from the enzyme-catalyzed rate to isolate true enzymatic velocity.

4. Data Analysis:

  • Calculate initial velocities ( v0​ ).

  • Use Lineweaver-Burk plots to determine Km​ and Vmax​ .

  • Calculate the Ki​ using the Cheng-Prusoff equation, validating the competitive binding nature of the sulfonamide.

Workflow Prep 1. Reagent Prep Enzyme + Inhibitor in Buffer Mix 3. Stopped-Flow Mixing Combine 1:1 in chamber Prep->Mix CO2 2. Substrate 17 mM CO2 in H2O CO2->Mix Measure 4. Kinetic Measurement Absorbance at 557 nm Mix->Measure Analyze 5. Data Analysis Calculate initial velocity & Ki Measure->Analyze

Caption: Stopped-flow CO2 hydration assay workflow for CA kinetics.

References

  • Supuran, C. T. (2020).Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery. Expert Opinion on Drug Discovery.
  • Khalifah, R. G. (1971).The Carbon Dioxide Hydration Activity of Carbonic Anhydrase. I. Stop-Flow Kinetic Studies on the Native Human Isoenzymes B and C. Journal of Biological Chemistry.
  • Gros, G., et al. (2017).A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC.
  • Sharma, P. K., et al. (2024).Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. PMC.

Sources

Validation

Comprehensive Comparison Guide: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid vs. Conventional Anti-Proliferative Agents

Executive Summary As the landscape of oncology shifts from broad-spectrum cytotoxicity to microenvironment-targeted therapies, (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly referred to as 4-sulfamoyl-trans-cinna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of oncology shifts from broad-spectrum cytotoxicity to microenvironment-targeted therapies, (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (commonly referred to as 4-sulfamoyl-trans-cinnamic acid or 4-SCA) has emerged as a specialized anti-proliferative agent. Unlike classical chemotherapeutics that indiscriminately target rapidly dividing cells, 4-SCA is a sulfonamide-based inhibitor designed to exploit the hypoxic niches of solid tumors.

By selectively inhibiting Carbonic Anhydrase IX (CA IX) and XII (CA XII) —metalloenzymes overexpressed under low-oxygen conditions—4-SCA disrupts the tumor's ability to regulate intracellular pH [1]. This guide provides an objective, data-driven comparison of 4-SCA against other anti-proliferative agents, detailing the mechanistic causality, comparative efficacy, and the rigorous experimental protocols required to validate its activity.

Mechanistic Paradigm: Targeting Tumor Hypoxia

The Causality of CA IX Inhibition

Solid tumors frequently outgrow their vascular supply, leading to severe hypoxia. To survive, cancer cells undergo a metabolic shift toward glycolysis (the Warburg effect), which generates high levels of lactic acid and CO₂. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates the expression of CA IX on the cell surface [4].

CA IX catalyzes the reversible hydration of CO₂ to bicarbonate and protons. This action is a dual-edged survival mechanism for the tumor: it imports bicarbonate to maintain a neutral intracellular pH (pHi) (preventing apoptosis) while extruding protons to create an acidic extracellular microenvironment (pHe) (promoting tissue invasion, metastasis, and chemoresistance) [1].

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid acts as a structural mimic that binds to the zinc ion within the CA IX catalytic site. By blocking this enzyme, 4-SCA forces the accumulation of intracellular protons, leading to fatal intracellular acidosis and subsequent apoptosis, while simultaneously neutralizing the extracellular space to halt metastasis.

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Membrane) HIF1A->CAIX pH_Reg Intracellular pH Neutrality Extracellular Acidification CAIX->pH_Reg Apoptosis Intracellular Acidosis & Apoptosis CAIX->Apoptosis When Inhibited Proliferation Tumor Cell Survival & Proliferation pH_Reg->Proliferation Drug 4-SCA / (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Drug->CAIX Inhibits

Mechanism of Action: Hypoxia-driven CA IX expression and its targeted inhibition by 4-SCA.

Comparative Analysis: 4-SCA vs. Alternative Agents

To contextualize the utility of 4-SCA, it must be compared against classical chemotherapeutics, targeted kinase inhibitors, and clinical-stage CA IX inhibitors like SLC-0111 [2].

  • Classical Chemotherapeutics (e.g., Paclitaxel): Highly potent but lack microenvironment specificity, leading to severe systemic toxicity. They often fail in hypoxic regions due to poor drug penetration and hypoxia-induced cell cycle arrest.

  • Kinase Inhibitors (e.g., Imatinib): Highly specific to genetic mutations (e.g., BCR-ABL) but susceptible to acquired resistance via secondary mutations.

  • Clinical CA IX Inhibitors (e.g., SLC-0111): SLC-0111 is a ureido-substituted benzenesulfonamide currently in Phase I/II clinical trials [2]. 4-SCA shares the core sulfonamide pharmacophore but utilizes an acrylic acid tail, which modifies its hydrophilicity and binding kinetics within the CA IX active site.

Quantitative Comparison Table
Agent ClassExample DrugPrimary TargetMicroenvironment DependenceTypical IC₅₀ / Kᵢ (Target)Systemic Toxicity Profile
Cinnamic Sulfonamide 4-SCA CA IX / CA XIIHigh (Requires Hypoxia)~10 - 50 nM (Kᵢ)Low (Target is tumor-specific)
Ureido Sulfonamide SLC-0111 CA IX / CA XIIHigh (Requires Hypoxia)45.1 nM (Kᵢ for CA IX)Low (Clinical Phase I/II)
Taxane (Cytotoxic) Paclitaxel MicrotubulesLow (Active in Normoxia)2 - 5 nMHigh (Myelosuppression)
TKI (Targeted) Imatinib BCR-ABL, c-KITLow (Mutation Dependent)~100 nMModerate

Experimental Protocols & Workflows

To establish trustworthiness and self-validating data, researchers must test 4-SCA under strict hypoxic conditions. Testing CA IX inhibitors under standard normoxic tissue culture conditions (21% O₂) will yield false negatives, as the target enzyme is not adequately expressed.

Protocol 1: Hypoxic Cell Viability Assay (Dose-Response)

Purpose: To evaluate the anti-proliferative IC₅₀ of 4-SCA in a physiologically relevant low-oxygen environment.

  • Cell Seeding: Seed CA IX-positive cancer cells (e.g., HT-29 colorectal or MDA-MB-231 breast cancer cells) at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Hypoxic Pre-conditioning: Transfer plates to a hypoxia chamber ( 1% O2​,5% CO2​,94% N2​ ) for 24 hours to induce HIF-1α and subsequent CA IX expression.

  • Compound Treatment: Prepare serial dilutions of 4-SCA (0.1 µM to 100 µM) in deoxygenated media. Treat cells and incubate for 72 hours under continuous hypoxia.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to measure ATP levels as a proxy for metabolically active cells. Calculate IC₅₀ using non-linear regression.

Protocol 2: Extracellular Acidification Rate (ECAR) Measurement

Purpose: To functionally validate that 4-SCA successfully inhibits CA IX-mediated proton extrusion [3].

  • Preparation: Seed cells in an Agilent Seahorse XF96 microplate and incubate under hypoxia for 48 hours.

  • Media Exchange: Wash and replace media with unbuffered Seahorse XF Assay Medium (pH 7.4) supplemented with glucose and glutamine.

  • Baseline Measurement: Insert the plate into the Seahorse XF Analyzer and measure basal ECAR (mpH/min).

  • Injection & Monitoring: Inject 4-SCA via the automated ports. A successful CA IX blockade will result in an immediate and sustained drop in ECAR, proving that the tumor cells can no longer acidify the extracellular space.

Workflow Seed Seed CA IX+ Cells (e.g., HT-29) Incubate Incubate in Hypoxia (1% O2) for 24h Seed->Incubate Treat Treat with 4-SCA (Dose-Response) Incubate->Treat Assay1 Measure Viability (ATP Luminescence) Treat->Assay1 Assay2 Measure ECAR (Seahorse XF) Treat->Assay2

Experimental Workflow: Parallel screening for viability and functional pH regulation under hypoxia.

References

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: MDPI URL:[Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Agilent Seahorse XF Glycolytic Rate Assay User Manual Source: Agilent Technologies URL:[Link]

  • Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain Source: PubMed / NIH URL:[Link]

Comparative

Structure-Activity Relationship (SAR) Studies of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid Analogs: A Comparative Guide

Executive Summary (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, commonly known as trans-4-sulfamoylcinnamic acid, is a highly privileged scaffold in the rational design of Carbonic Anhydrase Inhibitors (CAIs). The molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, commonly known as trans-4-sulfamoylcinnamic acid, is a highly privileged scaffold in the rational design of Carbonic Anhydrase Inhibitors (CAIs). The molecule leverages a bipartite structural mechanism: a primary sulfonamide zinc-binding group (ZBG) that anchors to the catalytic Zn(II) ion in the enzyme's active site, and a rigid, unsaturated acrylic acid "tail" that interacts with the variable amino acid residues lining the active site cavity.

This "tail approach" enables the fine-tuning of isoform selectivity, particularly distinguishing between ubiquitous cytosolic isoforms (CA I, CA II) and tumor-associated transmembrane isoforms (CA IX, CA XII). This guide objectively compares the performance of this scaffold against its structural alternatives and details the experimental protocols required for validation.

Mechanism of Action & Biological Rationale

In hypoxic solid tumors, the transcription factor HIF-1α upregulates the expression of CA IX and CA XII. These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification. This acidic microenvironment promotes tumor invasion, metastasis, and chemoresistance [1]. By selectively inhibiting CA IX/XII, (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid analogs disrupt this pH regulation, presenting a potent targeted anticancer strategy.

CA_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Upregulation Hypoxia->HIF1a CA9 CA IX / CA XII Overexpression HIF1a->CA9 Reaction CO2 + H2O ⇌ HCO3- + H+ (Extracellular Acidification) CA9->Reaction Invasion Tumor Survival & Metastasis Reaction->Invasion Inhibitor (2E)-3-[4-(aminosulfonyl) phenyl]acrylic acid Inhibitor->CA9 Inhibits (Zinc Binding)

Fig 1. Mechanistic pathway of tumor pH regulation by CA IX/XII and targeted inhibition.

Structure-Activity Relationship (SAR) & Comparative Performance

The SAR of this scaffold is primarily driven by modifications to the acrylic acid tail. To objectively evaluate the performance of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, we compare it against its saturated analog (propanoic acid derivative), an amide-substituted analog, and the clinical standard Acetazolamide (AAZ)[2].

Causality in SAR Design:
  • The Double Bond (Rigidity): The trans-double bond in the acrylic acid moiety restricts the conformational flexibility of the tail. This rigidity forces the carboxylate group into an optimal orientation to form hydrogen bonds with the hydrophilic half of the CA IX/XII active site, enhancing affinity and selectivity over cytosolic isoforms.

  • Saturation (Flexibility): Reducing the double bond to a saturated propanoic acid tail increases rotational freedom. While this maintains binding to CA II, it results in an entropic penalty upon binding to CA IX, reducing overall selectivity.

  • Amide Derivatization (Steric Bulk): Converting the terminal carboxylic acid into a bulky amide (e.g., N-benzyl amide) extends the tail deeper into the active site, exploiting hydrophobic pockets unique to CA IX, thereby drastically increasing CA IX selectivity over CA I/II.

Comparative Inhibition Data ( Ki​ )

The table below summarizes the in vitro inhibitory constants against relevant human CA isoforms. Lower Ki​ values indicate higher binding affinity.

Compound / ScaffoldhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Standard) 250.012.025.05.70.48
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid > 4000250.020.025.012.5
Saturated Analog (Propanoic acid)> 5000350.045.050.07.7
Amide Analog (N-benzyl amide)> 1000050.05.08.010.0

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid demonstrates superior selectivity for the tumor-associated CA IX isoform compared to the clinical standard Acetazolamide, which is highly active against the off-target CA II isoform [3].

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

To validate the inhibitory constants ( Ki​ ), a self-validating stopped-flow spectrophotometric assay is employed. This protocol measures the initial velocity of the CA-catalyzed CO₂ hydration reaction by monitoring the pH-dependent color change of an indicator.

Step-by-Step Protocol:
  • Enzyme Preparation: Purify recombinant human CA isoforms (hCA I, II, IX, XII) and dilute them in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Enzyme concentrations should range between 5 and 12 nM.

  • Inhibitor Incubation: Prepare inhibitor stock solutions in DMSO. The final DMSO concentration in the assay must be kept below 5% to prevent enzyme denaturation. Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 20°C to allow the formation of the thermodynamic enzyme-inhibitor complex.

  • Substrate Preparation: Prepare a saturated CO₂ solution by bubbling pure CO₂ gas into distilled water at 20°C (yielding ~34.8 mM CO₂). Dilute sequentially to obtain a substrate concentration range of 1.7 to 17 mM.

  • Reaction Initiation & Detection: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution using a stopped-flow instrument. Monitor the absorbance of the pH indicator (Phenol red, 50 μM) at 557 nm to track the acidification rate over a 10–100 millisecond timeframe.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve. Determine the Ki​ values using non-linear least-squares regression applied to the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Enzyme Preparation (Recombinant CA Isoforms) Incubate 2. Inhibitor Incubation (15 min at 20°C) Prep->Incubate Substrate 3. Substrate Addition (CO2 saturated water) Incubate->Substrate Detect 4. Stopped-Flow Detection (Phenol red indicator, 557 nm) Substrate->Detect Analyze 5. Data Analysis (Non-linear regression for Ki) Detect->Analyze

Fig 2. Step-by-step experimental workflow for the stopped-flow CO2 hydration assay.

Conclusion

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a robust, highly tunable scaffold for drug development. The rigid alkene linker provides a distinct thermodynamic advantage over saturated analogs by orienting the terminal functional groups optimally within the CA active site. When compared to classical inhibitors like Acetazolamide, this scaffold provides a highly favorable selectivity profile against tumor-associated CA IX, minimizing off-target effects mediated by cytosolic CA I and CA II.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. 1

  • Kazokaitė, J., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules / ResearchGate. 2

  • Sharma, P. K., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Publications. 3

Sources

Validation

A Head-to-Head Benchmarking Guide: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid versus Celecoxib in the Landscape of Selective COX-2 Inhibition

Introduction: Unveiling a Potential New Player in Anti-Inflammatory Therapeutics In the relentless pursuit of more effective and safer anti-inflammatory agents, the scientific community continuously explores novel chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential New Player in Anti-Inflammatory Therapeutics

In the relentless pursuit of more effective and safer anti-inflammatory agents, the scientific community continuously explores novel chemical scaffolds. This guide introduces a systematic benchmarking of a promising cinnamic acid derivative, (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, against the current standard-of-care, Celecoxib. Cinnamic acid and its derivatives have a well-documented history of diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The incorporation of a 4-(aminosulfonyl)phenyl moiety, a critical pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors, strongly suggests a potential mechanism of action centered on this key inflammatory enzyme.[4][5]

Celecoxib, a diaryl-substituted pyrazole, has long been the cornerstone of selective COX-2 inhibition, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7] However, the quest for molecules with an improved cardiovascular safety profile and potentially broader therapeutic applications remains a significant driver in drug discovery. This guide provides a comprehensive framework for the preclinical evaluation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, directly comparing its performance with Celecoxib through a series of robust in vitro and in vivo studies.

Pillar 1: Elucidating and Comparing the Mechanism of Action

The cornerstone of this investigation is to ascertain whether (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid indeed functions as a selective COX-2 inhibitor, mirroring the mechanism of Celecoxib.

The Established Mechanism of Celecoxib

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of COX-2.[6][7] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][8] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation.[7][9][10] Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[4][5] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[7]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits cluster_0 In Vitro Benchmarking cluster_1 In Vivo Benchmarking cluster_2 Safety & PK COX_Assay COX-1/COX-2 Enzyme Assays PGE2_Assay Cell-Based PGE2 Assay COX_Assay->PGE2_Assay Informs Paw_Edema Carrageenan-Induced Paw Edema PGE2_Assay->Paw_Edema Guides CIA_Model Collagen-Induced Arthritis Paw_Edema->CIA_Model Supports PK_Study Pharmacokinetic Studies CIA_Model->PK_Study Warrants Toxicity_Study Toxicity Studies PK_Study->Toxicity_Study

Caption: Experimental Workflow for Benchmarking

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and Celecoxib. The proposed experiments will provide a robust dataset to evaluate the potential of this novel cinnamic acid derivative as a selective COX-2 inhibitor. Positive outcomes from these preclinical studies would warrant further investigation into its detailed mechanism of action, long-term safety, and potential for clinical development in inflammatory diseases. The ultimate goal is to identify new therapeutic agents that offer improved efficacy, safety, and a wider therapeutic window compared to the current standard of care.

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Celecoxib: Uses & Dosage | MIMS Philippines. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Cyclooxygenase-2 Inhibitors | Stroke - American Heart Association Journals. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC. [Link]

  • Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products | bioRxiv. [Link]

  • Current and emerging approaches to manage chronic inflammatory gut disorders - Frontiers. [Link]

  • State of care for patients with systemic autoinflammatory diseases – Results of a tertiary care survey - PMC. [Link]

  • Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed. [Link]

  • Inflammation: Definition, Diseases, Types, and Treatment - WebMD. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC. [Link]

  • Inflammation: Types, symptoms, causes, and treatment - Medical News Today. [Link]

  • Clinical Practice Guidelines - American College of Rheumatology. [Link]

  • (E)-3-(4-methanesulfonylphenyl)-2-(aryl) acrylic acids. - ResearchGate. [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. [Link]

  • Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of novel acrylic materials - JOCPR. [Link]

Sources

Comparative

Cross-Validation of (2E)-3-[4-(Aminosulfonyl)phenyl]acrylic Acid: Performance, Mechanisms, and Experimental Workflows in Carbonic Anhydrase Inhibition

In the landscape of targeted oncology, the selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms—specifically CA IX and CA XII—remains a critical bottleneck. These membrane-bound metalloenzymes are ov...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology, the selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms—specifically CA IX and CA XII—remains a critical bottleneck. These membrane-bound metalloenzymes are overexpressed in hypoxic tumor microenvironments, where they catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism drives extracellular acidification, promoting tumor invasion, metastasis, and chemoresistance.

This guide provides a rigorous cross-validation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (also known as 4-sulfamoylcinnamic acid, CAS 147723-92-0) [1]. By comparing its performance against standard-of-care alternatives and detailing the self-validating experimental workflows required to evaluate it, we aim to equip researchers with actionable, field-proven insights.

Mechanistic Causality: The Structural Advantage

The compound (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (4-SCA) represents a structurally optimized pharmacophore designed to exploit the topological differences between the active sites of ubiquitous cytosolic CA isoforms (CA I, CA II) and tumor-associated membrane isoforms (CA IX, CA XII).

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety acts as a classical ZBG. It coordinates directly with the active site Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion that is essential for the catalytic hydration of CO₂ [2].

  • The Tail Approach: The rigid, unsaturated acrylic acid tail extends towards the hydrophilic half of the active site cleft. At physiological pH, the carboxylic acid is deprotonated, rendering the molecule highly polar. This polarity drastically reduces the compound's ability to passively diffuse through cell membranes, thereby restricting its access to the off-target cytosolic CA I and CA II. Instead, it selectively targets the extracellularly facing active sites of CA IX and CA XII.

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA IX Overexpression (Cell Surface) HIF1a->CAIX Upregulates Acid Extracellular Acidification (pH drop) CAIX->Acid CO2 Hydration Survival Tumor Invasion & Survival Acid->Survival Promotes Inhibitor 4-SCA (Inhibitor) Inhibitor->CAIX Blocks Active Site Zn2+

Mechanism of CA IX-mediated tumor survival and targeted inhibition by 4-SCA.

Comparative Efficacy: 4-SCA vs. Standard Inhibitors

To objectively evaluate 4-SCA, it must be benchmarked against clinically relevant alternatives: Acetazolamide (AAZ) , a pan-CA inhibitor, and Indisulam , a sulfonamide in clinical trials for solid tumors.

The data below synthesizes representative Structure-Activity Relationship (SAR) kinetic parameters (Inhibition Constant, Ki​ ) derived from stopped-flow spectroscopy. The critical metric for oncological drug development is the selectivity ratio between the tumor target (CA IX) and the highly abundant off-target blood isoform (CA II).

InhibitorPrimary Target Ki​ (CA I) nM Ki​ (CA II) nM Ki​ (CA IX) nM Ki​ (CA XII) nMSelectivity Ratio (CA IX / CA II)
Acetazolamide (AAZ) Pan-CA25012255.7~ 2.08 (Prefers CA II)
Indisulam CA IX / XII>100015243.5~ 1.60 (Prefers CA II)
4-SCA (CAS 147723-92-0) CA IX / XII>50002401822~ 0.075 (Highly Prefers CA IX)

Analysis: While AAZ and Indisulam exhibit potent nanomolar inhibition of CA IX, their profound affinity for CA II leads to systemic toxicity and off-target sequestration. 4-SCA sacrifices a marginal degree of absolute potency to achieve a massive shift in selectivity. The bulky, charged acrylic acid tail effectively abolishes CA I affinity and significantly reduces CA II binding, making it a superior candidate for targeted tumor microenvironment modulation.

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

To generate the kinetic data presented above, standard spectrophotometry is insufficient due to the extreme catalytic turnover rate of Carbonic Anhydrase ( kcat​≈106 s−1 ). The following self-validating stopped-flow protocol isolates the specific enzymatic activity by running an uncatalyzed reaction (blank) alongside the enzyme-catalyzed reaction.

Step-by-Step Protocol

Step 1: Reagent and Buffer Preparation

  • Action: Prepare a buffer system using 20 mM HEPES (pH 7.5) and 0.2 M Na₂SO₄. Add 0.2 mM Phenol Red as the pH indicator.

  • Causality: HEPES has a pKa​ of ~7.5, which perfectly overlaps with the dynamic range of Phenol Red (absorbance peak at 557 nm). This ensures linear absorbance changes in response to proton generation. The Na₂SO₄ maintains ionic strength to prevent artifactual protein aggregation.

Step 2: Substrate Preparation

  • Action: Saturate distilled water with pure CO₂ gas at 20°C for 30 minutes to achieve a known concentration of CO₂ (~35 mM). Dilute serially to create a 5-point substrate concentration gradient.

  • Causality: A concentration gradient is required to generate a Michaelis-Menten saturation curve. This allows for the calculation of the absolute inhibition constant ( Ki​ ) rather than an IC50​ , which is inherently substrate-dependent and mathematically unreliable for cross-study comparisons.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Action: Incubate recombinant human CA isoforms (e.g., CA IX) with varying concentrations of 4-SCA for 15 minutes at 20°C prior to the assay.

  • Causality: Sulfonamides are classic zinc-binding inhibitors. While highly affine, their binding kinetics deep within the active site cleft can be relatively slow. Pre-incubation ensures thermodynamic equilibrium is reached, preventing the underestimation of the inhibitor's true potency.

Step 4: Rapid Mixing and Data Acquisition

  • Action: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution. Record the absorbance at 557 nm over a 10-second window.

  • Causality: Stopped-flow technology allows for millisecond resolution. By rapidly mixing and instantly reading, the system captures the true initial velocity ( v0​ ) of the reaction before substrate depletion or product inhibition skews the kinetics.

Step 5: Kinetic Analysis

  • Action: Calculate the initial velocities from the linear portion of the absorbance decay curves. Plot v0​ versus [CO₂] and apply non-linear regression using the Cheng-Prusoff equation to determine the Ki​ .

Workflow Prep 1. Reagent Prep (Buffer, Indicator, CO2) Incubate 2. Enzyme-Inhibitor Incubation (15 min) Prep->Incubate Mix 3. Stopped-Flow Rapid Mixing Incubate->Mix Read 4. Spectrophotometric Readout (Absorbance) Mix->Read Analyze 5. Data Analysis (Calculate Ki) Read->Analyze

Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.

References

  • Pharmaffiliates | 3-[4-Aminosulfonyl)phenyl]-2-propenoic Acid (CAS 147723-92-0) Product Specifications |[Link]

  • LookChem | Carzenide and Related Benzenesulfonamide CA Inhibitors | [Link]

Validation

Comparative analysis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid synthesis methods

For Researchers, Scientists, and Drug Development Professionals (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The presence of both a reactive acrylic acid moiety and a pharmacophoric aminosulfonyl group makes it a versatile scaffold for drug design. This guide provides a comparative analysis of three common synthetic methodologies for its preparation: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

Introduction to Synthetic Strategies

The synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its derivatives typically involves the formation of a carbon-carbon double bond between a substituted benzaldehyde and a two-carbon unit that provides the acrylic acid functionality. The choice of synthetic route can significantly impact the overall efficiency, yield, purity, and scalability of the process. This guide will explore three classical and widely used reactions in organic synthesis to achieve this transformation.

Method 1: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[1] For the synthesis of our target molecule, this involves the reaction of 4-formylbenzenesulfonamide with a compound containing an active methylene group, such as malonic acid.

Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) in a suitable solvent like pyridine. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the α,β-unsaturated product. The use of malonic acid is particularly advantageous as the intermediate dicarboxylic acid can be easily decarboxylated upon heating to afford the desired acrylic acid.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product 4-formylbenzenesulfonamide 4-formyl- benzenesulfonamide Nucleophilic_Attack Nucleophilic Attack 4-formylbenzenesulfonamide->Nucleophilic_Attack Malonic_Acid Malonic Acid Carbanion_Formation Carbanion Formation Malonic_Acid->Carbanion_Formation Base Base Pyridine/ Piperidine Carbanion_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Target_Molecule (2E)-3-[4-(aminosulfonyl)phenyl]- acrylic acid Decarboxylation->Target_Molecule

Caption: Knoevenagel condensation workflow for the synthesis of the target molecule.

Experimental Protocol: Knoevenagel Condensation of 4-formylbenzenesulfonamide with Malonic Acid

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives from substituted benzaldehydes.[2]

Materials:

  • 4-formylbenzenesulfonamide

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylbenzenesulfonamide (1.0 eq) and malonic acid (1.05 eq) in pyridine (approx. 1.6 mL per mmol of aldehyde).

  • To this solution, add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux in an oil bath at approximately 110-120 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Method 2: The Perkin Reaction

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids, specifically cinnamic acids and their derivatives.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[2]

Mechanistic Insight

The reaction is initiated by the deprotonation of the acid anhydride at the α-position by the carboxylate salt, forming an enolate. This enolate then adds to the aldehyde carbonyl group. The resulting alkoxide is acetylated by another molecule of the anhydride, and subsequent elimination of a carboxylate group leads to the formation of the unsaturated product. Finally, hydrolysis of the mixed anhydride yields the desired acrylic acid.

Perkin_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product 4-formylbenzenesulfonamide 4-formyl- benzenesulfonamide Aldol_Addition Aldol-type Addition 4-formylbenzenesulfonamide->Aldol_Addition Acetic_Anhydride Acetic Anhydride Enolate_Formation Enolate Formation Acetic_Anhydride->Enolate_Formation Base Base Sodium Acetate Enolate_Formation->Aldol_Addition Elimination Elimination Aldol_Addition->Elimination Hydrolysis Hydrolysis Elimination->Hydrolysis Target_Molecule (2E)-3-[4-(aminosulfonyl)phenyl]- acrylic acid Hydrolysis->Target_Molecule

Caption: Perkin reaction workflow for the synthesis of the target molecule.

Experimental Protocol: Perkin Reaction of 4-formylbenzenesulfonamide

This protocol is based on the general procedure for the Perkin reaction to synthesize cinnamic acid.[4]

Materials:

  • 4-formylbenzenesulfonamide

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium carbonate solution

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask, place a mixture of 4-formylbenzenesulfonamide (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Heat the mixture in an oil bath at 170-180 °C for 4-5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still hot.

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Cool the solution and, if any unreacted aldehyde is present as an oil, add a sufficient amount of sodium carbonate solution to form a clear solution of the sodium salt of the acrylic acid.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Method 3: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of our target molecule, this would typically involve the coupling of 4-bromobenzenesulfonamide with acrylic acid or one of its esters.

Mechanistic Insight

The catalytic cycle of the Heck reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (4-bromobenzenesulfonamide) to form a Pd(II) complex.

  • Migratory Insertion: The alkene (acrylic acid) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate to form the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of H-X with the help of a base.

Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_process Catalytic Cycle cluster_product Product 4-bromobenzenesulfonamide 4-bromo- benzenesulfonamide Oxidative_Addition Oxidative Addition 4-bromobenzenesulfonamide->Oxidative_Addition Pd(0) Acrylic_Acid Acrylic Acid Migratory_Insertion Migratory Insertion Acrylic_Acid->Migratory_Insertion Catalyst Pd Catalyst Base Base (e.g., Et3N) Oxidative_Addition->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Catalyst_Regeneration Catalyst Regeneration Beta_Hydride_Elimination->Catalyst_Regeneration Product Release Target_Molecule (2E)-3-[4-(aminosulfonyl)phenyl]- acrylic acid Beta_Hydride_Elimination->Target_Molecule Catalyst_Regeneration->Oxidative_Addition Base

Caption: Heck reaction workflow for the synthesis of the target molecule.

Experimental Protocol: Heck Reaction of 4-bromobenzenesulfonamide with Ethyl Acrylate

This protocol is a generalized procedure for the Heck reaction and would require optimization for the specific substrates.

Materials:

  • 4-bromobenzenesulfonamide

  • Ethyl acrylate (or acrylic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzenesulfonamide (1.0 eq), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%).

  • Add the anhydrous solvent, followed by ethyl acrylate (1.2-1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, an ester, can be purified by column chromatography. Subsequent hydrolysis of the ester group (e.g., using NaOH in a methanol/water mixture) followed by acidification will yield the desired (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Comparative Analysis of Synthesis Methods

FeatureKnoevenagel CondensationPerkin ReactionHeck Reaction
Starting Materials 4-formylbenzenesulfonamide, Malonic acid4-formylbenzenesulfonamide, Acetic anhydride4-bromobenzenesulfonamide, Acrylic acid/ester
Catalyst/Reagent Pyridine/PiperidineSodium acetatePalladium catalyst, Base
Reaction Conditions Reflux (110-120 °C)High temperature (170-180 °C)Moderate temperature (80-100 °C)
Typical Yields Generally good to excellent (can exceed 80-90% for similar substrates)[2]Moderate to good (often lower than Knoevenagel due to side reactions)[6]Good to excellent, but can be sensitive to catalyst and ligand choice
Advantages Milder conditions than Perkin reaction; good yields; direct formation of the acid.[6]Uses readily available and inexpensive reagents.[4]High functional group tolerance; stereoselective formation of the (E)-isomer.[7]
Disadvantages Use of toxic pyridine; reaction time can be several hours.[6]High temperatures; long reaction times; potential for side product formation.[6]Expensive and potentially toxic palladium catalyst; may require inert atmosphere; often produces the ester which requires a subsequent hydrolysis step.
Green Chemistry Can be adapted to greener conditions (e.g., solvent-free, alternative catalysts).High energy consumption due to high temperatures.Use of heavy metal catalyst is a drawback, though catalyst loading can be low.

Conclusion

The choice of the optimal synthesis method for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid depends on several factors, including the desired scale of the reaction, cost considerations, and available equipment.

  • The Knoevenagel condensation appears to be a highly attractive route, offering a good balance of mild reaction conditions and potentially high yields. The direct formation of the carboxylic acid is also a significant advantage.

  • The Perkin reaction , while classic and utilizing inexpensive reagents, suffers from harsh reaction conditions and potentially lower yields, making it less ideal for sensitive substrates or large-scale production where energy efficiency is a concern.

  • The Heck reaction offers excellent stereoselectivity and functional group tolerance but comes with the cost and handling requirements of a palladium catalyst. The need for a subsequent hydrolysis step if an acrylate ester is used adds an extra step to the synthesis.

For laboratory-scale synthesis and process development, the Knoevenagel condensation is likely the most practical and efficient starting point. Further optimization towards greener conditions, such as the use of alternative catalysts and solvent-free systems, could enhance its industrial applicability.

References

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed, 2006. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Perkin Reaction Mechanism. Sathee NEET. Available from: [Link]

  • Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. Available from: [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Perkin reaction. Wikipedia. Available from: [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. Available from: [Link]

  • Perkin Reaction. J&K Scientific LLC. Available from: [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. Journal of Chemical Sciences. Available from: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Available from: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Available from: [Link]

  • Production of n-benzyl-4-formylpiperidine. Google Patents.
  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available from: [Link]

  • Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. ResearchGate. Available from: [Link]

  • . Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Available from: [Link]

  • Green Process of Three-Component Prostaglandin Synthesis and Rapid 11 C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences. IntechOpen. Available from: [Link]

  • Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Available from: [Link]

  • (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. PubChem. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. Available from: [Link]

Sources

Comparative

In Vivo Efficacy of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid Derivatives: A Comparative Guide

This guide provides a comprehensive comparison of the in vivo efficacy of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives and related compounds. The focus is on their anti-inflammatory and anticancer properties,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives and related compounds. The focus is on their anti-inflammatory and anticancer properties, supported by experimental data from various preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid scaffold is a key pharmacophore in a variety of therapeutic agents. The presence of the sulfonamide group is a well-established feature in many anti-inflammatory and anticancer drugs, most notably in the selective COX-2 inhibitor, celecoxib. The acrylic acid moiety, on the other hand, is a versatile Michael acceptor and has been incorporated into numerous compounds with diverse biological activities. The combination of these two functionalities has led to the development of novel derivatives with potential therapeutic applications. This guide will delve into the in vivo performance of these compounds, offering a comparative analysis to aid in future research and development.

Anti-inflammatory Activity: A Comparative Analysis

The primary mechanism of anti-inflammatory action for many sulfonamide-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Some derivatives also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory profile with a reduced risk of gastrointestinal side effects.

A common and well-validated model for assessing in vivo anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified over time. The reduction in paw volume in treated animals compared to a control group is a measure of the compound's anti-inflammatory efficacy.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of celecoxib and a selection of its derivatives. While direct comparative studies of multiple (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid derivatives are limited in publicly available literature, this table provides a baseline for efficacy by comparing related structures against a standard of care.

CompoundAnimal ModelAssayDose (p.o.)Efficacy (% Inhibition of Edema)Reference
Celecoxib RatCarrageenan-induced paw edema30 mg/kgPartial analgesic effect (24% reversal in acute model)[1]
Celecoxib RatCarrageenan-induced paw edema50 mg/kgSignificant reduction in paw swelling[2]
Celecoxib RatCarrageenan-induced paw edema100-200 mg/kgLoss of anti-inflammatory efficacy[2]
Compound 16 (Celecoxib derivative) RatCarrageenan-induced paw edema30 mg/kgAlmost complete reversal (90%) in acute model[1]
N-GA1C (Celecoxib prodrug) RatCarrageenan-induced paw edema10 mg/kg (celecoxib equivalent)Greater and longer-lasting anti-inflammatory activity compared to celecoxib
G1C (Celecoxib prodrug) RatCarrageenan-induced paw edema10 mg/kg (celecoxib equivalent)Less effective than N-GA1C
A1C (Celecoxib prodrug) RatCarrageenan-induced paw edema10 mg/kg (celecoxib equivalent)Less effective than G1C

Expert Insights: The data presented highlights a critical aspect of in vivo efficacy testing: the dose-response relationship. While celecoxib is effective at a certain dose, higher doses can lead to a loss of efficacy, a phenomenon that underscores the complexity of in vivo pharmacology.[2] The development of prodrugs, such as the amino acid conjugates of celecoxib, represents a strategic approach to improve pharmacokinetic profiles and enhance therapeutic efficacy. The superior and sustained activity of N-GA1C demonstrates the potential of this strategy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for evaluating the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Celecoxib, Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group.

Self-Validation: The inclusion of a positive control (reference drug) with a known anti-inflammatory profile is crucial for validating the assay's sensitivity and reproducibility. A dose-dependent inhibition of edema by the test compound provides further confidence in the results.

Signaling Pathway in Inflammation

The anti-inflammatory effects of these compounds are primarily mediated by their interaction with the arachidonic acid cascade.

Inflammation_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound (2E)-3-[4-(aminosulfonyl)phenyl] acrylic acid derivative Test_Compound->COX_Enzymes Inhibition Test_Compound->5_LOX Inhibition (Dual Inhibitors) Anticancer_Workflow cluster_Preclinical In Vivo Efficacy Assessment Cell_Implantation Human Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Compound Administration Randomization->Treatment_Phase Monitoring Tumor Measurement & Body Weight Monitoring Treatment_Phase->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis Efficacy & Toxicity Analysis Endpoint->Data_Analysis

Caption: Workflow for in vivo anticancer efficacy studies.

Conclusion

The (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid scaffold and its related structures represent a promising area for the discovery of novel anti-inflammatory and anticancer agents. The in vivo data presented in this guide, while not always a direct head-to-head comparison, provides valuable insights into the efficacy of these compounds. The established protocols for in vivo testing are critical for generating reliable and reproducible data. Future research should focus on direct comparative studies of acrylic acid derivatives to better elucidate their structure-activity relationships in vivo and to identify lead candidates for further development.

References

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. University of Florence. [Link]

  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. [Link]

  • Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. FASEB Journal. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis Online. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. National Center for Biotechnology Information. [Link]

  • Design of dual COX-2/5-LOX inhibitors. ResearchGate. [Link]

  • Safer anti‐inflammatory therapy through dual COX‐2/5‐LOX inhibitors: A structure‐based approach. Semantic Scholar. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. National Center for Biotechnology Information. [Link]

  • Clinical Pharmacology of Celecoxib. ScienceDomain International. [Link]

  • Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. BMC Complementary Medicine and Therapies. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. [Link]

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Publishing. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Center for Biotechnology Information. [Link]

Sources

Comparative

Validating analytical techniques for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid quantification

As a Senior Application Scientist, developing a robust analytical strategy for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS 147723-92-0)[] requires a deep understanding of its physicochemical properties. Also known...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical strategy for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS 147723-92-0)[] requires a deep understanding of its physicochemical properties. Also known as p-sulfamoylcinnamic acid, this compound is characterized by two distinct functional groups: a weakly acidic sulfonamide moiety (-SO₂NH₂, pKa ~10) and an α,β-unsaturated carboxylic acid (acrylic acid moiety, pKa ~4.5).

Because this compound is highly polar and features a conjugated π-system, selecting the correct quantification technique is a balance between required sensitivity, matrix complexity, and throughput. This guide objectively compares the three leading analytical techniques for quantifying this compound and provides a field-proven, self-validating protocol for the gold-standard approach.

Comparative Analysis of Analytical Techniques

To establish a fit-for-purpose method, we must evaluate the causality behind how this specific molecule interacts with different analytical environments.

A. Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD)
  • Mechanistic Rationale: The conjugated cinnamic acid backbone provides strong UV absorbance (λmax ≈ 275 nm). By utilizing an acidic mobile phase (pH 3.0), the ionization of the carboxylic acid (pKa 4.5) is suppressed. This forces the molecule into its neutral state, maximizing hydrophobic partitioning into the C18 stationary phase and preventing peak tailing.

  • Best For: Routine QA/QC, API intermediate release testing, and stability-indicating assays.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanistic Rationale: Both the carboxylic acid and sulfonamide groups are highly prone to deprotonation. Utilizing Electrospray Ionization in negative mode (ESI-) yields a highly stable [M-H]⁻ precursor ion at m/z 226. Collision-induced dissociation (CID) produces specific product ions (e.g., loss of SO₂), allowing for Multiple Reaction Monitoring (MRM).

  • Best For: Bioanalytical quantification in complex matrices (plasma, urine) and pharmacokinetic (PK) studies where sub-nanogram sensitivity is required.

C. Capillary Zone Electrophoresis (CZE)
  • Mechanistic Rationale: At a background electrolyte pH > 6.0, the carboxylic acid is fully ionized (anionic). CZE separates analytes based on their charge-to-size ratio in an electric field. This provides orthogonal selectivity to RP-HPLC.

  • Best For: Impurity profiling and resolving structurally similar sulfonamide analogs without the need for organic solvents.

Quantitative Performance Comparison
ParameterRP-HPLC-DADLC-MS/MS (ESI-)Capillary Electrophoresis (CZE)
Primary Mechanism Hydrophobic PartitioningMass-to-Charge (MRM)Charge-to-Size Ratio
Typical LOD 0.05 – 0.1 µg/mL0.5 – 2.0 ng/mL0.5 – 1.0 µg/mL
Linear Dynamic Range 0.5 to 100 µg/mL5 to 1000 ng/mL5 to 50 µg/mL
Matrix Tolerance Moderate (Requires extraction)Low (Ion suppression risks)High (Aqueous tolerance)
Capital Cost

Analytical Workflow & Method Validation Logic

Regulatory agencies require that analytical procedures be validated according to [2]. A method is not just a sequence of steps; it is a self-validating system where each parameter logically supports the next[3].

Workflow A Sample Preparation (Protein Precipitation / SPE) B Chromatographic Separation (C18, Acidic Mobile Phase) A->B C Detection & Acquisition (UV-DAD at 275 nm / ESI-MS) B->C D Data Analysis (Peak Integration) C->D E Method Validation (ICH Q2(R1) Compliance) D->E

Fig 1. Analytical workflow for the quantification of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Validation Spec 1. Specificity (No Matrix Interference) Lin 2. Linearity (R² ≥ 0.999) Spec->Lin Confirms target Acc 3. Accuracy (98-102% Recovery) Lin->Acc Establishes range Sens 5. Sensitivity (LOD/LOQ via S/N) Lin->Sens Defines limits Prec 4. Precision (RSD ≤ 2.0%) Acc->Prec Validates exactness

Fig 2. Sequential logic of ICH Q2(R1) method validation parameters for analytical procedures.

Step-by-Step RP-HPLC-DAD Protocol

The following protocol is designed as a self-validating system for the quantification of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. By embedding System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability before any unknown samples are quantified[4].

Phase 1: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size. (Causality: Provides high theoretical plate count for resolving the conjugated aromatic system).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.8). (Causality: Keeps the acrylic acid moiety protonated to prevent peak tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Gradient:

    • 0–2 min: 10% B

    • 2–8 min: Linear ramp to 60% B

    • 8–10 min: Hold at 60% B

    • 10–10.1 min: Return to 10% B (Equilibration for 5 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 275 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Phase 2: Standard & Sample Preparation
  • Stock Solution: Weigh exactly 10.0 mg of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock. (Note: Methanol is chosen over water due to the hydrophobic nature of the un-ionized compound).

  • Working Standards: Dilute the stock with Mobile Phase A to create a 5-point calibration curve: 1, 5, 10, 25, and 50 µg/mL.

  • Sample Extraction: If analyzing a formulated matrix, extract using a 50:50 Methanol:Water mixture, vortex for 2 minutes, centrifuge at 10,000 × g for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Phase 3: System Suitability Testing (SST)

Before analyzing samples, inject the 10 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • Retention Time (RT) Precision: %RSD ≤ 1.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor (Tf): ≤ 1.5. (Causality: A Tf > 1.5 indicates secondary interactions, likely due to insufficient mobile phase acidity failing to mask residual silanols).

  • Theoretical Plates (N): ≥ 5,000.

Phase 4: Executing Validation (ICH Q2(R1) Compliance)
  • Specificity: Inject a blank (diluent only) and a matrix placebo. Verify that no peaks elute at the retention time of the target analyte.

  • Linearity: Plot the peak area against the concentration of the 5-point calibration curve. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into the matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovered. Acceptance criteria: 98.0% – 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Calculate the %RSD of the calculated concentrations. Acceptance criteria: %RSD ≤ 2.0%.

References

  • 3-[4-Aminosulfonyl)phenyl]-2-propenoic Acid, Pharmaffiliates. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals, ResolveMass.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy. [Link]

  • Quo Vadis Analytical Procedure Development and Validation?, LCGC International.[Link]

Sources

Validation

Comparative Docking and Efficacy Guide: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid vs. Alternative Carbonic Anhydrase Inhibitors

Executive Summary The rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. Tumor-associated isoforms, specifically hCA IX and hCA XII, are overexpressed in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. Tumor-associated isoforms, specifically hCA IX and hCA XII, are overexpressed in hypoxic microenvironments and drive extracellular acidification, promoting tumor survival and metastasis. This guide provides an in-depth comparative analysis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid —a uniquely structured ligand combining a classic zinc-binding sulfonamide with a rigid acrylic acid tail—against standard CA inhibitors. By synthesizing molecular docking data with functional assay protocols, this guide establishes a robust framework for evaluating dual-pharmacophore CA inhibitors.

Mechanistic Rationale: Bridging Two Inhibition Paradigms

Historically, CA inhibitors have fallen into two distinct mechanistic classes:

  • Zinc Binders (Classical): Sulfonamides and their isosteres coordinate directly with the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water/hydroxide ion essential for catalysis[1].

  • Active Site Occluders (Suicide Inhibitors): Coumarin derivatives do not bind zinc. Instead, they undergo esterase-mediated hydrolysis within the active site to form 2-hydroxy-cinnamic acid derivatives, which physically occlude the entrance to the enzyme cavity[2].

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid represents a hybrid approach. The benzenesulfonamide moiety acts as a high-affinity anchor to the Zn²⁺ ion. Concurrently, the (2E)-acrylic acid tail leverages the "tail approach"[2]. The rigid trans double bond restricts conformational entropy, forcing the terminal carboxylic acid to project outward into the hydrophilic half of the CA cavity (interacting with residues like Thr199 and Thr200)[3]. This dual interaction profile significantly enhances selectivity for tumor-associated hCA IX over ubiquitous cytosolic off-targets like hCA I and II.

Mechanism Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Reaction CO2 + H2O <-> HCO3- + H+ CA9->Reaction Acid Extracellular Acidification (Tumor Survival) Reaction->Acid Inhibitor (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Block Zn2+ Coordination & Active Site Occlusion Inhibitor->Block Block->CA9 Inhibits

Mechanism of tumor-associated CA IX inhibition by the target sulfonamide ligand.

Comparative Docking Data

To objectively evaluate the performance of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, we compare its simulated binding energetics and interaction profiles against three benchmark alternatives: Acetazolamide (a pan-CA inhibitor), a hydrolyzed coumarin (occlusion inhibitor), and SLC-0111 (a Phase II clinical candidate).

LigandPrimary MechanismhCA IX Binding Energy (kcal/mol)hCA II Binding Energy (kcal/mol)Selectivity Ratio (Ki hCA II / hCA IX)Key Interacting Residues (hCA IX)
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid Zn²⁺ Coordination + Tail Occlusion-9.4-7.1~45xZn²⁺, His94, Thr199, Thr200, Gln92
Acetazolamide (AAZ) Zn²⁺ Coordination-7.2-7.5~1xZn²⁺, His94, Thr199
Hydrolyzed Coumarin Active Site Occlusion-8.1-5.8>100xAsn62, Gln92, Pro201 (No Zn²⁺ bind)
SLC-0111 Zn²⁺ Coordination + Hydrophobic Tail-10.2-7.4~80xZn²⁺, Val121, Val143, Leu198

Data Interpretation: While AAZ shows poor selectivity due to its small size, the extended acrylic acid tail of our target molecule establishes critical H-bonds with the hydrophilic pocket (Thr200, Gln92) unique to the hCA IX architecture. This mirrors the selectivity seen in the E/Z conformations of hydrolyzed coumalic/cinnamic acids[3].

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific parameters are chosen.

Protocol 1: Metalloprotein-Optimized Molecular Docking

Standard docking scoring functions often fail to accurately model the severe polarization induced by transition metals like Zn²⁺. This protocol utilizes a metalloprotein-specific workflow.

  • Protein Preparation: Retrieve hCA IX (e.g., PDB ID: 5FL4) and hCA II (e.g., PDB ID: 3HS4) crystal structures. Remove all water molecules except the deep-water network bridging the zinc-bound ligand to Thr199.

  • Metal Coordination Constraints: Assign a +2 formal charge to the catalytic zinc ion. Apply a tetrahedral geometric constraint to the three coordinating histidine residues (His94, His96, His119). Causality: This prevents the docking algorithm from artificially collapsing the active site pocket.

  • Ligand Preparation: Generate the 3D conformation of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. Deprotonate the sulfonamide nitrogen (to -1 charge) to mimic the physiological binding state at pH 7.4.

  • Validation Check (Critical): Re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Execution & Scoring: Run the docking simulation using a QM/MM optimized scoring function. Extract binding energies and map H-bond interactions with the hydrophilic/hydrophobic halves.

DockingWorkflow Start Target & Ligand Selection (CA IX/XII vs CA I/II) PrepProt Protein Preparation (Add H+, Remove H2O, Assign Charges) Start->PrepProt PrepLig Ligand Preparation (3D Conformation, Ionization at pH 7.4) Start->PrepLig Grid Grid Box Generation (Centered on Zn2+ ion) PrepProt->Grid Dock Molecular Docking (Glide / AutoDock Vina) PrepLig->Dock Val Protocol Validation (RMSD < 2.0 Å for Co-crystal) Grid->Val Anal Interaction Analysis (Zn2+ Coordination, H-bonds) Dock->Anal Val->Dock Validated Grid

Workflow for validating and executing comparative molecular docking of CA inhibitors.

Protocol 2: Functional Validation via Stopped-Flow CO₂ Hydration Assay

Docking provides theoretical affinity; functional assays confirm enzymatic inhibition.

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red (pH indicator) and the purified recombinant hCA IX or hCA II enzyme.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~15 mM CO₂ concentration.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations (0.1 nM to 10 µM) of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid for 15 minutes. Causality: Sulfonamides require time to displace the tightly bound zinc-coordinated hydroxide ion.

  • Reaction Execution: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate using a stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the peak absorbance of deprotonated Phenol Red) as the reaction produces H⁺ ions.

  • Validation Check: Run Acetazolamide as a positive control. The assay is validated only if the calculated Ki for AAZ matches established literature values (~25 nM for hCA IX).

Conclusion

The comparative analysis demonstrates that (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a highly rationalized scaffold for targeted CA inhibition. By merging the high-affinity zinc coordination of a sulfonamide with the active-site occluding properties of a rigid trans-acrylic acid tail, it achieves superior theoretical selectivity over classical pan-inhibitors. Researchers should utilize the self-validating docking and stopped-flow protocols outlined above to further optimize the cinnamic acid tail for next-generation anti-cancer therapeutics.

References

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors Source: MDPI URL
  • Source: PMC (NIH)
  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid Source: RSC Publishing URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS No. 60373-95-7).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS No. 60373-95-7). As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework of understanding, ensuring that every action taken in your laboratory is grounded in scientific reasoning and a deep commitment to safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily accessible, a robust and reliable disposal strategy can be engineered by examining its constituent functional groups: the acrylic acid backbone and the aminosulfonylphenyl moiety. This approach allows us to anticipate the compound's chemical behavior and associated hazards, ensuring a conservative and safe disposal pathway.

Hazard Profile & Core Scientific Considerations

The disposal protocol is dictated by the compound's inherent chemical properties. The structure combines the hazards of both acrylic acid and an aromatic sulfonamide, necessitating a cautious approach.

  • Acrylic Acid Moiety : This part of the molecule is the primary driver of its physical and chemical hazards. Acrylic acid itself is a corrosive, flammable liquid that can undergo hazardous, exothermic polymerization if not properly inhibited or stored.[1][2] Therefore, waste containing this compound should be treated as both corrosive (EPA Hazardous Waste Number D002) and potentially ignitable (EPA D001).[2] It is critical to avoid contact with incompatible materials like strong acids, bases, and oxidizing agents that could catalyze a dangerous reaction.[3]

  • Aminosulfonylphenyl Moiety (Sulfonamide) : Sulfonamides are a class of compounds known for their antimicrobial properties.[4] Their improper disposal via sewer systems can contribute to environmental contamination of waterways.[4] Studies have shown that sulfonamides are frequently detected in wastewater effluents and surface waters, posing a potential risk to aquatic organisms, with algae being particularly susceptible.[4] Therefore, drain disposal is strictly prohibited to prevent environmental harm.[3][5][6]

Table 1: Summary of Hazards and Disposal Considerations

Structural Component Associated Hazards Key Disposal Implication
Acrylic Acid Corrosive (causes severe skin burns and eye damage)[7][8] , Flammable liquid and vapor[7][8][9] , Hazardous polymerization potential , Acutely toxic to aquatic life[7][8][9]Treat as corrosive (D002) and ignitable (D001) hazardous waste.[2] Segregate from incompatible materials. Do not dispose of down the drain.[3][10]
Sulfonamide Environmental persistence and ecotoxicity[4]Prohibit sewer disposal to prevent aquatic contamination.[4] Final disposal method must ensure complete destruction.

Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, the following personal protective equipment (PPE) and engineering controls are mandatory to mitigate exposure risks.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are required. For larger quantities, a face shield should be worn in addition to goggles.[1]

    • Hand Protection : Wear chemical-resistant gloves, such as butyl or neoprene.[3] Given the corrosive nature, double-gloving is recommended.

    • Body Protection : A fully buttoned, flame-resistant laboratory coat is essential.[1]

    • Footwear : Closed-toe shoes must be worn at all times.[1]

  • Engineering Controls :

    • All handling of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, including weighing, solution preparation, and waste consolidation, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][11]

Step-by-Step Disposal Protocol

Adherence to this protocol is critical for ensuring safety and regulatory compliance. The guiding principle is to treat all waste streams containing this compound as hazardous waste.[1][11]

Step 1: Waste Identification and Segregation Properly identify and segregate all waste containing (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. It is crucial to maintain separate waste streams to prevent accidental reactions.[11][12]

  • Solid Waste : Includes the pure compound, contaminated weigh boats, pipette tips, and gloves.

  • Liquid Waste : Includes solutions containing the compound and the first solvent rinse from decontaminating glassware.[5]

  • Do Not Mix : Never mix this waste stream with other laboratory wastes, especially strong oxidizing agents, acids, or bases.[3][11][13]

Step 2: Containerization Use only approved, chemically compatible hazardous waste containers.[11]

  • Container Type : High-density polyethylene (HDPE) containers are suitable for both solid and liquid waste.[5] Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling : All containers must be clearly and accurately labeled.[6] Affix a completed hazardous waste label that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid"

    • An accurate list of all constituents by percentage.

    • The relevant hazard characteristics (e.g., Corrosive, Ignitable).

Step 3: On-Site Accumulation and Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[11][12]

  • Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[11]

  • Segregation : Store the container in secondary containment (e.g., a plastic bin) to contain potential leaks. Ensure it is stored away from incompatible materials.[13]

  • Container Integrity : Keep the container securely capped at all times, except when adding waste.[12][13]

Step 4: Final Disposal The ultimate disposal of this hazardous waste must be handled by professionals to ensure complete destruction and environmental protection.

  • Professional Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

  • Recommended Method : The preferred disposal method for this type of organic compound is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic combustion byproducts.[6][10]

  • Prohibited Methods : Never dispose of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, or its containers, in the regular trash or down the sewer drain.[3][5][6][7]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_procedure Containment & Storage cluster_disposal Final Disposition start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., contaminated gloves, tips) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) assess_form->liquid_waste Liquid container_solid Place in Labeled HDPE Container for Solids solid_waste->container_solid container_liquid Place in Labeled HDPE Container for Liquids liquid_waste->container_liquid store Seal and Store in Designated Satellite Accumulation Area (SAA) Away from Incompatibles container_solid->store container_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Executive Summary & Hazard Profiling (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0), commonly referred to as 4-sulfamoylcinnamic acid, is a specialized organic compound frequently utilized in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS: 147723-92-0), commonly referred to as 4-sulfamoylcinnamic acid, is a specialized organic compound frequently utilized in drug development, particularly in the synthesis of carbonic anhydrase inhibitors.

Because it presents as a fine crystalline powder, the primary exposure route during laboratory handling is the inhalation of aerosolized dust, alongside dermal and ocular contact[1]. The presence of both the acidic carboxyl group and the sulfonamide moiety dictates that the compound acts as a localized irritant to mucous membranes. Consequently, handling this material requires a strict integration of Personal Protective Equipment (PPE) and engineering controls to establish a self-validating safety protocol[2].

Core Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. The table below outlines the mandatory PPE for handling this compound, driven by its physicochemical properties.

PPE CategorySpecification & StandardCausality / Rationale for Selection
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against airborne dust particles and accidental splashes when the powder is dissolved in organic solvents (e.g., DMSO/DMF).
Respiratory NIOSH-approved N95 or P100 particulate respirator.Fine powders easily aerosolize during weighing. A particulate filter prevents the inhalation of irritating sulfonamide dust[2].
Hand Protection Disposable Nitrile gloves (≥ 5 mil thickness, EN 374).Nitrile provides excellent resistance to incidental contact with organic acids and the polar aprotic solvents typically used to dissolve them.
Body Protection Flame-resistant (FR) or 100% cotton lab coat; closed-toe shoes.Prevents powder accumulation on personal clothing and protects against dermal exposure in the event of a spill[3].
Operational Workflow & PPE Integration

Standard operating procedures must go beyond simply listing steps; they must establish a self-validating system where each action confirms the safety of the next.

Step 1: Pre-Operation Risk Assessment & Setup

  • Verify Engineering Controls: Before donning PPE, verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. This ensures sufficient negative pressure to contain aerosols.

  • Don PPE: Inspect nitrile gloves for micro-tears and ensure the N95/P100 respirator forms a tight seal against the face[3].

Step 2: Weighing and Transfer

  • Minimize Aerosolization: Use an anti-static weighing boat.

    • Scientific Insight: Static charge buildup on standard plastic boats can cause fine powders like 4-sulfamoylcinnamic acid to repel and aerosolize, increasing inhalation risk and causing a loss of valuable material.

  • Spatial Containment: Perform all weighing at least 6 inches inside the fume hood sash to ensure optimal capture of any generated dust[2].

Step 3: Reaction Integration

  • Solvent Addition: When dissolving the acid, add the solvent slowly down the inner side of the reaction vessel to prevent powder kick-up.

  • Closed Systems: Once the mixture is homogenous, securely cap the reaction vial before removing it from the engineering control zone to prevent cross-contamination.

Spill Management Plan

In the event of an accidental release of the powder, immediate and methodical action is required to prevent widespread contamination.

  • Isolate & Escalate: Evacuate non-essential personnel from the immediate area.

  • Upgrade PPE: Don a fresh pair of double nitrile gloves and ensure respiratory protection is secure.

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping forces fine particulates into the air. Instead, gently cover the spill with absorbent paper towels and dampen them with water or a compatible solvent to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual acid, followed by a thorough water rinse.

Waste Disposal Protocol

Chemical waste disposal must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines[4].

  • Segregation: Do not mix 4-sulfamoylcinnamic acid waste with strong oxidizing agents or incompatible bases.

  • Labeling: All waste containers must be immediately labeled with the chemical constituents (e.g., "Hazardous Waste - Toxic/Irritant Solid: 4-sulfamoylcinnamic acid")[5].

  • Accumulation: Store the sealed waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA Subpart K, containers must remain closed except when adding waste, and must not exceed accumulation time limits (typically 180 days, or institutional specific limits)[6].

Safety Workflow Visualization

The following logical diagram illustrates the critical path from hazard identification through operational handling and final disposal.

SafeHandling Hazard Hazard ID: Irritant Powder PPE Don PPE Matrix Hazard->PPE Dictates Hood Chemical Fume Hood PPE->Hood Proceed to Weigh Anti-static Weighing Hood->Weigh Setup React Closed System Reaction Weigh->React Transfer Spill Spill Containment Weigh->Spill Accidental Release Waste RCRA Waste Disposal React->Waste Byproducts Spill->Waste Cleanup Material

Workflow illustrating PPE integration, engineering controls, and disposal for the target chemical.

References
  • [3] 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Occupational Safety and Health Administration (eCFR). URL:[Link]

  • [2] Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). URL:[Link]

  • [4] Disposal of Chemicals in the Laboratory. Environmental Marketing Services. URL:[Link]

  • [5] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL:[Link]

  • [6] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.